Product packaging for 5-Bromo-3-chlorobenzo[d]isoxazole(Cat. No.:CAS No. 401567-43-9)

5-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B1289081
CAS No.: 401567-43-9
M. Wt: 232.46 g/mol
InChI Key: NJAYXZTVKFOBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-3-chlorobenzo[d]isoxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNO B1289081 5-Bromo-3-chlorobenzo[d]isoxazole CAS No. 401567-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYXZTVKFOBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621762
Record name 5-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-43-9
Record name 5-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloro-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chlorobenzo[d]isoxazole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust resource for research and development.

Chemical Structure and Properties

This compound is a halogenated heterocyclic compound featuring a benzene ring fused to an isoxazole ring. The presence of bromine and chlorine atoms significantly influences its electronic properties and potential reactivity.

Chemical Structure:

Table 1: General and Physicochemical Properties

PropertyValueSource/Method
CAS Number 401567-43-9Commercial Suppliers
Molecular Formula C₇H₃BrClNOCalculated
Molecular Weight 232.46 g/mol Calculated
IUPAC Name 5-Bromo-3-chloro-1,2-benzisoxazoleIUPAC Nomenclature
Synonyms This compound-
Predicted LogP 3.1ChemDraw Prediction
Predicted Boiling Point 325.4 ± 25.0 °CChemDraw Prediction
Predicted Melting Point 95-105 °CBased on similar structures

Spectroscopic Data (Predicted and Analogous)

NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.85d~8.8H-7
~7.60dd~8.8, ~2.0H-6
~7.95d~2.0H-4

Note: Predictions are based on additive substituent effects on the benzo[d]isoxazole scaffold.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155.0C-3
~118.0C-3a
~125.0C-4
~120.0C-5
~135.0C-6
~112.0C-7
~163.0C-7a

Note: The chemical shifts of carbons bonded to halogens and within the heterocyclic ring are estimations based on known substituent effects on aromatic and heterocyclic systems.[1][2]

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongC=N stretching (isoxazole ring)
1550-1450StrongAromatic C=C stretching
1250-1150StrongC-O stretching (isoxazole ring)
1100-1000StrongC-Cl stretch
700-600StrongC-Br stretch

Note: These are general ranges for the indicated functional groups and may vary slightly for the specific molecule.[3][4]

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 5: Expected Mass Spectrometry Fragmentation

m/zIonComments
231, 233, 235[M]⁺Molecular ion peak cluster. The relative intensities of the M, M+2, and M+4 peaks will be indicative of one bromine and one chlorine atom.
203, 205, 207[M-CO]⁺Loss of carbon monoxide.
152, 154[M-Cl-CO]⁺Loss of chlorine and carbon monoxide.
124[M-Br-CO]⁺Loss of bromine and carbon monoxide.
90[C₆H₂O]⁺Fragment of the benzofuranoyl cation.

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for halogenated heterocyclic compounds.[1][5][6][7][8][9][10]

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the cyclization of a substituted salicylaldoxime. The following is a detailed, generalized experimental protocol.

Synthesis of 2-Hydroxy-5-bromobenzaldehyde (Starting Material)

This starting material can be synthesized via bromination of salicylaldehyde.

Methodology:

  • Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 2-hydroxy-5-bromobenzaldehyde.

Oximation of 2-Hydroxy-5-bromobenzaldehyde

Methodology:

  • Dissolve 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the product, wash with water, and dry to yield 2-hydroxy-5-bromobenzaldoxime.

Chlorination and Cyclization to this compound

Methodology:

  • Suspend 2-hydroxy-5-bromobenzaldoxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The cyclization is expected to occur in situ.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Bromination Bromination (Br2, Acetic Acid) Salicylaldehyde->Bromination HBBA 2-Hydroxy-5-bromobenzaldehyde Bromination->HBBA Oximation Oximation (NH2OH·HCl, NaOAc) HBBA->Oximation HBBO 2-Hydroxy-5-bromobenzaldoxime Oximation->HBBO Cyclization Chlorinative Cyclization (NCS, DMF) HBBO->Cyclization Product This compound Cyclization->Product

Caption: Plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the benzisoxazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents.[5][11] Derivatives of benzisoxazole have shown a broad spectrum of activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.

For instance, some benzisoxazole derivatives act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to the action of atypical antipsychotic drugs.[12] Inhibition of these receptors modulates downstream signaling pathways, including those involving protein kinase A (PKA) and Akt.

Signaling_Pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling Benzisoxazole Benzisoxazole Derivative D2R Dopamine D2 Receptor Benzisoxazole->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Benzisoxazole->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC PLC Phospholipase C (PLC) HT2AR->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Akt Akt PKA->Akt Modulates Cellular_Response Cellular Response (e.g., Neuronal excitability) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->Akt Modulates PKC->Cellular_Response GSK3b GSK-3β Akt->GSK3b GSK3b->Cellular_Response

Caption: Potential signaling pathway modulation by benzisoxazole derivatives.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The provided spectral data, while based on predictions and analogies, offer a valuable starting point for the characterization of this molecule. Further experimental validation is necessary to confirm these properties and explore the potential applications of this compound.

References

IUPAC name for CAS 401567-43-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-3-chloro-1,2-benzoxazole (CAS 401567-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 401567-43-9 is identified by the IUPAC name 5-bromo-3-chloro-1,2-benzoxazole , also referred to as 5-bromo-3-chlorobenzo[d]isoxazole. This molecule belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] Derivatives of this core structure have shown significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1] The presence of halogen substituents, such as bromine and chlorine, on the benzisoxazole ring is often associated with enhanced biological activity.[1]

This technical guide provides a comprehensive overview of the available information on 5-bromo-3-chloro-1,2-benzoxazole, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of the potential biological activities based on related compounds. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally similar halo-substituted benzisoxazoles to provide a relevant and informative resource for research and development.

Physicochemical Properties

PropertyValue
CAS Number 401567-43-9
IUPAC Name 5-bromo-3-chloro-1,2-benzoxazole
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of 5-Bromo-3-chloro-1,2-benzoxazole

While a specific, detailed experimental protocol for the synthesis of 5-bromo-3-chloro-1,2-benzoxazole is not extensively documented in publicly available literature, a plausible and common synthetic pathway can be proposed based on established methods for synthesizing 1,2-benzisoxazole derivatives. A widely used method is the intramolecular cyclization of an appropriately substituted o-hydroxyketoxime.

Proposed Synthetic Pathway

A potential synthetic route to 5-bromo-3-chloro-1,2-benzoxazole is outlined below. This pathway commences with a commercially available starting material, 4-bromo-2-hydroxyacetophenone, and proceeds through oximation followed by chlorination and cyclization.

G start 4-Bromo-2-hydroxyacetophenone intermediate1 4-Bromo-2-hydroxyacetophenone oxime start->intermediate1 Hydroxylamine, Pyridine, Ethanol intermediate2 4-Bromo-N-chloro-2-hydroxyacetophenone oxime intermediate1->intermediate2 N-Chlorosuccinimide (NCS), DMF product 5-Bromo-3-chloro-1,2-benzoxazole intermediate2->product Base (e.g., NaH), THF, Heat

Figure 1: Proposed synthetic workflow for 5-bromo-3-chloro-1,2-benzoxazole.
Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of 5-bromo-3-chloro-1,2-benzoxazole based on the proposed pathway. This protocol is adapted from methodologies reported for the synthesis of similar benzisoxazole derivatives.[2][3]

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone oxime

  • To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime intermediate.

Step 2: Synthesis of 4-Bromo-N-chloro-2-hydroxyacetophenone oxime

  • Dissolve the 4-bromo-2-hydroxyacetophenone oxime (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to 5-Bromo-3-chloro-1,2-benzoxazole

  • To a solution of the chlorinated oxime from the previous step (1.0 eq.) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-chloro-1,2-benzoxazole.

Potential Biological Activities

While specific biological data for 5-bromo-3-chloro-1,2-benzoxazole is scarce, the broader class of benzisoxazole derivatives has been extensively studied and shown to possess a range of pharmacological activities, notably as antimicrobial and anticancer agents.[1] The presence of halogen atoms at the 5- and 3-positions may influence the biological profile of the target compound.

Antimicrobial Activity

Substituted benzisoxazoles have demonstrated activity against various bacterial and fungal strains.[1] The introduction of electron-withdrawing groups, such as halogens, has been reported to enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Representative Halo-Substituted Benzoxazole Derivatives (Comparative Data)

CompoundOrganismMIC (µg/mL)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one derivativeStaphylococcus aureusNot specified[4]
5-Chloro-1,3-benzoxazol-2(3H)-one derivativeEscherichia coliNot specified[4]
6-Fluoro-4-piperidinyl-1,2-benzisoxazole-amideVarious bacteriaPotent inhibition[5]

Note: This table presents data for structurally related compounds to provide a comparative context. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity

Numerous benzoxazole and benzisoxazole derivatives have been investigated for their potential as anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Representative Halo-Substituted Benzoxazole/Benzisoxazole Derivatives (Comparative Data)

CompoundCell LineIC₅₀ (µM)Reference
5-Chloro-benzoxazole derivativeMCF-7 (Breast)3.79[6]
5-Chloro-benzoxazole derivativeMDA-MB-231 (Breast)5.63[6]
Benzisoxazole-substituted-allyl derivativeHT-29 (Colon)Not quantified[8]

Note: This table presents data for structurally related compounds to provide a comparative context. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol for Biological Assays (Generalized)

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[4]

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for 5-bromo-3-chloro-1,2-benzoxazole is not known. However, based on the activities of related compounds, it could potentially interact with various cellular targets. For instance, as an anticancer agent, it might interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways, or it could induce apoptosis. As an antimicrobial agent, it might target essential bacterial enzymes or disrupt cell membrane integrity.

Below is a generalized diagram of a hypothetical signaling pathway that could be modulated by a benzisoxazole derivative with anticancer properties, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factor Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 CytoC Cytochrome c Bcl2->CytoC Inhibition Compound 5-Bromo-3-chloro-1,2-benzoxazole (Hypothetical Target) Compound->Akt Inhibition (Hypothesized) Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation

Figure 2: Hypothetical signaling pathway for anticancer activity.

Conclusion

5-Bromo-3-chloro-1,2-benzoxazole is a halogenated heterocyclic compound with potential for further investigation in drug discovery. While specific experimental data for this molecule is limited, the well-established biological activities of the benzisoxazole scaffold, particularly in the areas of antimicrobial and anticancer research, suggest that this compound could be a valuable subject for future studies. The synthetic route proposed in this guide provides a practical starting point for its preparation, and the generalized biological assay protocols offer a framework for its evaluation. Further research is warranted to elucidate the specific biological profile and mechanism of action of 5-bromo-3-chloro-1,2-benzoxazole.

References

Halogenated Benzoisoxazoles: A Technical Guide to Their Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoisoxazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have garnered significant interest in the field of drug discovery and development. The introduction of halogen atoms onto the benzoisoxazole core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This strategic modification can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1]

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of halogenated benzoisoxazoles, detailed experimental protocols for their synthesis, and an exploration of their interactions with key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the design and development of novel therapeutics based on this versatile heterocyclic system.

Physical and Chemical Properties

The physicochemical properties of halogenated benzoisoxazoles are crucial for their behavior in biological systems. Halogenation can significantly alter melting point, boiling point, solubility, and acidity (pKa). While a comprehensive experimental dataset for all possible halogenated benzoisoxazoles is not available in the public domain, this section summarizes reported quantitative data for representative compounds.

Quantitative Data Summary

The following tables present a compilation of reported physical and chemical data for various halogenated isoxazole and benzoisoxazole derivatives to facilitate comparison.

Table 1: Physical Properties of Halogenated Isoxazole and Benzoisoxazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Chloro-3-phenylbenzo[d]isoxazoleC₁₃H₈ClNO229.66Not ReportedNot Reported
5-(4-chlorophenyl)-3-phenylisoxazoleC₁₅H₁₀ClNO255.70178–179Not Reported
5-(3-chlorophenyl)-3-phenylisoxazoleC₁₅H₁₀ClNO255.70134–136Not Reported
5-(2-chlorophenyl)-3-phenylisoxazoleC₁₅H₁₀ClNO255.70129–131Not Reported
5-(3-bromo-4-fluorophenyl)-3-phenylisoxazoleC₁₅H₁₀BrFNO319.15165–166Not Reported
3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazoleC₁₅H₉BrClNO334.60196-197Not Reported
6-Bromobenzo[d]isoxazol-3(2H)-oneC₇H₄BrNO₂214.02Not ReportedNot Reported
5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydroisoxazoleC₂₂H₁₈FNO₂347.37Not ReportedNot Reported
3,5-Bis(4-fluorophenyl)isoxazoleC₁₅H₉F₂NO257.23Not ReportedNot Reported

Table 2: Solubility and Partition Coefficient of Halogenated Benzoisoxazoles

Compound NameLogPWater Solubility
6-Bromobenzo[d]isoxazol-3(2H)-one1.88Not Reported

Note: Experimental solubility data is sparse. The LogP value indicates a preference for lipophilic environments.

Table 3: Acidity Constant (pKa) of Halogenated Benzoisoxazoles

Compound NamepKaMethod
Halogenated BenzoisoxazolesNot ReportedExperimental
Substituted Phenols/AcidsPredicted using DFTComputational

Note: Experimental pKa values for halogenated benzoisoxazoles are not widely reported. However, computational methods such as those employing Density Functional Theory (DFT) with a cluster-continuum solvation model can provide accurate predictions.[3][4][5] These methods are particularly useful for predicting the pKa of congeners when experimental data for a related compound is available.[6]

Table 4: Spectroscopic Data for Representative Halogenated Isoxazoles

Compound Name1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
5-(4-chlorophenyl)-3-phenylisoxazole7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8
5-(3-chlorophenyl)-3-phenylisoxazole7.87–7.81 (m, 3H), 7.74–7.69 (m, 1H), 7.51–7.46 (m, 4H), 7.44-7.38 (m, 1H), 6.82 (s, 1H)Not Reported
5-(2-chlorophenyl)-3-phenylisoxazole7.86–7.81 (m, 3H), 7.71 (t, J = 3.9 Hz, 1H), 7.48–7.40 (m, 5H), 6.84 (s, 1H)168.8, 163.0, 135.0, 130.3, 130.1, 130.1, 128.9, 128.7, 126.7, 125.8, 123.8, 123.8, 98.2
5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole8.03 (dd, J = 6.4, 2.2 Hz, 1H), 7.86–7.83 (m, 2H), 7.78–7.74 (m, 1H), 7.50–7.45 (m, 3H), 7.23 (t, J = 8.4 Hz, 1H), 6.79 (s, 1H)167.9, 163.1, 160.0 (d, J = 252.2 Hz), 131.1, 130.1, 128.9, 128.7, 126.7, 126.5 (d, J = 7.8 Hz), 125.1 (d, J = 4.0 Hz), 117.1 (d, J = 23.1 Hz), 110.0 (d, J = 21.8 Hz), 97.9 (d, J = 0.8 Hz)

Experimental Protocols

The synthesis of halogenated benzoisoxazoles can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps.

Synthesis of 4-Chlorobenzo[d]isoxazole

This protocol outlines a general pathway involving the formation of an oxime followed by cyclization.[7]

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

  • Materials: 2,6-Dichlorobenzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base such as sodium hydroxide.

    • Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.

    • The reaction mixture is typically stirred at a temperature ranging from 60-80°C for a period of 4-24 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

    • The resulting aqueous residue is cooled in an ice bath to facilitate the precipitation of the product.

    • The solid product is collected by filtration, washed with cold water, and dried to yield 2,6-dichlorobenzaldehyde oxime.[7]

Step 2: Cyclization to 4-Chlorobenzo[d]isoxazole

  • Materials: 2,6-Dichlorobenzaldehyde Oxime, A suitable base (e.g., sodium hydroxide, potassium carbonate), A suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve the 2,6-dichlorobenzaldehyde oxime from the previous step in a suitable alcohol solvent.

    • Add a solution of a base, for instance, aqueous sodium hydroxide, to the reaction mixture.

    • The reaction is typically stirred at room temperature or with gentle heating for 2-12 hours to promote intramolecular cyclization.

    • Monitor the formation of the desired product by TLC.

    • Once the reaction is complete, neutralize the mixture and remove the organic solvent under reduced pressure.

    • Extract the product into a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization to obtain pure 4-Chlorobenzo[d]isoxazole.[7]

Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition

This method provides a route to highly substituted isoxazoles in an aqueous medium.[8]

  • Materials: 4-Fluoro-N-hydroxybenzimidoyl chloride, 1-Phenylbutane-1,3-dione, Diisopropylethylamine (DIPEA), Water, Methanol.

  • Procedure:

    • The reaction is conducted under mild basic conditions at room temperature.

    • A mixture of 95% water and 5% methanol is used as the solvent.

    • DIPEA is used as the base to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride and to deprotonate the 1,3-dicarbonyl compound.

    • The carbanion of the 1,3-dicarbonyl compound then undergoes a [3+2] cycloaddition with the nitrile oxide.

    • The reaction is typically complete within 1-2 hours at room temperature.[8]

Biological Activity and Signaling Pathways

Halogenated benzoisoxazoles and structurally related compounds, such as benzoxazoles, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Inhibition of Receptor Tyrosine Kinases

Several studies have highlighted the potential of halogenated benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis.[9] The simultaneous inhibition of these kinases is a promising anticancer strategy.[9]

Signaling Pathways

The biological effects of halogenated benzoisoxazoles are mediated through their modulation of key signaling cascades.

VEGFR-2 Signaling Pathway:

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[10] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-AKT pathways, are crucial for endothelial cell proliferation, survival, and migration, all of which are hallmarks of angiogenesis.[10][11] Inhibition of VEGFR-2 by halogenated benzoisoxazole analogues can block these pro-angiogenic signals.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Halogenated_Benzoisoxazole Halogenated Benzoisoxazole Halogenated_Benzoisoxazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

VEGFR-2 Signaling Pathway Inhibition

c-Met Signaling Pathway:

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which drive cell proliferation, survival, and invasion.[12][13] Aberrant c-Met signaling is implicated in a variety of human cancers.[14] Halogenated benzoisoxazole analogues have the potential to inhibit c-Met, thereby disrupting these oncogenic signals.

cMet_Signaling HGF HGF cMet c-Met HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT Halogenated_Benzoisoxazole Halogenated Benzoisoxazole Halogenated_Benzoisoxazole->cMet MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT->Invasion

c-Met Signaling Pathway Inhibition

Apoptosis Signaling Pathway:

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[15] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[16][17] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[16] Certain halogenated benzoxazole derivatives have been shown to induce apoptosis, likely through the intrinsic pathway, by modulating the expression of Bcl-2 family proteins and activating caspases.[1]

Apoptosis_Pathway Halogenated_Benzoisoxazole Halogenated Benzoisoxazole Bcl2 Bcl-2 (Anti-apoptotic) Halogenated_Benzoisoxazole->Bcl2 Bax Bax (Pro-apoptotic) Halogenated_Benzoisoxazole->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by Halogenated Benzoisoxazoles

Conclusion

Halogenated benzoisoxazoles are a promising class of compounds with significant potential in drug discovery. Their tunable physicochemical properties, conferred by halogenation, allow for the optimization of pharmacokinetic and pharmacodynamic profiles. The ability of these compounds to inhibit key signaling pathways involved in cancer progression, such as those mediated by VEGFR-2 and c-Met, and to induce apoptosis, underscores their therapeutic potential. This technical guide provides a foundational resource for the synthesis, characterization, and biological evaluation of novel halogenated benzoisoxazole derivatives, with the aim of accelerating the development of new and effective therapies. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to 5-Bromo-3-chlorobenzo[d]isoxazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chlorobenzo[d]isoxazole is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 3-position and a versatile bromine atom at the 5-position, allow for selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of targeted therapeutics, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the CREB-binding protein (CBP)/p300 bromodomains. Detailed experimental protocols, quantitative data, and graphical representations of key synthetic pathways and biological mechanisms are presented to facilitate its use in research and development.

Introduction

Heterocyclic compounds are at the forefront of drug discovery, with the isoxazole scaffold being a prominent feature in numerous biologically active molecules.[1] Among these, benzo[d]isoxazole derivatives have garnered significant attention due to their wide range of pharmacological activities. This compound, in particular, has emerged as a strategic intermediate, offering two distinct reactive sites for the introduction of molecular diversity. The chlorine atom at the 3-position can be displaced by nucleophiles, while the bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This dual reactivity makes it an invaluable tool for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [3][4][5][6][7]

PropertyValue
CAS Number 401567-43-9
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol
IUPAC Name 5-Bromo-3-chloro-1,2-benzisoxazole
Synonyms This compound
Purity Typically ≥95%
Appearance Not consistently reported, likely a solid
Storage Store in a cool, dry place

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves the nucleophilic aromatic substitution of the fluorine atom in 2,5-dibromo-1-fluoro-3-nitrobenzene by hydroxylamine, followed by an intramolecular cyclization to form the benzo[d]isoxazole ring system.

Synthesis of this compound start 2,5-dibromo-1-fluoro-3-nitrobenzene intermediate Intermediate Oxime Ether start->intermediate Hydroxylamine, Base product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-((2,5-dibromo-3-nitrophenyl)oxy)amine (Intermediate Oxime Ether)

  • To a solution of 2,5-dibromo-1-fluoro-3-nitrobenzene (1.0 equiv.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equiv.) and a non-nucleophilic base such as potassium carbonate (2.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate oxime ether.

Step 2: Intramolecular Cyclization to this compound

Note: The direct conversion to the 3-chloro derivative from the nitro precursor in a single cyclization step is a known transformation for related structures, often proceeding via an in-situ generated intermediate.

  • Dissolve the crude intermediate oxime ether from the previous step in a suitable solvent.

  • The cyclization to form the benzo[d]isoxazole ring with concomitant conversion of the nitro group to a chloro group at the 3-position is a complex transformation. While mechanistically intricate, similar transformations have been reported in the patent literature for analogous structures, often under thermal conditions or with specific reagents that can facilitate this conversion. A thorough investigation of conditions would be necessary to optimize this step.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of various aryl, heteroaryl, and alkyl groups.

Reactivity_of_this compound start This compound suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd Catalyst, Base heck Heck Reaction (Alkene) start->heck Pd Catalyst, Base product_suzuki 5-Aryl-3-chlorobenzo[d]isoxazole suzuki->product_suzuki product_buchwald 5-Amino-3-chlorobenzo[d]isoxazole buchwald->product_buchwald product_heck 5-Alkenyl-3-chlorobenzo[d]isoxazole heck->product_heck

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. In the context of this compound, this reaction is employed to synthesize 5-aryl-3-chlorobenzo[d]isoxazole derivatives.

General Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Analogous 5-Bromobenzoisoxazoles

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92
3-Pyridinylboronic acidPd(dppf)Cl₂K₃PO₄DMF78

Note: The data in this table is representative of yields for analogous 5-bromobenzoisoxazole systems and serves as a guideline. Actual yields with this compound may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the benzo[d]isoxazole core.

General Experimental Protocol:

  • To a reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 5-position of the benzo[d]isoxazole core.

General Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04-0.10 equiv.), and a base like triethylamine (1.5 equiv.).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Degas the mixture and seal the tube.

  • Heat the reaction to 100-120 °C for 12-24 hours.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Dry and concentrate the organic phase, and purify the residue by column chromatography.

Application in Drug Discovery

The versatility of this compound as a building block is highlighted by its application in the synthesis of potent and selective inhibitors of key biological targets implicated in cancer and other diseases.

VEGFR-2 Inhibitors for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy.[8] Derivatives of benzo[d]isoxazole have been identified as potent VEGFR-2 inhibitors.[4][9] The synthesis of these inhibitors often involves the functionalization of a benzo[d]isoxazole core, for which this compound is an ideal starting material.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK Inhibitor Benzo[d]isoxazole Derivative Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

CBP/p300 Bromodomain Inhibitors for Epigenetic Regulation

The CREB-binding protein (CBP) and its homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) and bromodomain activities.[10] The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation.[2] Dysregulation of CBP/p300 is implicated in various cancers, making their bromodomains attractive therapeutic targets.[11] 5-substituted-3-methylbenzo[d]isoxazole derivatives have been identified as potent and selective inhibitors of CBP/p300 bromodomains.[2] this compound provides a scaffold to synthesize analogous inhibitors.

CBP_p300_Inhibition cluster_chromatin Chromatin Histone Acetylated Histone Tail Bromodomain Bromodomain Histone->Bromodomain Binds to CBP_p300 CBP/p300 CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain Transcription_Machinery Transcriptional Machinery Bromodomain->Transcription_Machinery Recruits Inhibitor Benzo[d]isoxazole Derivative Inhibitor->Bromodomain Blocks Binding Gene_Expression Oncogene Expression Transcription_Machinery->Gene_Expression Activates

Caption: Mechanism of CBP/p300 bromodomain inhibition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its capacity to undergo selective functionalization at two distinct positions through well-established palladium-catalyzed cross-coupling reactions makes it a powerful tool for the rapid generation of molecular diversity. The successful application of its derivatives as potent inhibitors of key therapeutic targets such as VEGFR-2 and CBP/p300 underscores its importance in modern drug discovery. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

Exploring Derivatives of 5-Bromo-3-chlorobenzo[d]isoxazole for Novel Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of bromo and chloro substituents on this nucleus, as seen in 5-Bromo-3-chlorobenzo[d]isoxazole, offers a versatile platform for the development of novel therapeutics. The electron-withdrawing nature of the halogen atoms can enhance the molecule's interaction with biological targets and provide synthetic handles for the introduction of diverse functionalities. This guide explores the potential of this compound derivatives as a source of new drugs, detailing synthetic strategies, potential therapeutic targets, and methodologies for their biological evaluation.

Synthetic Pathways for Derivatization

The 5-bromo and 3-chloro positions on the benzo[d]isoxazole ring are key sites for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The chlorine atom at the 3-position can also be a site for nucleophilic substitution, although it is generally less reactive than the bromo substituent.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures by coupling the 5-bromo position with a variety of boronic acids or esters. This allows for the introduction of substituted phenyl, heteroaryl, or other unsaturated moieties, which can significantly influence the pharmacological profile of the molecule.

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond at the 5-position, allowing for the introduction of a wide range of primary and secondary amines. This is a crucial strategy for synthesizing derivatives with potential interactions with aminergic receptors or for improving physicochemical properties.

Other Synthetic Transformations

While the 5-bromo position is the more reactive handle for cross-coupling, the 3-chloro position can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various nucleophiles. Additionally, the isoxazole ring itself can be subject to further chemical modifications.

Potential Therapeutic Applications and Biological Targets

Derivatives of the broader benzisoxazole class have shown a wide spectrum of biological activities, suggesting promising avenues for the exploration of this compound derivatives.

  • Anticancer Activity: Isoxazole-containing compounds have been investigated for their anticancer potential through various mechanisms, including the induction of apoptosis and inhibition of kinases.[1] For instance, derivatives of the closely related 5-bromoindole have demonstrated potent inhibition of VEGFR-2 tyrosine kinase, a key player in tumor angiogenesis.[2]

  • Anti-inflammatory Effects: Isoxazole derivatives have been evaluated for their anti-inflammatory properties.[3] Some have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[4]

  • Neurological Disorders: The benzisoxazole core is present in atypical antipsychotic drugs. Furthermore, studies on 3-substituted 1,2-benzisoxazole derivatives have revealed that halogenation at the 5-position can lead to increased anticonvulsant activity. More recent research on benzo[d]isoxazole derivatives has identified potent and selective blockers of the voltage-gated sodium channel NaV1.1, a promising target for new antiseizure medications.[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degas the mixture.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Degas the reaction mixture by several vacuum/inert gas cycles.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate it.

  • Purify the residue by column chromatography to yield the desired aminated product.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

While specific quantitative data for derivatives of this compound is not yet widely available in the public domain, the following tables provide a template for summarizing key data once obtained.

Table 1: Synthetic Yields of 5-Substituted-3-chlorobenzo[d]isoxazole Derivatives

EntryR GroupCoupling ReactionCatalyst/LigandBaseSolventYield (%)
14-MethoxyphenylSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂OData to be determined
2MorpholineBuchwald-HartwigPd₂(dba)₃/XPhosNaOtBuTolueneData to be determined
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHFData to be determined

Table 2: In Vitro Biological Activity of 5-Substituted-3-chlorobenzo[d]isoxazole Derivatives

CompoundTargetAssayIC₅₀ / EC₅₀ (µM)
Derivative 1VEGFR-2 KinaseKinase Inhibition AssayData to be determined
Derivative 2COX-2Enzyme Inhibition AssayData to be determined
Derivative 3MCF-7 CellsMTT Cytotoxicity AssayData to be determined
Derivative 4NaV1.1 ChannelPatch-Clamp ElectrophysiologyData to be determined

Visualizations of Workflows and Pathways

Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald product_suzuki 5-Aryl-3-chlorobenzo[d]isoxazole Derivatives suzuki->product_suzuki product_buchwald 5-Amino-3-chlorobenzo[d]isoxazole Derivatives buchwald->product_buchwald evaluation Biological Evaluation (e.g., Anticancer, Anti-inflammatory, Neuroprotective Assays) product_suzuki->evaluation product_buchwald->evaluation lead Lead Compound Identification evaluation->lead

Caption: Synthetic and evaluation workflow for derivatives.

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) P1 Downstream Signaling Proteins (e.g., RAF, MEK, ERK) RTK->P1 TF Transcription Factors P1->TF Gene Gene Expression (Angiogenesis, Proliferation) TF->Gene Derivative 5-Aryl-3-chlorobenzo[d]isoxazole Derivative Derivative->RTK Inhibition GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound represents a promising and versatile starting point for the synthesis of novel therapeutic agents. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, can generate a diverse library of derivatives. While extensive biological data for this specific scaffold is still emerging, the known activities of related benzisoxazoles strongly suggest the potential for discovering new drug candidates for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. This guide provides a foundational framework for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Mechanism of Action for Benzo[d]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the mechanisms of action for several classes of benzo[d]isoxazole derivatives, focusing on their roles as atypical antipsychotics, kinase inhibitors, bromodomain and extra-terminal (BET) domain inhibitors, and hypoxia-inducible factor-1α (HIF-1α) inhibitors. This document details the molecular targets, signaling pathways, and includes quantitative bioactivity data. Furthermore, it provides detailed experimental protocols for key assays and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Atypical Antipsychotics: D2 and 5-HT2A Receptor Antagonism

A significant class of benzo[d]isoxazole derivatives exerts its therapeutic effects in psychiatric disorders, particularly schizophrenia and bipolar disorder, through the modulation of dopaminergic and serotonergic pathways. The primary mechanism of action for these atypical antipsychotics, such as risperidone, paliperidone, and iloperidone, is the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]

Signaling Pathway

The therapeutic efficacy of these agents is believed to stem from the blockade of D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4] Concurrently, antagonism of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) that are common with typical antipsychotics.[4][5]

Caption: Antipsychotic signaling pathway of benzo[d]isoxazole derivatives.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of prominent benzo[d]isoxazole antipsychotics for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Serotonin 5-HT2Aα1-Adrenergicα2-AdrenergicHistamine H1Reference(s)
Risperidone3.20.251620[4]
Paliperidone0.16 - 6.60.16 - 4.81.3 - 11Weaker than risperidone3.4 - 34[6][7][8]
Iloperidone0.11 µM (IC50)0.011 µM (IC50)0.00037 µM (IC50)IntermediateLow[9][10][11]
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of benzo[d]isoxazole compounds for D2 and 5-HT2A receptors.

1. Membrane Preparation:

  • Harvest cells expressing the receptor of interest (e.g., HEK293 cells transfected with human D2 or 5-HT2A receptor cDNA).

  • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A), and varying concentrations of the benzo[d]isoxazole test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibitors

Certain 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and PDGFR. These kinases are often dysregulated in cancer, playing crucial roles in cell proliferation, survival, and angiogenesis.

Signaling Pathway

By inhibiting the autophosphorylation and subsequent activation of these RTKs, benzo[d]isoxazole compounds can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby exerting anti-tumor effects.

G Growth_Factor Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) Growth_Factor->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) P_RTK->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Benzo_d_isoxazole_KI Benzo[d]isoxazole Kinase Inhibitor Benzo_d_isoxazole_KI->P_RTK Inhibition

Caption: Kinase inhibition signaling pathway.

Quantitative Data: Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) for representative 3-amino-benzo[d]isoxazole derivatives against c-Met kinase.

Compoundc-Met IC50 (nM)Cellular Assay IC50 (µM) on EBC-1 cellsReference(s)
28a 1.80.18[4]
8d < 10Not Reported[4]
8e < 10Not Reported[4]
12 < 10Not Reported[4]
28b < 10Not Reported[4]
28c < 10Not Reported[4]
28d < 10Not Reported[4]
28h < 10Not Reported[4]
28i < 10Not Reported[4]
Experimental Protocol: c-Met Kinase Inhibition Assay

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against c-Met kinase.

1. Reagents and Buffers:

  • Recombinant human c-Met kinase.

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1).

  • ATP.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare serial dilutions of the benzo[d]isoxazole test compound in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the recombinant c-Met kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Bromodomain and Extra-Terminal (BET) Inhibitors

Benzo[d]isoxazole derivatives have been developed as potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[12][13] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby regulating gene transcription. Their inhibition has shown promise in the treatment of cancer and inflammatory diseases.

Signaling Pathway

By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, these compounds displace BET proteins from chromatin. This leads to the downregulation of key oncogenes, such as MYC, and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.

G Acetylated_Histones Acetylated Histones on Chromatin BET_Protein BET Protein (e.g., BRD4) BET_Protein->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery (e.g., P-TEFb) BET_Protein->Transcription_Machinery Recruits Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogene_Transcription Initiates Benzo_d_isoxazole_BETi Benzo[d]isoxazole BET Inhibitor Benzo_d_isoxazole_BETi->BET_Protein Inhibits Binding

Caption: BET inhibition signaling pathway.

Quantitative Data: BET Inhibitory Activity

The following table shows the binding affinities (Kd in nM) and cellular potencies (IC50) for representative benzo[d]isoxazole-based BET inhibitors.

CompoundBRD4(1) Kd (nM)Cell Growth Inhibition IC50 (LNCaP cells)Reference(s)
6i (Y06036) 82Not Reported[13]
7m (Y06137) 81Not Reported[13]
17b (Y13021) Potent Bivalent Inhibitor32-fold more potent than monovalent inhibitor 7[12]
Experimental Protocol: BRD4 Bromodomain Binding Assay (AlphaScreen)

This protocol outlines a competitive binding assay using AlphaScreen technology to measure the affinity of compounds for the BRD4 bromodomain.

1. Reagents:

  • His-tagged BRD4 bromodomain (e.g., BD1).

  • Biotinylated histone H4 peptide (acetylated).

  • Streptavidin-coated Donor beads.

  • Nickel Chelate Acceptor beads.

  • Assay buffer.

2. Assay Procedure:

  • Prepare serial dilutions of the benzo[d]isoxazole test compound.

  • In a 384-well plate, add the test compound, His-tagged BRD4 bromodomain, and the biotinylated histone peptide.

  • Incubate to allow for binding to reach equilibrium.

  • Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Incubate in the dark to allow for bead association.

  • Read the plate on an AlphaScreen-compatible plate reader.

3. Data Analysis:

  • The AlphaScreen signal is generated when the Donor and Acceptor beads are brought into proximity by the binding of the His-tagged BRD4 to the biotinylated histone peptide.

  • The test compound competes with the histone peptide for binding to BRD4, leading to a decrease in the AlphaScreen signal.

  • Calculate the IC50 value from the dose-response curve of the signal versus the compound concentration.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors

Benzo[d]isoxazole derivatives have also been identified as potent inhibitors of HIF-1α transcriptional activity.[14][15][16] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, which are common in solid tumors. It drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, promoting tumor progression.

Signaling Pathway

These compounds inhibit the transcriptional activity of HIF-1α, leading to a decrease in the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF). This, in turn, can suppress tumor angiogenesis and growth.

G Hypoxia Hypoxia HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization HIF_1_Dimerization HIF-1α/HIF-1β Dimerization HIF_1a_Stabilization->HIF_1_Dimerization HRE_Binding Binding to HRE in Target Genes HIF_1_Dimerization->HRE_Binding Gene_Transcription Gene Transcription (e.g., VEGF) HRE_Binding->Gene_Transcription Benzo_d_isoxazole_HIFi Benzo[d]isoxazole HIF-1α Inhibitor Benzo_d_isoxazole_HIFi->HRE_Binding Inhibits Transcriptional Activity

Caption: HIF-1α inhibition signaling pathway.

Quantitative Data: HIF-1α Inhibitory Activity

The following table summarizes the IC50 values for representative benzo[d]isoxazole derivatives as inhibitors of HIF-1α transcriptional activity.

CompoundCell LineAssay TypeIC50 (nM)CytotoxicityReference(s)
Analog 15 HEK293TDual-Luciferase Reporter Assay24> 50 µM[14][17]
Analog 31 HEK293TDual-Luciferase Reporter Assay24> 50 µM[14][17]
Experimental Protocol: Dual-Luciferase Reporter Assay for HIF-1α Activity

This protocol describes a cell-based assay to measure the effect of compounds on HIF-1α transcriptional activity.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

  • Co-transfect the cells with two plasmids:

    • A firefly luciferase reporter plasmid under the control of a promoter containing hypoxia-response elements (HREs).

    • A Renilla luciferase plasmid under the control of a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.

2. Compound Treatment and Hypoxia Induction:

  • After transfection, treat the cells with serial dilutions of the benzo[d]isoxazole test compound.

  • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by treating them with a hypoxia-mimetic agent (e.g., CoCl₂ or DMOG).

  • Incubate for a sufficient period (e.g., 16-24 hours).

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • In a luminometer-compatible plate, add the cell lysate.

  • Measure the firefly luciferase activity by adding the firefly luciferase substrate and reading the luminescence.

  • Quench the firefly luciferase reaction and simultaneously initiate the Renilla luciferase reaction by adding the Stop & Glo® reagent.

  • Measure the Renilla luciferase activity.

4. Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.

  • Calculate the percentage of inhibition of HIF-1α transcriptional activity for each compound concentration relative to the vehicle-treated control under hypoxic conditions.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The benzo[d]isoxazole scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents with distinct mechanisms of action. From modulating neurotransmitter systems in the central nervous system to inhibiting key drivers of cancer progression like protein kinases, epigenetic readers, and hypoxia-response pathways, these compounds demonstrate significant therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules, facilitating further investigation and the design of novel, more effective therapies.

References

Substituted Isoxazoles: A Technical Guide to Their Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural characteristics allow for diverse substitutions, leading to a wide array of derivatives with significant pharmacological activities.[2][3] These activities span multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[1][4][5] Isoxazole-containing compounds have demonstrated capabilities as inhibitors of crucial enzymes like kinases and cyclooxygenase, modulators of signaling pathways, and agents that can induce apoptosis in cancer cells.[6][7][8] This technical guide provides an in-depth overview of the core pharmacological activities of substituted isoxazoles, presenting quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in drug discovery and development efforts.

Anticancer Activity

Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[4][9][10] Their mechanisms of action are diverse and include the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., VEGFR), heat shock proteins (HSP90), and c-Jun N-terminal kinase (JNK), as well as the induction of apoptosis.[7][8][11][12]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of various substituted isoxazoles have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). A summary of representative data is provided below.

Compound Class/DerivativeCancer Cell LineIC₅₀ ValueReference
Isoxazole Chalcone Derivatives (10a, 10b)DU145 (Prostate)0.96 µM, 1.06 µM[9][11]
3,5-Disubstituted Isoxazole (from Tyrosol)U87 (Glioblastoma)42.8 µM - 67.6 µM[9][11]
Diosgenin-Isoxazole Adduct (24)MCF-7 (Breast)9.15 ± 1.30 µM[11]
Diosgenin-Isoxazole Adduct (24)A549 (Lung)14.92 ± 1.70 µM[11]
Quinoline-Isoxazole Derivative (21)A549, COLO 205, MDA-MB 231, PC-3< 12 µM[4]
Isoxazole-Carboxamide (2d)HeLa (Cervical)15.48 µg/ml[13][14]
Isoxazole-Carboxamide (2d, 2e)Hep3B (Liver)~23 µg/ml[13][14]
Phenyl-isoxazole-Carboxamide (2e)B16F1 (Melanoma)0.079 µM[15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for assessing the cytotoxic effects of isoxazole derivatives on cancer cell lines.[15]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTS Reagent Addition: After the incubation period, a solution containing the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualization: Anticancer Mechanism of Action

Many isoxazole derivatives function by inhibiting protein kinases that are critical for cancer cell survival and proliferation. The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) like VEGFR and highlights the inhibitory action of a substituted isoxazole.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR (Receptor Tyrosine Kinase) Ras Ras RTK->Ras ATP→ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Ligand VEGF (Ligand) Ligand->RTK Isoxazole Substituted Isoxazole Isoxazole->RTK Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a substituted isoxazole.

Antimicrobial Activity

The isoxazole scaffold is a key component in several established antibiotics and continues to be a source of novel antimicrobial agents.[16][17] Derivatives have been synthesized and evaluated against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC Value (µg/mL)Reference
Curcumin-Isoxazole Derivative (40)Mycobacterium tuberculosis H37Rv0.09[11]
Isoxazole-Chalcone (28)Staphylococcus aureus1[19]
Dihydropyrazole from Isoxazole-Chalcone (38)Candida albicans2[19]
Dihydropyrazole from Isoxazole-Chalcone (32)Aspergillus niger4[19]
Chloro-substituted Isoxazoline (3c)E. coli, S. aureus, A. flavus, A. nigerExcellent Inhibition[18]
Experimental Protocol: Antimicrobial Susceptibility Test (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) for isoxazole derivatives.[16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: The isoxazole test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualization: General Synthesis Workflow

A prevalent method for synthesizing pharmacologically active isoxazoles involves the cyclization of chalcone intermediates.

synthesis_workflow Start1 Substituted Acetophenone Step1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Start1->Step1 Start2 Substituted Aromatic Aldehyde Start2->Step1 Intermediate Chalcone Intermediate (α,β-Unsaturated Ketone) Step1->Intermediate Step2 Cyclocondensation Reaction Intermediate->Step2 Start3 Hydroxylamine Hydrochloride (NH₂OH·HCl) Start3->Step2 Final Substituted Isoxazole Derivative Step2->Final

Caption: General workflow for the synthesis of substituted isoxazoles from chalcones.

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, substituted isoxazoles demonstrate potent anti-inflammatory, neuroprotective, and antioxidant properties, making them attractive candidates for a variety of complex diseases.[6][20][21]

Quantitative Data: Various Pharmacological Activities
ActivityCompound Class/DerivativeModel/AssayQuantitative DataReference
Anti-inflammatory Isoxazole Derivative (143)Carrageenan-induced rat paw edemaED₅₀ = 45 mg/kg[6]
Antioxidant Quinazolinone-based Isoxazole (164)DPPH AssayIC = 1.28 ± 0.33 µM[1]
Antioxidant Isoxazole-Carboxamide (2a)DPPH AssayIC₅₀ = 7.8 ± 1.21 µg/ml[14]
Antiviral Isoxazole Derivative (7l)Zika Virus (ZIKV) in Vero E6 cellsEC₅₀ = 1.35 µM[22]
Neuroprotective Isoxazole-isoxazole hybrid (8)α7 nAChR AgonistEC₅₀ = 0.016 µM[23]
Kinase Inhibition Isoxazole Derivative (13)JNK3 Biochemical AssayHighly potent[12]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[6][24]

  • Animal Model: Wistar or Sprague-Dawley rats are used for the study. The animals are fasted overnight before the experiment but have free access to water.

  • Compound Administration: The test isoxazole compounds are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) to the animals. A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (a phlogistic agent) is made into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group. The ED₅₀ (the dose that causes 50% inhibition) can be calculated from a dose-response curve.

Conclusion

The isoxazole framework stands out as a remarkably versatile and potent scaffold in modern drug discovery. The extensive body of research highlights the broad therapeutic potential of its substituted derivatives, from oncology to infectious and inflammatory diseases. The ability to readily modify the isoxazole ring allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the continued importance of this heterocycle and provide a foundation for future research aimed at developing novel, highly effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling of 5-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chlorobenzo[d]isoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 5- and 3-positions allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1] This regioselectivity is governed by the differential bond dissociation energies of the carbon-halogen bonds, with the general reactivity trend being C-I > C-Br > C-Cl.[2][3][4] These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various boronic acids.

Key Applications

Derivatives of benzo[d]isoxazole are integral to the development of novel therapeutic agents and functional materials. The ability to selectively introduce aryl, heteroaryl, or alkyl groups at the 5-position of the benzo[d]isoxazole core is a key strategy in structure-activity relationship (SAR) studies for drug discovery. For instance, substituted benzo[d]isoxazoles have been investigated for their potential as inhibitors of various enzymes.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions are optimized to favor the reaction at the more labile C-Br bond.

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure an inert atmosphere.

  • Add the degassed solvent to the reaction mixture. The typical solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane:H₂O in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 5-aryl-3-chlorobenzo[d]isoxazole.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling of this compound. The choice of catalyst and base can be critical for achieving high selectivity and yield.

EntryPalladium Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
2PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DME85890-98
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100688-96

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Experimental Workflow for Selective Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (80-110°C) add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench_extract Quench with Water & Extract with Organic Solvent monitoring->quench_extract Upon Completion wash_dry Wash with Brine & Dry over Na₂SO₄ quench_extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product: 5-Aryl-3-chlorobenzo[d]isoxazole purify->product

Caption: Workflow for the selective Suzuki-Miyaura coupling reaction.

Signaling Pathway Diagram: Catalytic Cycle

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_steps pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 trans-ArPd(II)(Br)L₂ pd0->pd_complex1 Ar-Br product Ar-Ar' transmetal Transmetalation pd_complex2 trans-ArPd(II)(Ar')L₂ pd_complex1->pd_complex2 Ar'-B(OH)₂ (activated by base) pd_complex2->pd0 Ar-Ar' red_elim Reductive Elimination reagents Ar-Br + Ar'-B(OH)₂ base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

References

Application Notes and Protocols for 5-Bromo-3-chlorobenzo[d]isoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-3-chlorobenzo[d]isoxazole as a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 5- and 3-positions allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. This document offers detailed protocols and quantitative data for key transformations, facilitating the exploration of structure-activity relationships (SAR) and the development of novel compounds.

Introduction to this compound in Organic Synthesis

This compound is a key heterocyclic compound poised for significant applications in the synthesis of biologically active molecules and functional materials. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is a central feature of its synthetic utility. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective cross-coupling reactions at the 5-position. Subsequent modification at the 3-position can be achieved under more forcing reaction conditions, providing a stepwise approach to disubstituted benzo[d]isoxazole derivatives. This chemoselectivity is crucial for the controlled construction of complex molecular architectures.

Derivatives of the benzo[d]isoxazole scaffold have shown promise as inhibitors of various enzymes and are present in a number of pharmaceuticals. The ability to introduce a wide range of substituents at the 5- and 3-positions through robust and high-yielding cross-coupling reactions makes this compound an attractive starting material for drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position and the chlorine atom at the 3-position of the benzo[d]isoxazole ring are both amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

General Workflow for Catalyst Selection and Optimization

Catalyst Selection Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Coupling Partners (e.g., Boronic Acid, Amine) B Select Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B informs C Choose Ligand (e.g., PPh₃, XPhos) B->C informs D Select Base (e.g., K₂CO₃, NaOtBu) C->D informs E Run Small-Scale Screening Reactions D->E F Analyze Results (Yield, Selectivity) E->F G Optimize Temperature F->G iterate H Optimize Concentration G->H iterate I Optimize Catalyst Loading H->I iterate J Scale-Up Reaction I->J

Caption: Workflow for catalyst selection and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] This reaction is widely used to synthesize 5-aryl-3-chlorobenzo[d]isoxazole derivatives. The higher reactivity of the C-Br bond allows for selective coupling at the 5-position.[2]

Quantitative Data Summary for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane90890-98
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101680-90

Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium catalyst (see table), and the base (2.0 mmol).

  • Add the appropriate solvent (e.g., toluene/ethanol/water 4:1:1, 5 mL).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-chlorobenzo[d]isoxazole.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction can be used to introduce vinyl groups at the 5-position of the benzo[d]isoxazole core.

Quantitative Data Summary for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001875-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801280-90
31-OctenePd(OAc)₂ (5)-NaOAcDMA1202460-70

Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (see table), the ligand (if required), and the base (1.5 mmol).[1]

  • Add the solvent (e.g., DMF or acetonitrile, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 5-vinyl-3-chlorobenzo[d]isoxazole derivative.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly useful for synthesizing 5-alkynyl-3-chlorobenzo[d]isoxazole derivatives.

Quantitative Data Summary for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2EthynyltrimethylsilanePd(OAc)₂ (3)CuI (5)DiisopropylamineToluene80880-90
31-HeptynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF701075-85

Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (5 mL), add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature for the required time, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This method allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the benzo[d]isoxazole ring.

Quantitative Data Summary for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101875-85
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH901680-90

Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the ligand, and the base.

  • Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture with stirring at the indicated temperature for the specified time.

  • After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-amino-3-chlorobenzo[d]isoxazole derivative.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)-Nu]L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Nu TM_complex->Product ArX Ar-X (5-Bromo-3-chloro- benzo[d]isoxazole) ArX->OA_complex NuM Nu-M (Coupling Partner) NuM->TM_complex

Caption: General catalytic cycle for cross-coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The chemoselective nature of its palladium-catalyzed cross-coupling reactions allows for the controlled and stepwise introduction of various substituents, making it an ideal scaffold for applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this promising heterocyclic compound.

References

Application of 5-Bromo-3-chlorobenzo[d]isoxazole in the Synthesis of Potent VEGFR-2 Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The development of small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain has proven to be a successful strategy in cancer therapy. This document provides detailed application notes and protocols for the use of a versatile heterocyclic building block, 5-Bromo-3-chlorobenzo[d]isoxazole , in the synthesis of a novel class of potent VEGFR-2 inhibitors. While direct synthesis of VEGFR-2 inhibitors from this specific starting material is not yet extensively documented in peer-reviewed literature, this guide presents a robust, chemically analogous, and strategic approach based on the successful synthesis of related inhibitors from similar scaffolds.[1][2][3] The dual halogenation of this starting material offers orthogonal reactivity, allowing for sequential, site-selective modifications to explore the chemical space and optimize inhibitor potency and selectivity.

VEGFR-2 Signaling Pathway and Inhibition

VEGF-A, upon binding to its receptor VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[1][2][3] Small-molecule inhibitors, synthesized from precursors like this compound, are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade. This inhibition of angiogenesis effectively cuts off the nutrient and oxygen supply to tumors, leading to the suppression of tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Dimerization Autophosphorylation VEGF->VEGFR2:dimer Binding PLCg PLCγ VEGFR2:p->PLCg PI3K PI3K VEGFR2:p->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Permeability ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor (Synthesized from This compound) Inhibitor->VEGFR2:p Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the biological activity of analogous benzoxazole-based VEGFR-2 inhibitors reported in the literature. These values provide a benchmark for the expected potency of inhibitors synthesized from this compound.

Compound IDScaffoldModificationVEGFR-2 IC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)
12l 5-methylbenzo[d]oxazole3-chlorophenyl tail97.38HepG210.50
12l 5-methylbenzo[d]oxazole3-chlorophenyl tail97.38MCF-715.21
12d unsubst. benzo[d]oxazoletert-butyl tail194.6--
12i 5-methylbenzo[d]oxazole-155--
Sorafenib -Reference Drug48.16HepG25.57
Sorafenib -Reference Drug48.16MCF-76.46

Data extracted from analogous studies on benzoxazole derivatives.[1]

Experimental Protocols

Proposed Synthetic Workflow

The proposed synthetic route leverages the differential reactivity of the bromine and chlorine atoms on the this compound core. The more reactive bromine at the 5-position is targeted first in a Suzuki or Buchwald-Hartwig coupling reaction to introduce the "tail" of the inhibitor. The less reactive chlorine at the 3-position is then substituted with a linker and "head" group, which will interact with the hinge region of the VEGFR-2 ATP-binding site.

Synthetic_Workflow Start This compound Step1 Suzuki or Buchwald-Hartwig Coupling at C5-Br Start->Step1 Intermediate Intermediate A: 5-Aryl/Amino-3-chlorobenzo[d]isoxazole Step1->Intermediate Step2 Nucleophilic Aromatic Substitution at C3-Cl Intermediate->Step2 Final Final VEGFR-2 Inhibitor Step2->Final

Caption: Proposed Synthetic Workflow for VEGFR-2 Inhibitors.

Protocol 1: Synthesis of 5-Aryl-3-chlorobenzo[d]isoxazole (Intermediate A) via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an appropriate arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10 minutes.

  • Add the toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-aryl-3-chlorobenzo[d]isoxazole.

Protocol 2: Synthesis of the Final VEGFR-2 Inhibitor via Nucleophilic Aromatic Substitution

This protocol details the substitution of the chlorine atom at the 3-position of Intermediate A with a suitable amine-containing linker, a common feature in many kinase inhibitors.

Materials:

  • 5-Aryl-3-chlorobenzo[d]isoxazole (Intermediate A) (1.0 eq)

  • Amine-containing linker (e.g., N-Boc-piperazine) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA) for deprotection (if applicable)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve Intermediate A in anhydrous DMF in a sealed tube.

  • Add the amine-containing linker and DIPEA to the solution.

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • If a Boc-protected amine was used, deprotect by dissolving the purified product in dichloromethane and adding TFA. Stir at room temperature for 2 hours, then concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract the final product.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Poly-Glu-Tyr (4:1) substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration should be kept below 1%.

  • To the wells of a 96-well plate, add the kinase buffer, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding the VEGFR-2 enzyme and ATP solution.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel VEGFR-2 inhibitors. The orthogonal reactivity of its two halogen atoms allows for a flexible and modular synthetic approach to generate a library of diverse compounds. The protocols and data presented in this application note, based on established chemistry of analogous scaffolds, provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of a new generation of potent anti-angiogenic agents for cancer therapy.

References

Development of CBP/p300 Bromodomain Inhibitors from Isoxazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of CBP/p300 bromodomain inhibitors centered on the isoxazole scaffold. It includes detailed application notes, experimental protocols for key assays, and a summary of quantitative data for representative compounds. Visualizations of relevant signaling pathways, experimental workflows, and structure-activity relationships are provided to facilitate understanding.

Introduction

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key functional module within these proteins is the bromodomain, which recognizes acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of CBP/p300 activity has been implicated in various diseases, most notably cancer, making their bromodomains attractive therapeutic targets.[1][2] The isoxazole scaffold has emerged as a promising starting point for the development of potent and selective CBP/p300 bromodomain inhibitors.

Data Presentation: Isoxazole-Based CBP/p300 Bromodomain Inhibitors

The following table summarizes the quantitative data for selected isoxazole-containing inhibitors of the CBP/p300 bromodomain. These compounds have been developed through medicinal chemistry efforts to improve potency, selectivity, and cellular activity.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Kd (nM)Cell-Based Assay IC50 (µM)Reference(s)
SGC-CBP30 5-Isoxazolyl-benzimidazoleCBPAlphaScreen-21-[3]
UMB298 Dimethylisoxazole-imidazo[1,2-a]pyridineCBPTR-FRET72--[4]
PF-CBP1 5-Isoxazolyl-benzimidazoleCBP--190-[3]
16t (Y16524) 5-Imidazole-3-methylbenz[d]isoxazolep300AlphaScreen10-0.49 (MV4;11 cells)[5][6]
16u (Y16526) 5-Imidazole-3-methylbenz[d]isoxazolep300AlphaScreen30-0.26 (MV4;11 cells)[5][6]
DC_CP20 Not specified in detailCBPTR-FRET744.34010 (SPR)19.2 (MV4-11 cells)[7][8]
I-CBP112 BenzoxazepineCBPAlphaScreen170--[9]
Compound 12 4-Aryl-3,5-dimethylisoxazoleCBPAlphaScreen32,200--[3]

Signaling Pathways and Experimental Workflows

To understand the context of CBP/p300 inhibition and the process of inhibitor development, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical progression of structure-activity relationship (SAR) studies.

CBP_p300_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 CBP/p300 Recruitment and Histone Acetylation cluster_3 Gene Transcription Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylation CBP_p300 CBP/p300 Transcription_Factor->CBP_p300 Recruitment HAT_Domain HAT Domain CBP_p300->HAT_Domain Bromodomain Bromodomain CBP_p300->Bromodomain Histones Histones HAT_Domain->Histones Acetylation Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Binding Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Transcriptional_Machinery Transcriptional Machinery Chromatin_Remodeling->Transcriptional_Machinery Recruitment Gene_Expression Oncogene Expression Transcriptional_Machinery->Gene_Expression Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->Bromodomain Inhibition

Caption: CBP/p300 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Library of Isoxazole Scaffolds HTS High-Throughput Screening (TR-FRET or AlphaScreen) Start->HTS Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->HTS Iterative Cycles Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Studies->Lead_Optimization Biophysical_Validation Biophysical Validation (ITC) Lead_Optimization->Biophysical_Validation Cell_Based_Assays Cell-Based Assays (Target Engagement & Phenotypic Effects) Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Experimental Workflow for Inhibitor Development.

SAR_Logical_Relationships cluster_R1 R1 Substitutions cluster_R2 R2 Substitutions Scaffold Isoxazole Scaffold Core structure for CBP/p300 recognition R1_A Aromatic/Heterocyclic Groups Increased π-stacking interactions Scaffold:f0->R1_A Modification at R1 R1_B Bulky Groups Steric hindrance, reduced potency Scaffold:f0->R1_B Modification at R1 R2_A Flexible Chains with H-bond acceptors (e.g., morpholine) Improved solubility and potency Scaffold:f0->R2_A Modification at R2 R2_B Rigid Linkers May improve selectivity Scaffold:f0->R2_B Modification at R2 Potency_Selectivity Improved Potency & Selectivity for CBP/p300 R1_A->Potency_Selectivity R2_A->Potency_Selectivity R2_B->Potency_Selectivity

Caption: SAR of Isoxazole-Based CBP/p300 Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of isoxazole-based CBP/p300 bromodomain inhibitors are provided below.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a homogeneous, proximity-based assay used for high-throughput screening of inhibitors of the CBP bromodomain-acetylated peptide interaction.

Principle: The assay measures the energy transfer between a donor fluorophore (Europium-chelate labeled CBP bromodomain) and an acceptor fluorophore (allophycocyanin-labeled streptavidin bound to a biotinylated acetylated histone peptide). Inhibition of the interaction disrupts the proximity of the donor and acceptor, leading to a decrease in the FRET signal.[10][11]

Materials:

  • Recombinant GST-tagged CBP Bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., H4K12ac)

  • Europium (Eu3+)-labeled anti-GST antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

  • TR-FRET Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)[7]

  • Test compounds (isoxazole derivatives) dissolved in DMSO

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate. Include DMSO-only wells for high signal (positive control) and a known inhibitor for low signal (negative control).

  • Reagent Preparation:

    • Prepare a working solution of GST-CBP bromodomain and Eu3+-anti-GST antibody in TR-FRET Assay Buffer.

    • Prepare a working solution of biotinylated acetylated histone peptide and Streptavidin-APC in TR-FRET Assay Buffer.

  • Assay Assembly:

    • Add the GST-CBP bromodomain/Eu3+-anti-GST antibody solution to all wells of the assay plate.

    • Incubate for 30 minutes at room temperature, protected from light, to allow for antibody-protein binding.

    • Add the biotinylated peptide/Streptavidin-APC solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor). A time delay of 50-100 µs is typically used to reduce background fluorescence.[11]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the high (DMSO) and low (known inhibitor) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

Protocol 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based, no-wash assay technology suitable for HTS of protein-protein interaction inhibitors.

Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. When a biological interaction brings the beads into close proximity (~200 nm), excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal.[12][13]

Materials:

  • Recombinant His-tagged CBP Bromodomain

  • Biotinylated acetylated histone H4 peptide

  • Nickel Chelate (Ni-NTA) Coated Acceptor Beads

  • Streptavidin Coated Donor Beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)

  • Test compounds (isoxazole derivatives) dissolved in DMSO

  • 384-well ProxiPlates

Procedure:

  • Compound Plating:

    • As described in the TR-FRET protocol, dispense serial dilutions of test compounds into the assay plate.

  • Reagent Preparation (in subdued light):

    • Prepare a working solution of His-tagged CBP bromodomain in AlphaScreen Assay Buffer.

    • Prepare a working solution of biotinylated acetylated histone peptide in AlphaScreen Assay Buffer.

    • Prepare a suspension of Ni-NTA Acceptor beads in AlphaScreen Assay Buffer.

    • Prepare a suspension of Streptavidin Donor beads in AlphaScreen Assay Buffer.

  • Assay Assembly:

    • Add the His-tagged CBP bromodomain solution to all wells.

    • Add the biotinylated acetylated histone peptide solution to all wells.

    • Add the Ni-NTA Acceptor beads to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add the Streptavidin Donor beads to all wells.

  • Incubation:

    • Incubate the plate for an additional 60-120 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the AlphaScreen signal to high and low controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (CBP bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15]

Materials:

  • Highly purified recombinant CBP Bromodomain

  • Isoxazole-based inhibitor of known concentration

  • ITC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). The buffer for the protein and the inhibitor must be identical.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the CBP bromodomain extensively against the ITC buffer.

    • Dissolve the inhibitor in the final dialysis buffer to ensure a perfect buffer match.

    • Degas both the protein and inhibitor solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., a series of 2 µL injections every 150 seconds). The first injection is typically smaller (e.g., 0.4 µL) and is discarded during data analysis.[14]

  • Loading the Calorimeter:

    • Load the CBP bromodomain solution (e.g., 20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 200 µM) into the injection syringe.

  • Titration:

    • Initiate the titration experiment. The instrument will automatically inject the inhibitor into the protein solution and record the heat changes.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Protocol 4: Cellular Target Engagement Assay (e.g., NanoBRET™)

This type of assay measures the engagement of the inhibitor with the CBP/p300 bromodomain within a cellular environment.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay involves expressing the target protein (CBP bromodomain) as a fusion with a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the bromodomain is then added to the cells. In the absence of an inhibitor, the tracer binds to the bromodomain, bringing the fluorophore in close proximity to the luciferase and resulting in energy transfer. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.

Materials:

  • Cells expressing CBP bromodomain-NanoLuc® fusion protein

  • NanoBRET™ tracer for CBP/p300

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (isoxazole derivatives) dissolved in DMSO

  • White, 96-well cell culture plates

  • Luminometer capable of measuring BRET ratios

Procedure:

  • Cell Plating:

    • Seed the cells expressing the CBP bromodomain-NanoLuc® fusion into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37 °C and 5% CO2.

  • Tracer and Substrate Addition:

    • Prepare a working solution of the NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to all wells.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with filters for measuring donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The isoxazole scaffold has proven to be a versatile and effective starting point for the development of potent and selective inhibitors of the CBP/p300 bromodomain. The application notes and protocols provided herein offer a framework for researchers to screen, characterize, and optimize novel isoxazole-based inhibitors. The continued exploration of the structure-activity relationships of this chemical series holds significant promise for the development of novel therapeutics for cancer and other diseases driven by CBP/p300 dysregulation.

References

Application Notes & Protocols: Synthesis of 5-aryl-3-chlorobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Derivatives of this core structure are known to exhibit a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The strategic functionalization of the benzo[d]isoxazole ring system allows for the fine-tuning of these biological activities. This document provides a detailed protocol for the synthesis of a specific class of these compounds, the 5-aryl-3-chlorobenzo[d]isoxazole derivatives, via a robust and versatile two-step synthetic strategy. The key transformation involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the introduction of diverse aryl groups at the 5-position of the benzisoxazole core.

Overall Synthetic Strategy

The synthesis is approached in two main stages. The first stage involves the preparation of the key intermediate, 5-bromo-3-chlorobenzo[d]isoxazole . This intermediate provides the foundational structure with the necessary reactive handles for subsequent diversification. While this compound is commercially available, a synthetic route from 3-bromophenol is outlined for reference. The second, and focal, stage is the Suzuki-Miyaura cross-coupling of this intermediate with various arylboronic acids to yield the target 5-aryl-3-chlorobenzo[d]isoxazole derivatives.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis (Reference) cluster_step2 Step 2: Suzuki-Miyaura Coupling (Protocol) start_mat 3-Bromophenol int1 3-Bromophenyl acetate start_mat->int1 Acetylation int2 4-Bromo-2- hydroxyacetophenone int1->int2 Fries Rearrangement int3 Oxime Intermediate int2->int3 Oximation key_int 5-Bromo-3-chloro- benzo[d]isoxazole int3->key_int Cyclization/ Chlorination final_product 5-Aryl-3-chloro- benzo[d]isoxazole key_int->final_product Pd Catalyst, Base reagent Arylboronic Acid (Ar-B(OH)2) reagent->final_product

Figure 1: General workflow for the synthesis of 5-aryl-3-chlorobenzo[d]isoxazole.

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate: this compound (Reference)

This multi-step procedure starts from 3-bromophenol. Note: This intermediate is also commercially available from suppliers such as ChemScene[2].

Step 1a: Synthesis of 3-bromophenyl acetate To a solution of 3-bromophenol (1 eq.) in dichloromethane, add acetyl chloride (1.1 eq.) and triethylamine (1.2 eq.) dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature for 2-4 hours. Upon completion (monitored by TLC), the mixture is washed sequentially with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-bromophenyl acetate[3].

Step 1b: Fries Rearrangement to 4-Bromo-2-hydroxyacetophenone 3-bromophenyl acetate (1 eq.) is heated with aluminum chloride (AlCl₃, 1.5 eq.) without solvent at a high temperature (typically 140-160 °C) for several hours. The reaction is then cooled and carefully quenched with ice and concentrated HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to give 4-bromo-2-hydroxyacetophenone[3].

Step 1c: Oximation 4-Bromo-2-hydroxyacetophenone (1 eq.) is refluxed with hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or pyridine in ethanol for 2-4 hours. The solvent is removed under reduced pressure, and water is added. The resulting solid oxime is filtered, washed with water, and dried.

Step 1d: Cyclization and Chlorination The oxime intermediate (1 eq.) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS, 2.2 eq.) is added, and the mixture is heated. The reaction proceeds via an oxidative cyclization to form the 3-chlorobenzo[d]isoxazole ring. After cooling, the reaction mixture is poured into water, and the product is extracted, washed, dried, and purified by column chromatography to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for 5-Aryl-3-chlorobenzo[d]isoxazole Derivatives

This protocol has been adapted from established procedures for Suzuki coupling on related halogenated benz-heterocycles[4][5].

Materials and Equipment:

  • This compound

  • Appropriate arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • 1,4-Dioxane or a mixture of DMF and water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add this compound (1 eq.), the selected arylboronic acid (1.5 eq.), potassium carbonate (3 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting benzisoxazole.

  • Reaction: Stir the mixture at 80-110 °C. If using microwave irradiation, a typical condition is 150 °C for 20-30 minutes[4]. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours for conventional heating).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-3-chlorobenzo[d]isoxazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation

The Suzuki-Miyaura coupling is versatile and accommodates a wide range of arylboronic acids. The following table summarizes representative examples with typical yields reported for similar transformations[5].

Arylboronic Acid (Ar-B(OH)₂)Product StructureProduct NameTypical Yield (%)
Phenylboronic acid3-Chloro-5-phenylbenzo[d]isoxazole75-90%
4-Methoxyphenylboronic acid3-Chloro-5-(4-methoxyphenyl)benzo[d]isoxazole70-85%
Pyridin-3-ylboronic acid3-Chloro-5-(pyridin-3-yl)benzo[d]isoxazole60-75%
4-Fluorophenylboronic acid3-Chloro-5-(4-fluorophenyl)benzo[d]isoxazole78-92%

(Note: Product images are illustrative placeholders. Actual yields may vary based on reaction scale and optimization.)

Application & Biological Context

Derivatives of 3,5-diaryl isoxazoles have been investigated as potential anticancer agents[6]. One study identified compounds that bind to and potentially inhibit Ribosomal protein S6 kinase beta-1 (S6K1), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival. The 5-aryl-3-chlorobenzo[d]isoxazole derivatives synthesized through this protocol are structural analogs and could be screened for similar inhibitory activities.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Proliferation & Survival S6K1->Proliferation Inhibitor 5-Aryl-3-chlorobenzo[d]isoxazole (Potential Inhibitor) Inhibitor->S6K1 Inhibition

Figure 2: Potential mechanism of action via inhibition of the S6K1 signaling pathway.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions on Halogenated Benzisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.[1] The benzisoxazole moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved drugs. The ability to introduce amino groups onto the benzisoxazole core via C-N bond formation opens up a vast chemical space for the development of novel therapeutic agents. This document provides a detailed guide for the application of the Buchwald-Hartwig amination to halogenated benzisoxazoles.

While specific literature examples for the Buchwald-Hartwig amination directly on halogenated benzisoxazoles are not extensively reported, the principles of this reaction are well-established for a wide range of aryl and heteroaryl halides.[1] The protocols and data presented herein are based on successful applications of this methodology to structurally similar and electronically demanding heterocyclic systems, offering a robust starting point for researchers working with benzisoxazole substrates.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of ligand is crucial for the success of the reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[3]

General Experimental Workflow

The successful execution of a Buchwald-Hartwig amination reaction requires careful attention to anhydrous and anaerobic conditions, as the palladium catalysts and some phosphine ligands are sensitive to air and moisture.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Dry Schlenk Flask reagents Add Halogenated Benzisoxazole, Amine, Ligand, and Pd Precatalyst start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent base Add Base solvent->base heat Heat to Reaction Temperature base->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Aminobenzisoxazole purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Conditions for Analogous Heterocycles

The following table summarizes typical conditions for the Buchwald-Hartwig amination of various halogenated heterocycles, which can serve as a starting point for the optimization of reactions with halogenated benzisoxazoles.

EntryHeterocyclic HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux94
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)XPhos (10)KOtBu (1.2)TolueneRefluxHigh
3Aryl ChloridesVarious AminesPd₂(dba)₃ (1)IPr·HCl (4)KOtBuDioxane100Good to Excellent
4DichloroquinolinesAdamantane-containing aminesPd(dba)₂ (4-8)BINAP or DavePhos (4.5-9)tBuONaDioxaneRefluxModerate to Good
56-Bromo-1H-indazolePrimary AmineBrettPhos precatalyst (2)-LiHMDS (2.0)THF65Not specified

Detailed Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of a generic halogenated benzisoxazole. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination of Bromo- or Chloro-benzisoxazoles with Primary or Secondary Amines

Materials:

  • Halogenated benzisoxazole (e.g., 3-bromo-1,2-benzisoxazole or 5-chloro-1,2-benzisoxazole) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the halogenated benzisoxazole, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask or tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired aminobenzisoxazole.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

For substrates that are less reactive, microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the halogenated benzisoxazole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., XPhos, 10 mol%), and base (e.g., KOtBu, 1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

    • Increase the reaction temperature or switch to microwave heating.

    • Screen different palladium precatalysts, ligands, and bases. For electron-deficient heterocycles like benzisoxazoles, more electron-rich and bulky ligands (e.g., Buchwald's biaryl phosphine ligands) are often more effective.[3]

    • Consider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS), particularly for less nucleophilic amines.

  • Side Reactions (e.g., Hydrodehalogenation):

    • Lower the reaction temperature.

    • Optimize the ligand-to-palladium ratio.

    • Screen different ligands, as the choice of ligand can significantly influence the selectivity of the reaction.

Conclusion

The Buchwald-Hartwig amination represents a highly versatile and powerful tool for the synthesis of aminobenzisoxazole derivatives, which are of significant interest in medicinal chemistry and drug development. While specific protocols for this scaffold are not yet widely published, the general principles and established methodologies for other challenging heterocyclic systems provide a solid foundation for the successful application of this reaction. Careful optimization of the catalyst, ligand, base, and reaction conditions will be key to achieving high yields and purity for the desired aminobenzisoxazole products.

References

Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their unique structural and electronic properties contribute to a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing isoxazole derivatives is of paramount importance. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne stands out as one of the most powerful and widely utilized methods for the regioselective synthesis of isoxazoles.[5][6][7] This approach allows for the rapid construction of the isoxazole core with a high degree of functional group tolerance, making it highly amenable to the generation of diverse molecular libraries for drug screening.

These application notes provide an overview of the 1,3-dipolar cycloaddition for isoxazole synthesis and present detailed protocols for various methodologies, including copper-catalyzed, ruthenium-catalyzed, and solvent-free mechanochemical approaches.

Reaction Mechanism and Workflow

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction involving a 4π-electron component (the nitrile oxide) and a 2π-electron component (the alkyne). The reaction proceeds through a cyclic transition state to afford the five-membered isoxazole ring.

G General Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis cluster_reactants Reactants cluster_product Product Nitrile Oxide R¹-C≡N⁺-O⁻ Isoxazole Nitrile Oxide->Isoxazole + Alkyne R²-C≡C-R³ Alkyne->Isoxazole G Typical Experimental Workflow Start Start Setup Reaction Setup: - Add alkyne, hydroxymoyl chloride,  and solvent to flask. - Add catalyst and base. Start->Setup Reaction Reaction Progress: - Stir at specified temperature. - Monitor by TLC or LC-MS. Setup->Reaction Workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. - Dry organic layer. Reaction->Workup Purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Microwave-Assisted Synthesis of Substituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted isoxazoles utilizing microwave irradiation. The isoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved selectivity, aligning with the principles of green chemistry.[1][2][3]

Application Notes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds like isoxazoles. The primary advantages of this technology include:

  • Rapid Reaction Times: Microwave heating can reduce reaction times from several hours or even days to mere minutes.[2][4] For instance, the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives, which requires 6-8 hours with conventional heating, can be completed within 6-10 minutes under microwave irradiation.[2]

  • Enhanced Yields and Purity: By minimizing the formation of byproducts often associated with prolonged reaction times under conventional heating, microwave synthesis frequently leads to higher isolated yields and cleaner reaction profiles.[1][2][4]

  • Improved Selectivity: The precise temperature control and rapid heating afforded by microwave reactors can enhance the regioselectivity of cycloaddition reactions, leading to the preferential formation of a single isomer.[4][5]

  • Energy Efficiency and Green Chemistry: MAOS is considered a green technology due to its efficient energy transfer, reduced solvent usage in some cases, and potential for cleaner reactions, thereby minimizing waste.[1]

The synthesis of substituted isoxazoles via microwave irradiation is versatile, accommodating a wide range of starting materials and enabling the creation of diverse molecular libraries crucial for drug discovery programs. Common synthetic strategies that are significantly enhanced by microwave assistance include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclization of chalcones with hydroxylamine.

Key Synthetic Strategies

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (such as an alkyne) is a fundamental and highly effective method for constructing the isoxazole ring. Microwave irradiation accelerates the in situ generation of nitrile oxides from precursors like hydroximinoyl chlorides or aldoximes and their subsequent cycloaddition.[4][6] This approach allows for the one-pot, multi-component synthesis of 3,4,5-trisubstituted isoxazoles with excellent regioselectivity.[4]

1_3_Dipolar_Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Hydroximinoyl_Chloride R1-C(Cl)=NOH Nitrile_Oxide [R1-C≡N+-O-] Hydroximinoyl_Chloride->Nitrile_Oxide - HCl Base Base (e.g., Et3N) Alkyne R2-C≡C-R3 Nitrile_Oxide->Alkyne [3+2] Cycloaddition Microwave (Δ) Isoxazole Substituted Isoxazole Nitrile_Oxide->Isoxazole Alkyne->Isoxazole

Figure 1: General scheme for 1,3-dipolar cycloaddition.

Cyclization of Chalcones

Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride in the presence of a base. Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone. The subsequent cyclization under microwave irradiation is highly efficient, providing 3,5-disubstituted isoxazoles in high yields and short reaction times.[1][2]

Chalcone_Cyclization Aldehyde R1-CHO Chalcone R1-CH=CH-CO-R2 Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone R2-CO-CH3 Ketone->Chalcone Claisen-Schmidt Condensation Isoxazole 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Cyclization Base, Microwave (Δ) Hydroxylamine NH2OH·HCl Hydroxylamine->Isoxazole Cyclization Base, Microwave (Δ)

Figure 2: Synthesis of isoxazoles from chalcones.

Experimental Protocols and Data

The following tables summarize quantitative data from literature for different microwave-assisted synthetic routes to substituted isoxazoles. Detailed protocols for representative reactions are also provided.

Data Presentation

Table 1: Microwave-Assisted 1,3-Dipolar Cycloaddition of Alkynes and in situ Generated Nitrile Oxides.[4]

EntryAlkyne (R2/R3)Hydroximinoyl Chloride (R1)ConditionsTime (min)Yield (%)
1Phenylacetylene4-ChlorophenylToluene, Et3N, 150 °C3085
21-Octyne4-MethoxyphenylToluene, Et3N, 150 °C3078
3Propargyl alcoholPhenylToluene, Et3N, 150 °C3072
4Ethyl propiolate4-NitrophenylToluene, Et3N, 150 °C3081

Table 2: Microwave-Assisted Synthesis of Isoxazoles from Chalcones and Hydroxylamine Hydrochloride.[2]

EntryChalcone Substituent (Ar)ConditionsTime (min)Yield (MW, %)Yield (Conv., %)
14-ChlorophenylEthanol, NaOAc68269 (6h)
24-MethoxyphenylEthanol, NaOAc87865 (7h)
34-NitrophenylEthanol, NaOAc78068 (6h)
42-HydroxyphenylEthanol, NaOAc106758 (8h)

Table 3: Microwave-Assisted Synthesis of bis-Isoxazole Ethers.[5]

EntrySubstituent (Ar)ConditionsTime (min)Yield (%)
1PhenylTHF/H2O, NaHCO3, 100 °C3085
24-MethylphenylTHF/H2O, NaHCO3, 100 °C3092
34-ChlorophenylTHF/H2O, NaHCO3, 100 °C3081
44-MethoxyphenylTHF/H2O, NaHCO3, 100 °C3088

Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[4]

This protocol describes a microwave-assisted, one-pot Sonogashira coupling-cycloaddition sequence.

Materials:

  • Acid chloride (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Hydroximinoyl chloride (1.2 mmol)

  • Pd(PPh3)2Cl2 (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the acid chloride (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add toluene (5 mL), the terminal alkyne (1.1 mmol), and triethylamine (2.0 mmol) via syringe.

  • Irradiate the mixture in the microwave reactor at 80 °C for 10 minutes.

  • After cooling, add the hydroximinoyl chloride (1.2 mmol) and additional triethylamine (1.0 mmol) to the reaction mixture.

  • Seal the vial and irradiate in the microwave reactor at 150 °C for 30 minutes.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol_1_Workflow start Start: Prepare Reagents step1 Combine Acid Chloride, Pd/Cu catalysts in vial start->step1 step2 Inert Atmosphere (N2/Ar) step1->step2 step3 Add Toluene, Alkyne, Et3N step2->step3 step4 Microwave Irradiation (Sonogashira Coupling) 80 °C, 10 min step3->step4 step5 Cool to RT step4->step5 step6 Add Hydroximinoyl Chloride and more Et3N step5->step6 step7 Microwave Irradiation (Cycloaddition) 150 °C, 30 min step6->step7 step8 Cool to RT & Work-up (Extraction, Washing) step7->step8 step9 Purification (Column Chromatography) step8->step9 end End: Pure Isoxazole step9->end

Figure 3: Workflow for one-pot isoxazole synthesis.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones[2]

This protocol details the cyclization of a chalcone with hydroxylamine hydrochloride.

Materials:

  • Substituted chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Sodium acetate (0.02 mol) or Ethanolic Sodium Hydroxide

  • Ethanol (20 mL)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • In a microwave-safe vessel, dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (20 mL).

  • Add a base, such as sodium acetate (0.02 mol) or an equivalent amount of ethanolic sodium hydroxide.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 210 W) for 6-15 minutes.[1] Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

Substituent_Effects substituent Substituent on Aromatic Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg Type edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg Type reaction_rate Reaction Rate ewg->reaction_rate Generally increases (activates chalcone) yield Product Yield ewg->yield Often high edg->reaction_rate Generally decreases (deactivates chalcone) edg->yield Often high

Figure 4: Influence of substituents on reaction outcomes.

References

Application Notes and Protocols: Leveraging 5-Bromo-3-chlorobenzo[d]isoxazole in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 5-Bromo-3-chlorobenzo[d]isoxazole as a key building block in the synthesis of innovative anticancer agents. The unique structural features of this compound, particularly the presence of reactive chloro and bromo substituents on the benzo[d]isoxazole scaffold, offer a versatile platform for the development of targeted cancer therapeutics. This document outlines a plausible synthetic strategy, key biological targets, and detailed experimental protocols for the synthesis and evaluation of novel anticancer compounds derived from this precursor.

Introduction

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In the context of oncology, this heterocyclic system has been successfully incorporated into molecules targeting critical pathways involved in cancer progression, such as receptor tyrosine kinases (RTKs). The strategic placement of a chloro group at the 3-position and a bromo group at the 5-position of the benzo[d]isoxazole ring provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

The 3-chloro substituent is particularly amenable to nucleophilic aromatic substitution, enabling the introduction of various amine-containing pharmacophores. This is a key strategy for developing inhibitors of protein kinases, where an amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme. The 5-bromo position offers a handle for further diversification, for instance, through cross-coupling reactions, to enhance potency, selectivity, and pharmacokinetic profiles.

Plausible Synthetic Approach: Synthesis of 3-Amino-benzo[d]isoxazole Derivatives

A primary synthetic route for utilizing this compound involves the nucleophilic substitution of the 3-chloro group with a suitable amine. This reaction provides access to a diverse library of 3-amino-benzo[d]isoxazole derivatives, which can be further evaluated for their anticancer activity.

Synthetic_Workflow A This compound C Nucleophilic Aromatic Substitution A->C B Primary/Secondary Amine (R1R2NH) B->C D 5-Bromo-3-(substituted-amino)benzo[d]isoxazole C->D E Biological Evaluation D->E F Lead Compound E->F

Caption: Synthetic workflow for developing anticancer agents.

Key Biological Target: Receptor Tyrosine Kinases (RTKs)

A significant class of targets for anticancer drugs are the Receptor Tyrosine Kinases (RTKs), which play a crucial role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of many cancers. Derivatives of 3-amino-benzo[d]isoxazole have shown promise as multi-targeted inhibitors of RTKs, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[1] By blocking the ATP-binding site of these kinases, these compounds can inhibit downstream signaling pathways, leading to the suppression of tumor growth and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR/PDGFR P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Binds Inhibitor 3-Amino-benzo[d]isoxazole Derivative Inhibitor->RTK Inhibits ATP binding ATP ATP ATP->P_RTK ADP ADP P_RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

References

Application Notes & Protocols: Investigating the Antibacterial Properties of 5-Bromo-3-chlorobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive set of protocols for the synthesis and evaluation of the antibacterial activity of novel 5-Bromo-3-chlorobenzo[d]isoxazole derivatives. The unique halogenation pattern of this scaffold presents an opportunity for the development of new antibacterial agents.

Introduction

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new classes of antibiotics. Benzisoxazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of halogen atoms, such as bromine and chlorine, into heterocyclic structures has been shown to enhance their antimicrobial efficacy.[1]

This application note outlines a systematic approach to investigate the antibacterial potential of a novel series of compounds based on the this compound core. We provide detailed, step-by-step protocols for a plausible synthetic route and for robust, standardized in vitro antibacterial screening assays.

Synthesis of this compound Derivatives

While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for synthesizing substituted benzisoxazoles.[3][4][5] The following protocol describes a hypothetical multi-step synthesis.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Derivatization (Example: Suzuki Coupling) A 3-Bromophenol B Reimer-Tiemann or similar formylation A->B C 4-Bromo-2-hydroxybenzaldehyde B->C D Conversion to Oxime C->D E 4-Bromo-2-hydroxybenzaldehyde oxime D->E F Dehydration E->F G 4-Bromo-2-hydroxybenzonitrile F->G H 4-Bromo-2-hydroxybenzonitrile I Cyclization and Chlorination H->I J This compound I->J K This compound L Arylboronic acid, Pd catalyst, Base K->L M 5-Aryl-3-chlorobenzo[d]isoxazole Derivatives L->M

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone from 3-Bromophenol

  • Materials: 3-Bromophenol, acetic anhydride, aluminum chloride, dichloromethane (DCM).

  • Procedure (Acetylation): To a solution of 3-bromophenol in DCM, add acetic anhydride and a catalytic amount of a suitable acid. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Procedure (Fries Rearrangement): Cool the reaction mixture to 0°C and add anhydrous aluminum chloride portion-wise. Allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Pour the reaction mixture into ice-cold dilute HCl. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-hydroxyacetophenone.

Step 2: Oximation of 4-Bromo-2-hydroxyacetophenone

  • Materials: 4-Bromo-2-hydroxyacetophenone, hydroxylamine hydrochloride, sodium acetate, ethanol.

  • Procedure: Dissolve 4-Bromo-2-hydroxyacetophenone in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water. The product, 4-bromo-2-hydroxyacetophenone oxime, will precipitate. Filter, wash with water, and dry.

Step 3: Cyclization and Chlorination to form this compound

  • Materials: 4-bromo-2-hydroxyacetophenone oxime, N-Chlorosuccinimide (NCS), a suitable solvent like DMF or acetonitrile.

  • Procedure: This step is based on methods for the synthesis of 3-halo isoxazoles.[6][7] Dissolve the oxime in the solvent and add NCS. Heat the reaction mixture. The reaction involves an intramolecular cyclization with concomitant chlorination.

  • Work-up: After completion of the reaction (monitored by TLC), pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield this compound.

Step 4: Synthesis of Derivatives (e.g., via Suzuki Coupling)

The bromine at the 5-position can be used as a handle for further derivatization, for example, through Suzuki coupling to introduce various aryl groups.

  • Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

  • Procedure: Combine the reactants in a reaction vessel, degas the mixture, and heat under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by column chromatography to obtain the final derivatives.

Characterization: All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm their structures.

Antibacterial Screening Protocols

The following are standardized protocols for evaluating the antibacterial activity of the synthesized compounds.

Experimental Workflow for Antibacterial Screening

G cluster_0 Preparation cluster_1 Primary Screening: Disk Diffusion Assay cluster_2 Quantitative Analysis: Broth Microdilution MIC Assay A Synthesized Derivatives Stock Solutions E Impregnate Sterile Disks with Compounds A->E I Prepare Serial Dilutions of Compounds in 96-well Plate A->I B Bacterial Culture Preparation (e.g., S. aureus, E. coli) C Standardization of Inoculum (0.5 McFarland) B->C D Inoculate Mueller-Hinton Agar Plates C->D J Inoculate Wells with Standardized Bacteria C->J F Place Disks on Agar D->F E->F G Incubate Plates F->G H Measure Zones of Inhibition G->H H->I Select active compounds for MIC testing I->J K Incubate Plates J->K L Determine MIC (Lowest concentration with no visible growth) K->L

Caption: Workflow for in vitro antibacterial activity screening.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10][11]

Materials:

  • Synthesized compounds

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized compounds and reference antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method used for preliminary screening of antibacterial activity.[12][13][14][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains and inoculum prepared as in the MIC protocol

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Disks: Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the synthesized compound solution onto each sterile paper disk. Allow the disks to dry completely in a sterile environment.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[14]

  • Application of Disks: Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.[15]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement of Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the disk diameter.

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data

Compound IDDerivative Structure (R-group)MIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922
BCBI-01 This compound
BCBI-D01 5-(phenyl)-3-chloro-
BCBI-D02 5-(4-fluorophenyl)-3-chloro-
BCBI-D03 5-(4-methoxyphenyl)-3-chloro-
Ciprofloxacin (Reference)
Vancomycin (Reference)

Table 2: Example of Disk Diffusion Assay Data

Compound IDConcentration on Disk (µg)Zone of Inhibition (mm) vs. S. aureus ATCC 29213Zone of Inhibition (mm) vs. E. coli ATCC 25922
BCBI-01 30
BCBI-D01 30
BCBI-D02 30
BCBI-D03 30
Ciprofloxacin 5
Vancomycin 30

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of 5-Bromo-2-hydroxybenzonitrile (Intermediate 1)

  • Question: My reaction to form 5-bromo-2-hydroxybenzonitrile from 5-bromosalicylaldehyde has a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are often attributed to incomplete reaction or side product formation. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity of 5-bromosalicylaldehyde and hydroxylamine hydrochloride. Impurities can interfere with the reaction.

    • Reaction Conditions: The reaction temperature and time are critical. Ensure the mixture is heated adequately and for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • pH Control: The formation of the oxime intermediate is pH-sensitive. Ensure the buffering capacity of the sodium formate is adequate to maintain the optimal pH for the reaction.

    • Work-up Procedure: During the extraction process, ensure proper phase separation to avoid loss of product. Multiple extractions with a suitable organic solvent can improve recovery.

Issue 2: Inefficient Cyclization to 3-Amino-5-bromobenzo[d]isoxazole (Intermediate 2)

  • Question: The cyclization of 5-bromo-2-hydroxybenzonitrile to 3-amino-5-bromobenzo[d]isoxazole is resulting in a low yield. What factors could be responsible?

  • Answer: The intramolecular cyclization to form the benzisoxazole ring is a critical step. Low yields can be caused by:

    • Base Strength and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the hydroxylamine intermediate. A base that is too weak may not facilitate the reaction efficiently, while an overly strong base could lead to side reactions. Ensure the correct stoichiometry of the base is used.

    • Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Experiment with different aprotic polar solvents to find the optimal conditions.

    • Temperature Control: While heating is often necessary, excessive temperatures can lead to the decomposition of the starting material or product. Careful temperature control is essential.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times may increase the formation of byproducts.

Issue 3: Poor Yield in the Sandmeyer Reaction to form this compound

  • Question: The final Sandmeyer reaction to convert the 3-amino group to a 3-chloro group has a low yield. What are the common pitfalls?

  • Answer: The Sandmeyer reaction is a powerful but sometimes temperamental transformation.[1] Low yields can arise from several factors:

    • Diazotization Conditions: The formation of the diazonium salt is highly sensitive to temperature. The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

    • Purity of the Diazonium Salt: Impurities in the starting 3-amino-5-bromobenzo[d]isoxazole can lead to side reactions during diazotization. Ensure the starting material is of high purity.

    • Copper(I) Chloride Quality and Amount: The copper(I) chloride catalyst is essential for the reaction. Use a fresh, high-quality source of CuCl. The stoichiometry of the catalyst can also impact the yield.

    • Control of Nitrogen Evolution: The rate of nitrogen gas evolution can be an indicator of the reaction rate. A slow, controlled evolution is often desirable. Rapid gas evolution may indicate that the reaction is proceeding too quickly, potentially leading to side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for this compound?

    • A1: A common and plausible synthetic pathway starts from 5-bromosalicylaldehyde. This involves a three-step process:

      • Conversion of 5-bromosalicylaldehyde to 5-bromo-2-hydroxybenzonitrile.

      • Cyclization to form 3-amino-5-bromobenzo[d]isoxazole.

      • A Sandmeyer reaction to replace the 3-amino group with a chloro group.

  • Q2: What are some common side products that can form during this synthesis?

    • A2: In the first step, incomplete reaction can leave unreacted 5-bromosalicylaldehyde. During the cyclization, intermolecular reactions could potentially lead to dimer or polymer formation. In the final Sandmeyer reaction, side reactions can include the formation of 3-hydroxy-5-bromobenzo[d]isoxazole if water is not carefully excluded, or other byproducts from the decomposition of the diazonium salt.

  • Q3: How can I monitor the progress of each reaction step?

    • A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product.

  • Q4: What are the recommended purification methods for the intermediates and the final product?

    • A4: For the intermediates, purification by recrystallization or column chromatography is typically employed. The final product, this compound, can also be purified by column chromatography to remove any remaining impurities.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

StepReactionStarting MaterialProductTypical Yield (%)
1Nitrile Formation5-Bromosalicylaldehyde5-Bromo-2-hydroxybenzonitrile85-95
2Cyclization5-Bromo-2-hydroxybenzonitrile3-Amino-5-bromobenzo[d]isoxazole60-75
3Sandmeyer Reaction3-Amino-5-bromobenzo[d]isoxazoleThis compound50-70

Note: Yields are representative and can vary based on reaction conditions and scale.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile

  • To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-bromo-2-hydroxybenzonitrile.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-Amino-5-bromobenzo[d]isoxazole

  • To a solution of 5-bromo-2-hydroxybenzonitrile (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 3-amino-5-bromobenzo[d]isoxazole.

  • Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Suspend 3-amino-5-bromobenzo[d]isoxazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway A 5-Bromosalicylaldehyde B 5-Bromo-2-hydroxybenzonitrile A->B 1. NH2OH·HCl, NaOAc 2. Dehydration C 3-Amino-5-bromobenzo[d]isoxazole B->C NH2OH·HCl, K2CO3 DMF, 80-100 °C D This compound C->D 1. NaNO2, HCl, 0-5 °C 2. CuCl, HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed step1 Identify Reaction Step with Low Yield start->step1 step2 Check Reagent Purity & Stoichiometry step1->step2 step2->step1 Impurities or Incorrect Stoichiometry Found step3 Optimize Reaction Conditions (Temperature, Time, Solvent, pH) step2->step3 Purity & Stoichiometry OK step3->step1 No Improvement step4 Analyze for Side Products (TLC, NMR) step3->step4 Conditions Optimized step4->step3 No Obvious Side Products step5 Refine Work-up & Purification step4->step5 Side Products Identified end Improved Yield step5->end Purification Improved

Caption: Troubleshooting workflow for improving low reaction yield.

References

Technical Support Center: Purification of 5-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-chlorobenzo[d]isoxazole. The focus is on the identification and removal of common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?

A1: The most prevalent isomeric impurity is 7-Bromo-3-chlorobenzo[d]isoxazole. This typically arises from the presence of 2-hydroxy-3-bromobenzaldehyde as an impurity in the starting material, which then undergoes the same reaction sequence as the desired 2-hydroxy-5-bromobenzaldehyde.

Q2: How can I quickly assess the purity of my this compound sample and detect the presence of the 7-bromo isomer?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. A solvent system of ethyl acetate/hexane will typically show distinct spots for the two isomers. The 5-bromo isomer is generally slightly more polar than the 7-bromo isomer, resulting in a lower Retention Factor (Rf) value.

Q3: What are the recommended methods for purifying this compound from its isomeric impurity?

A3: The primary methods for purification are fractional crystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification and the desired final purity.

Q4: Are there any spectroscopic differences that can be used to distinguish between the 5-bromo and 7-bromo isomers?

A4: Yes, ¹H NMR spectroscopy can be used to differentiate between the two isomers. The substitution pattern on the benzene ring results in distinct splitting patterns and chemical shifts for the aromatic protons. For unequivocal identification, 2D NMR techniques such as COSY and HMBC can be employed.

Troubleshooting Guides

Issue 1: Multiple spots observed on TLC analysis of the crude product.
  • Problem: The TLC plate shows two or more spots close to each other, indicating the presence of isomers.

  • Solution:

    • Optimize TLC Separation: To achieve better separation on the TLC plate, try varying the polarity of the mobile phase. A lower concentration of ethyl acetate in hexane will generally increase the separation between the spots.

    • Proceed to Purification: Based on the TLC results, select an appropriate purification method. For small-scale purification and high purity, column chromatography or preparative HPLC is recommended. For larger quantities, fractional crystallization may be more practical.

Issue 2: Co-elution of isomers during column chromatography.
  • Problem: The desired 5-bromo isomer and the 7-bromo impurity elute together during column chromatography.

  • Solution:

    • Adjust Solvent Gradient: Use a shallower solvent gradient. Start with a low polarity mobile phase (e.g., 2% ethyl acetate in hexane) and slowly increase the polarity.

    • Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

    • Collect Smaller Fractions: Collect smaller fractions and analyze them by TLC to identify the fractions containing the pure desired product.

Issue 3: Low recovery after fractional crystallization.
  • Problem: A significant amount of the desired product is lost during the recrystallization process.

  • Solution:

    • Optimize Solvent System: Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixture of solvents can also be used to fine-tune the solubility.

    • Control Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.

    • Perform Multiple Crystallizations: For very impure samples, multiple recrystallization steps may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route involves the reaction of 2-hydroxy-5-bromobenzaldehyde oxime with a chlorinating agent such as N-chlorosuccinimide (NCS).

Methodology:

  • Dissolve 2-hydroxy-5-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Methodology:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Purification by Fractional Crystallization

Methodology:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Allow the solution to cool down slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum. The mother liquor can be concentrated and subjected to a second crystallization to improve the yield.

Data Presentation

Table 1: Hypothetical TLC and HPLC Data for Isomer Separation

CompoundTLC Rf Value (5% Ethyl Acetate/Hexane)HPLC Retention Time (minutes)
This compound0.3512.5
7-Bromo-3-chlorobenzo[d]isoxazole0.4510.8

HPLC Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: Water, Mobile Phase B: Acetonitrile. Gradient: 50% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

Table 2: Hypothetical Solubility Data for Fractional Crystallization

SolventSolubility of 5-Bromo Isomer ( g/100 mL at 25°C)Solubility of 7-Bromo Isomer ( g/100 mL at 25°C)
Ethanol1.22.5
Isopropanol0.81.8
Hexane<0.1<0.1
Toluene3.55.0

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction Reaction Start->Reaction 2-hydroxy-5-bromobenzaldehyde oxime + NCS Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography High Purity Small Scale Fractional Crystallization Fractional Crystallization Crude Product->Fractional Crystallization Moderate Purity Large Scale Workup Workup Reaction->Workup Extraction & Drying Workup->Crude Product Pure Product Pure Product Column Chromatography->Pure Product Fractional Crystallization->Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Impure Product Impure Product TLC Analysis TLC Analysis Impure Product->TLC Analysis Multiple Spots Multiple Spots TLC Analysis->Multiple Spots Isomeric Impurities Detected Single Spot Single Spot TLC Analysis->Single Spot No Isomers Detected Column Chromatography Optimize Column Chromatography Multiple Spots->Column Chromatography Fractional Crystallization Optimize Fractional Crystallization Multiple Spots->Fractional Crystallization Proceed Proceed to Next Step Single Spot->Proceed

Caption: Troubleshooting logic for addressing isomeric impurities in this compound.

how to avoid over-bromination in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzoxazole derivatives, with a specific focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoxazole derivative prone to over-bromination?

A1: The benzoxazole ring system is inherently electron-rich, which makes it highly activated and susceptible to electrophilic aromatic substitution reactions like bromination.[1][2] The presence of additional electron-donating groups (e.g., -OH, -NH2, -OCH3) on the benzene portion of the molecule further increases this reactivity, often leading to the rapid formation of di- or even tri-brominated products.

Q2: Which brominating agent is best for achieving selective mono-bromination?

A2: For controlled mono-bromination of activated aromatic rings like benzoxazole, N-Bromosuccinimide (NBS) is generally the preferred reagent over molecular bromine (Br₂).[1][3] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-reaction. For substrates that are particularly sensitive, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst like ZrCl₄ can also offer high selectivity and prevent unwanted side reactions.[4]

Q3: How does my choice of solvent impact the bromination reaction?

A3: The solvent plays a critical role in modulating the reactivity of the brominating agent and influencing the reaction pathway.

  • Polar Protic Solvents (e.g., Acetic Acid, Alcohols): These can solvate and stabilize ionic intermediates, potentially increasing the rate of electrophilic aromatic substitution, which may lead to over-bromination if not carefully controlled.

  • Nonpolar Aprotic Solvents (e.g., Carbon Tetrachloride, Dichloromethane): These are often used with NBS for radical brominations but are also effective for electrophilic substitutions. They do not significantly accelerate the reaction, allowing for better control.

  • Specialized Solvents: Solvents like hexafluoroisopropanol (HFIP) have been shown to mediate and control the regioselectivity of bromination reactions in other systems, suggesting their potential utility in complex benzoxazole syntheses.[5][6]

Q4: Can I introduce the bromine atom before forming the benzoxazole ring?

A4: Absolutely. This is often the most effective strategy for ensuring precise regiochemical control and avoiding over-bromination. By starting with a pre-brominated precursor, such as a substituted 2-aminophenol (e.g., 2-amino-4-bromophenol), the position of the bromine atom is fixed before the cyclization step to form the benzoxazole ring.[7][8]

Troubleshooting Guide: Over-bromination Issues

This guide provides a systematic workflow to diagnose and resolve the formation of unwanted di- or poly-brominated benzoxazole derivatives during your synthesis.

G cluster_0 Problem Identification cluster_1 Step 1: Reagent & Stoichiometry Check cluster_2 Step 2: Reaction Condition Optimization cluster_3 Step 3: Substrate & Strategy Review cluster_4 Resolution start Problem: Significant Di- or Poly-brominated Product Detected (e.g., by LC-MS, NMR) reagent Are you using a highly reactive brominating agent like Br₂? start->reagent stoich Is the stoichiometry of the brominating agent >1.0 equivalent? reagent->stoich No reagent_yes Switch to a milder agent like NBS. reagent->reagent_yes Yes stoich_yes Reduce stoichiometry to 0.95-1.0 equivalents. stoich->stoich_yes Yes temp Is the reaction temperature above 0 °C? stoich->temp No reagent_yes->temp stoich_yes->temp addition Is the brominating agent added all at once? temp->addition No temp_yes Lower temperature to 0 °C or -78 °C to decrease rate. temp->temp_yes Yes addition_yes Add the agent slowly via solution dropwise or in portions. addition->addition_yes Yes substrate Does the benzoxazole have strong electron-donating groups? addition->substrate No temp_yes->addition addition_yes->substrate strategy Consider an alternative strategy: Synthesize from a pre-brominated 2-aminophenol. substrate->strategy Yes end_node Achieved Selective Mono-bromination substrate->end_node No, problem solved strategy->end_node

Caption: Troubleshooting workflow for diagnosing and resolving over-bromination in benzoxazole synthesis.

Data Presentation: Bromination Reaction Outcomes

The following table summarizes reaction conditions and yields for the synthesis of specific mono-brominated benzoxazoles, providing a comparative overview.

Product NameStarting MaterialsBrominating Agent/ConditionsYield (%)Reference
5-Bromo-2-methylbenzo[d]oxazole2-Amino-4-bromophenol + DMF derivativeImidazolium chloride promoter87%[9]
5-Bromo-2-phenylbenzo[d]oxazole2-Amino-4-bromophenol + Benzaldehyde derivativeImidazolium chloride promoter80%[9]
2-(4-Bromobenzyl)benzo[d]oxazole2-Aminophenol + 2-(4-bromophenyl)acetamideTf₂O, 2-F-Pyr, DCM, rt93%[8]

Experimental Protocols

Protocol 1: Controlled Mono-bromination using NBS

This protocol is adapted for the selective bromination of an activated benzoxazole ring.

  • Preparation: Dissolve the benzoxazole substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the reaction rate.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent. Add the NBS solution to the cooled substrate solution dropwise over a period of 30-60 minutes. Slow addition is key to preventing localized high concentrations of the brominating agent.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to minimize the formation of di-brominated by-products.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Protocol 2: Synthesis from a Pre-brominated Precursor

This protocol describes the synthesis of a brominated benzoxazole via the cyclization of a brominated aminophenol.

  • Reactant Mixture: In a flask equipped with a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq.) and the desired carboxylic acid or aldehyde (1.0 eq.).

  • Cyclization Agent: Add a condensation/dehydrating agent. Polyphosphoric acid (PPA) is commonly used and the mixture is heated (e.g., to 150-200 °C) to drive the cyclization.[7][10]

  • Reaction: Stir the mixture at the elevated temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Carefully pour the hot reaction mixture into a beaker of ice water. Neutralize the acidic solution with a base (e.g., 10 M NaOH) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure brominated benzoxazole derivative.[10]

Visualization of Influencing Factors

The outcome of the bromination reaction is a balance of several key factors. The diagram below illustrates the relationships between these experimental variables and the desired selective outcome versus the undesired over-bromination.

G cluster_Factors Controlling Factors cluster_Outcomes Reaction Outcomes Reagent Brominating Agent (e.g., NBS vs Br₂) Selective Selective Mono-bromination Reagent->Selective Mild (NBS) OverBrom Over-bromination (Di-/Poly-bromination) Reagent->OverBrom Harsh (Br₂) Temp Temperature (Low vs High) Temp->Selective Low Temp->OverBrom High Conc Concentration (Slow vs Fast Addition) Conc->Selective Slow Addition Conc->OverBrom Fast Addition Substrate Substrate Reactivity (Deactivated vs Activated) Substrate->Selective Deactivated Substrate->OverBrom Activated

Caption: Key experimental factors influencing the selectivity of benzoxazole bromination.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction on the isoxazole ring not proceeding or giving very low yields?

A1: Several factors can contribute to a sluggish or low-yielding SNAr reaction on isoxazoles. A primary consideration is the activation of the isoxazole ring. SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1][2] For isoxazoles, this often means having a group like a nitro (-NO2) substituent.[3][4][5] Other potential issues include poor solubility of starting materials, inappropriate choice of solvent or base, or reaction temperatures that are too low.[4]

Q2: I am observing undesired side products. What could be the cause?

A2: The formation of side products can arise from several sources. The isoxazole ring can be sensitive to strongly acidic or basic conditions, which may lead to ring-opening or other rearrangements.[4][6][7] Additionally, if the nucleophile has multiple reactive sites, this can lead to a mixture of products. The solvent itself can sometimes act as a nucleophile, especially at elevated temperatures, leading to by-products. For instance, using ethanol as a solvent can result in the formation of ethoxy-substituted isoxazoles as a side product.[4]

Q3: How do I control regioselectivity in SNAr reactions on polysubstituted isoxazoles?

A3: Regioselectivity is dictated by the position of the activating group and the leaving group on the isoxazole ring. The nucleophile will preferentially attack the carbon atom bearing the leaving group that is most activated by an electron-withdrawing group. For example, in 3,5-dinitroisoxazoles, the reaction can be highly regioselective.[3][5] Careful consideration of the electronic effects of the substituents is crucial for predicting and controlling the regiochemical outcome.

Q4: What are the best practices for purifying my substituted isoxazole product?

A4: Purification of isoxazole products can often be achieved using standard techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and by-products.[8] In cases where the product is a crystalline solid, recrystallization can be an excellent purification method.[9] The choice of solvent for both chromatography and recrystallization will depend on the specific properties of the synthesized compound.

Troubleshooting Guide

Problem 1: No Reaction or Low Conversion
Potential Cause Troubleshooting Steps
Insufficient Ring Activation Ensure the isoxazole has a potent electron-withdrawing group (e.g., -NO2) positioned to activate the leaving group.[1][5] If activation is weak, consider synthesizing a more activated precursor.
Poor Solubility of Starting Materials If starting materials are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent in which all components are soluble. For example, if a reaction is incomplete in acetonitrile due to low solubility, switching to a solvent like DMF might be beneficial.[3][9]
Inappropriate Solvent The choice of solvent is critical. While dipolar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used, sometimes less conventional solvents can provide better results.[4][10] For reactions with aliphatic diamines, for instance, tert-butanol (tBuOH) was found to significantly improve yields compared to acetonitrile or ethanol.[4]
Incorrect Base The base plays a crucial role in deprotonating the nucleophile and facilitating the reaction. The strength and type of base should be optimized. For some reactions, inorganic bases like K2CO3 or Cs2CO3 are effective, while for others, non-nucleophilic organic bases such as DBU or DIPEA are preferable.[4][9][11]
Low Reaction Temperature Many SNAr reactions require heating to proceed at a reasonable rate.[9] If the reaction is sluggish at room temperature, gradually increase the temperature. The optimal temperature will depend on the reactivity of the substrates and the stability of the product.[9]
Problem 2: Formation of Multiple Products or Side Products
Potential Cause Troubleshooting Steps
Isoxazole Ring Opening The isoxazole ring can be unstable under harsh conditions.[4] Avoid excessively high temperatures and very strong bases if ring decomposition is suspected. Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond.[6][7]
Solvent Nucleophilicity Alcohols, if used as solvents, can compete with the intended nucleophile, leading to undesired ether by-products.[4] If this is observed, switch to a non-nucleophilic solvent like THF, DMF, or tBuOH.[4][10]
Over-reaction If the product of the initial SNAr reaction can undergo further reaction, this can lead to a mixture of products. This is more common when using highly polar aprotic solvents.[10] Consider using a less polar solvent or carefully controlling the stoichiometry of the reactants.
Lack of Regioselectivity If the isoxazole has multiple potential leaving groups or positions for nucleophilic attack, a mixture of isomers may be formed. Enhancing the electronic differentiation between the potential reaction sites can improve regioselectivity.[3][5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of SNAr reactions on isoxazoles.

Table 1: Optimization of the Reaction between a 5-Nitroisoxazole and a Diamine [4]

EntryBaseSolventReaction TimeTemperature (°C)Yield (%)
1Cs2CO3CH3CN7 days205
2K2CO3CH3CN/H2O48 h205
3DIPEACH3CN96 h20-
4DIPEACH3CN2 h8016
5Et3NTHF48 h2015
6DIPEAEtOH48 h2036
7DIPEAtBuOH48 h2077

Table 2: Effect of Activating Group and Temperature on N-Deprotonation–O-SNAr Cyclization [9]

Activating Group at C5Temperature (°C)Time (h)
-NO2901
-CN1151
-CO2Me1202
-CF31303

Experimental Protocols

General Protocol for SNAr of a 5-Nitroisoxazole with a Nucleophile

This protocol is a generalized procedure based on methodologies reported for the reaction of 5-nitroisoxazoles with various nucleophiles.[3][4]

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the 5-nitroisoxazole (1.0 eq.) in the chosen solvent (e.g., tBuOH, acetonitrile, or DMF).

  • Addition of Nucleophile and Base: Add the nucleophile (e.g., an amine or thiol, typically 1.0-1.2 eq.) to the solution. Subsequently, add the base (e.g., DIPEA, K2CO3, 1.0-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux) for the required duration (from a few hours to several days).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, it may be removed by filtration. The solvent can be removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted isoxazole.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

SNAr_Troubleshooting_Workflow start_node Start: Low/No Yield in SNAr Reaction check_activation Is the isoxazole ring sufficiently activated (e.g., with a nitro group)? start_node->check_activation check_solubility Are all starting materials fully dissolved? check_activation->check_solubility Yes action_activation Synthesize a more activated isoxazole. check_activation->action_activation No check_conditions Review Reaction Conditions: - Temperature - Solvent - Base check_solubility->check_conditions Yes action_solvent Change to a solvent with better solubility (e.g., DMF, tBuOH). check_solubility->action_solvent No action_increase_temp Incrementally increase the reaction temperature. check_conditions->action_increase_temp action_optimize_base Screen different bases (e.g., K2CO3, DIPEA, DBU). check_conditions->action_optimize_base action_optimize_solvent Switch to a non-nucleophilic solvent (e.g., THF, DMF). check_conditions->action_optimize_solvent check_side_products Are side products observed? action_check_ring_opening Consider milder conditions to avoid ring opening. check_side_products->action_check_ring_opening Yes end_success Reaction Optimized check_side_products->end_success No end_failure Further Investigation Required action_activation->end_failure action_solvent->check_conditions action_increase_temp->check_side_products action_optimize_base->check_side_products action_optimize_solvent->check_side_products action_check_ring_opening->end_failure

Caption: Troubleshooting workflow for SNAr reactions on isoxazoles.

Caption: General mechanism of SNAr on an activated isoxazole ring.

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling regioselectivity during isoxazole ring formation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1][2] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalyst Selection: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been successfully employed for this purpose.[1][2]

  • Solvent Choice: Less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.[1][2]

  • In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from a precursor like an oxime (using an oxidant such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) can help maintain a low concentration of the dipole, which can improve selectivity.[1][4]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][5]

Q3: My isoxazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and may dimerize to form furoxans.[2] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.[1] Using a large excess of the alkyne can also help, though this may not be cost-effective.[2]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1][2]

  • Reaction Conditions:

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are crucial.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or products. Optimization of the reaction temperature is key.[1][2]

  • Purification: Isoxazoles can sometimes be challenging to purify. Ensure that you are using appropriate chromatographic conditions.[1]

Q4: How do the electronic and steric properties of substituents affect the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric effects.

  • Electronic Effects: According to the frontier molecular orbital (FMO) theory, the regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric repulsion also generally favors the formation of the 3,5-isomer in reactions involving terminal alkynes.[1][2]

Data Presentation: Impact of Reaction Conditions on Regioselectivity

Table 1: Effect of Catalysts on the Regioselectivity of Isoxazole Formation

CatalystReactantsPredominant IsomerNotes
Copper(I) (e.g., CuI, in situ from CuSO₄)Nitrile Oxide + Terminal Alkyne3,5-disubstituted"Click" approach, highly reliable for this isomer.[3]
Ruthenium(II)Nitrile Oxide + AlkyneCan favor specific regioisomersCan be used for both 3,5- and 3,4,5-trisubstituted isoxazoles.[6]
Gold(III) (e.g., AuCl₃)α,β-acetylenic oximes3,5-disubstitutedPromotes cycloisomerization.[7]
Lewis Acids (e.g., BF₃·OEt₂)β-enamino diketone + Hydroxylamine3,4-disubstitutedActivates carbonyl groups to direct regiochemistry.[1][3]

Table 2: Influence of Solvents on the Regioselectivity of Isoxazole Formation from β-Enamino Diketones

SolventPredominant IsomerConditions
Ethanol (Polar, Protic)May favor one regioisomerCyclocondensation of β-enamino diketones with hydroxylamine.[3]
Acetonitrile (Aprotic)May favor the other regioisomerCyclocondensation of β-enamino diketones with hydroxylamine.[3]
Toluene (Non-polar)3,4-disubstitutedEnamine-based [3+2] cycloaddition.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.[3]

  • In situ Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF), add a mild base (e.g., triethylamine, 1.2 mmol).

  • Copper Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.

  • Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the in situ generated nitrile oxide solution.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This method is a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.

Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[1]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress (e.g., by TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The crude product is purified by column chromatography.

Visualizations

Regioselectivity_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nitrile Oxide Nitrile Oxide Terminal Alkyne\n+ Cu(I) Catalyst Terminal Alkyne + Cu(I) Catalyst Enamine Intermediate\n(from Aldehyde) Enamine Intermediate (from Aldehyde) Nitrile Oxide->Enamine Intermediate\n(from Aldehyde) [3+2] Cycloaddition Alkyne Alkyne Alkyne->Terminal Alkyne\n+ Cu(I) Catalyst [3+2] Cycloaddition 3,5-disubstituted Isoxazole 3,5-disubstituted Isoxazole Terminal Alkyne\n+ Cu(I) Catalyst->3,5-disubstituted Isoxazole 3,4-disubstituted Isoxazole 3,4-disubstituted Isoxazole Enamine Intermediate\n(from Aldehyde)->3,4-disubstituted Isoxazole

Caption: Reaction pathways for controlling isoxazole regioselectivity.

Troubleshooting_Workflow cluster_35 For 3,5-isomer cluster_34 For 3,4-isomer cluster_yield To Improve Yield start Poor Regioselectivity or Low Yield q1 Desired Isomer? start->q1 c1 Use Cu(I) or Ru Catalyst q1->c1 3,5-isomer d1 Use Enamine Intermediate q1->d1 3,4-isomer c2 Lower Reaction Temperature c1->c2 c3 Use Less Polar Solvent c2->c3 q2 Low Yield? c3->q2 d2 Use β-Enamino Diketone + Lewis Acid d1->d2 d2->q2 y1 In situ Nitrile Oxide Generation q2->y1 Yes end Optimized Reaction q2->end No y2 Optimize Temperature and Base y1->y2 y3 Consider Steric Hindrance y2->y3 y3->end

Caption: A workflow for troubleshooting isoxazole synthesis.

References

Technical Support Center: Purification of Highly Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of highly polar isoxazole derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Chromatography Issues

Q1: My polar isoxazole derivative shows significant streaking and poor separation on a standard silica gel column. What can I do to improve this?

A1: Streaking on silica gel is a common issue with highly polar compounds, often due to strong interactions with the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this:

  • Incorporate a Mobile Phase Modifier :

    • For Basic Compounds : If your isoxazole derivative has basic functional groups (like a primary amine), adding a small amount of a base such as triethylamine or ammonium hydroxide (typically 0.1-2%) to the mobile phase can significantly reduce tailing.[1][2] These modifiers compete for the acidic sites on the silica gel, preventing your compound from binding too strongly.

    • For Acidic Compounds : For acidic derivatives, adding a small amount of an acid like acetic acid or formic acid can have a similar beneficial effect by protonating the compound and reducing its interaction with the stationary phase.[2]

  • Increase Mobile Phase Polarity : A common strategy is to gradually increase the polarity of the eluent.[1] If a hexane/ethyl acetate system is insufficient, switch to more polar solvents like dichloromethane/methanol or ethyl acetate/methanol.[3][4]

  • Change the Stationary Phase :

    • Alumina : Switching to a more polar stationary phase like alumina (neutral or basic) can be effective.[1]

    • Bonded Silica Phases : Consider using bonded silica phases such as amino (NH2) or cyano (CN) columns, which offer different selectivity.[1]

  • Use an Alternative Chromatography Technique : If normal-phase chromatography continues to be problematic, other techniques may be more suitable. (See Q2 and Q3).

Q2: My highly polar isoxazole derivative is not retained on a C18 reversed-phase column and elutes in the void volume. How can I achieve retention and separation?

A2: This is a classic problem for highly polar analytes in reversed-phase high-performance liquid chromatography (RP-HPLC) because they have little affinity for the nonpolar C18 stationary phase.[5] Here are the recommended solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent technique for retaining and separating very polar compounds.[1][6][7] It utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][6][8] This creates a water-rich layer on the stationary phase into which polar analytes can partition.

  • Mixed-Mode Chromatography (MMC) : This technique uses stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange properties.[9][10][11][12] This allows for the retention of both polar and nonpolar analytes and is highly effective for ionizable compounds.[9][12] MMC is also compatible with mass spectrometry as it often avoids the need for ion-pairing reagents.[9]

  • Supercritical Fluid Chromatography (SFC) : SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[13][14] It is particularly effective for polar compounds and offers fast, efficient separations with reduced solvent consumption.[15][16][17] Any compound soluble in methanol is generally a good candidate for SFC.[15]

  • Porous Graphitized Carbon (PGC) Columns : Columns like Hypercarb™ are made of porous graphitized carbon and can retain extremely polar compounds that show no retention on traditional C18 phases.[18]

Crystallization Issues

Q3: I am trying to purify my polar isoxazole derivative by recrystallization, but it either "oils out" or fails to crystallize. What should I do?

A3: Recrystallization is a powerful technique but requires careful solvent selection, especially for polar molecules.

  • Troubleshooting "Oiling Out" : This occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to liquefy instead of crystallizing.

    • Adjust Solvent System : Try using a lower-boiling point solvent or a co-solvent system.[2][19] You can dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until turbidity appears, then allow it to cool slowly.[2][19]

  • Troubleshooting Failure to Crystallize :

    • Induce Crystallization : If crystals do not form upon cooling, the solution may be supersaturated.[20] Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[2][21] Adding a "seed crystal" from a previous batch can also initiate crystallization.

    • Increase Concentration : The solution might be too dilute. Slowly evaporate the solvent to increase the concentration of your compound and then attempt to cool it again.[2][19]

    • Solvent Choice : For polar molecules containing oxygen or nitrogen, alcohol/water mixtures are often a good starting point for recrystallization.[21] The ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.[20]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification technique for a highly polar isoxazole derivative.

Purification_Workflow start Crude Polar Isoxazole Derivative is_solid Is the compound a solid? start->is_solid check_solubility Assess Solubility & Polarity normal_phase Normal Phase (Silica/Alumina) - Add modifiers (acid/base) - Gradient elution check_solubility->normal_phase Soluble in Organic Solvents rp_hplc Reversed-Phase HPLC (C18) check_solubility->rp_hplc Soluble in Water/MeOH recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oil recryst_success Pure Solid recrystallization->recryst_success Success recryst_fail Fails or Oils Out recrystallization->recryst_fail recryst_fail->chromatography chromatography->check_solubility check_charge Is the compound ionizable? hilic HILIC (Hydrophilic Interaction) check_charge->hilic No mmc Mixed-Mode Chromatography (RP + Ion Exchange) check_charge->mmc Yes rp_hplc->check_charge Poor Retention sfc SFC (Supercritical Fluid) hilic->sfc Alternative

Caption: Decision workflow for purifying polar isoxazole derivatives.

Comparison of Chromatographic Techniques

The table below summarizes and compares various chromatography techniques suitable for purifying highly polar isoxazole derivatives.

TechniqueStationary PhaseTypical Mobile PhaseBest For...Key AdvantagesCommon Issues
Normal Phase Silica Gel, AluminaNon-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH)Moderately polar, non-ionic compounds soluble in organic solvents.Simple, widely available.Streaking/tailing of very polar or basic compounds; poor retention of non-polar impurities.[1][2]
Reversed Phase (RP-HPLC) C18, C8 (Non-polar)Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)Non-polar to moderately polar compounds.Excellent for removing non-polar impurities.Poor or no retention for highly polar compounds.[5][18]
HILIC Silica, Amino, Diol (Polar)High organic content (>60% ACN) with aqueous bufferHighly polar, hydrophilic, and water-soluble compounds.[6]Excellent retention of polar analytes; MS-compatible mobile phases.Requires careful column equilibration; sensitive to water content.[8]
Mixed-Mode (MMC) Combined RP and Ion-Exchange ligandsAqueous buffers with organic modifiersIonizable polar compounds; mixtures with diverse polarities.[9][11]Retains both polar and nonpolar analytes; avoids ion-pairing reagents.[9][12]Method development can be more complex due to multiple interaction modes.
SFC Various (e.g., Silica, 2-Ethylpyridine)Supercritical CO₂ with polar co-solvents (e.g., Methanol)Polar neutral and ionic compounds; chiral separations.[13][15]Fast, "green" (less organic solvent), high efficiency.[14][15][17]Requires specialized instrumentation; not suitable for highly water-soluble compounds.[15]

Experimental Protocols

Protocol 1: HILIC Purification of a Highly Polar Isoxazole

This protocol is a general guideline for purifying a highly polar, neutral isoxazole derivative that shows poor retention in reversed-phase chromatography.

  • Column Selection and Preparation :

    • Select a HILIC column (e.g., bare silica, amino, or diol phase).

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate) for at least 10-15 column volumes to ensure a stable water layer is formed on the stationary phase.

  • Sample Preparation :

    • Dissolve the crude isoxazole derivative in a solvent mixture that is as close to the initial mobile phase composition as possible (e.g., 80:20 Acetonitrile:Water).[22] Dissolving in a stronger, more aqueous solvent can lead to peak distortion.

    • Filter the sample through a 0.22 or 0.45 µm filter before injection.

  • Elution and Fraction Collection :

    • Inject the sample onto the equilibrated column.

    • Elute with a gradient of increasing aqueous content. A typical gradient might be from 5% to 50% aqueous buffer over 20-30 minutes.

    • Monitor the elution using a UV detector and collect fractions corresponding to the desired peak.

  • Post-Purification :

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure (rotary evaporation).

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure solid product.

Protocol 2: Recrystallization using a Co-Solvent System

This method is suitable for solid isoxazole derivatives that are highly soluble in one polar solvent but poorly soluble in a less polar one.

  • Solvent Selection :

    • Identify a "good" solvent in which your compound is very soluble (e.g., methanol, ethanol, water).[21]

    • Identify a miscible "poor" or "anti-solvent" in which your compound is insoluble or sparingly soluble (e.g., diethyl ether, hexanes, ethyl acetate).[2]

  • Dissolution :

    • Place the impure solid into an Erlenmeyer flask.[23]

    • Add the minimum amount of the hot "good" solvent required to completely dissolve the compound.[23] Heat the solution gently.

  • Induce Crystallization :

    • While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[24]

    • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution again.

  • Crystal Formation and Collection :

    • Cover the flask and allow it to cool slowly to room temperature without disturbance.[23] Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[23]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[21][23]

    • Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.[20][23]

  • Drying :

    • Dry the purified crystals under vacuum to remove residual solvent.

References

preventing isoxazole ring opening under harsh basic or acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability of the isoxazole ring, particularly under harsh basic or acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are answers to common questions and troubleshooting tips for experiments involving isoxazole derivatives.

Q1: My isoxazole-containing compound is degrading under basic conditions (e.g., during hydrolysis of an ester). What is happening and how can I prevent it?

A1: Isoxazole rings, especially those unsubstituted at the C3 position, are susceptible to base-catalyzed ring opening. The mechanism typically involves the deprotonation of the C3-hydrogen, leading to N-O bond cleavage. This results in the formation of a β-ketonitrile or other degradation products.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Lower the Temperature: Base-catalyzed hydrolysis can often be performed at lower temperatures to slow down the rate of isoxazole ring opening.

    • Use a Milder Base: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using milder bases such as lithium hydroxide, sodium carbonate, or triethylamine.

    • Control Stoichiometry: Use the minimum required amount of base to achieve the desired reaction without excessively increasing the pH.

  • Structural Modification (for drug design):

    • Substitution at C3: Introducing a substituent at the C3 position of the isoxazole ring can significantly enhance its stability by preventing the initial deprotonation step. For example, 3-methylleflunomide is stable in buffers from pH 4.0 to 10.0, whereas leflunomide (unsubstituted at C3) degrades at basic pH.

Q2: I am observing degradation of my isoxazole-containing compound under strongly acidic conditions (e.g., during the removal of a Boc protecting group). What are the likely degradation pathways and mitigation strategies?

A2: While generally more stable under acidic than basic conditions, some isoxazoles can undergo acid-catalyzed degradation. The reaction is often dependent on the specific substitution pattern and the reaction conditions. The degradation can be initiated by protonation of the ring nitrogen, followed by nucleophilic attack and ring cleavage. For some isoxazole derivatives, acid catalysis can become significant at pH values below 3.5.

Troubleshooting Steps:

  • Select Alternative Protecting Groups: If you are using an acid-labile protecting group like Boc, consider alternatives that can be removed under neutral or milder acidic conditions.

  • Optimize Deprotection Conditions:

    • Use Milder Acids: Instead of strong acids like trifluoroacetic acid (TFA), explore milder options such as formic acid or carefully controlled concentrations of HCl in a non-aqueous solvent.

    • Reduce Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the deprotection is complete to minimize the exposure of the isoxazole ring to the acidic environment.

Q3: How do I know if my isoxazole ring is opening during my experiment? What analytical techniques can I use to monitor this?

A3: The most common method for monitoring the degradation of isoxazole-containing compounds is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique allows you to separate your starting material from its degradation products and identify them by their mass-to-charge ratio.

Key indicators of ring opening to look for in your LC-MS data:

  • A decrease in the peak area of your starting material over time.

  • The appearance of new peaks corresponding to the expected mass of the ring-opened products (e.g., a β-ketonitrile).

You can also use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the disappearance of the starting material and the appearance of new peaks. However, LC-MS provides more definitive identification of the degradation products.

Q4: Are there any general structural features that make an isoxazole ring more or less stable?

A4: Yes, the substitution pattern on the isoxazole ring plays a crucial role in its stability.

  • Substitution at C3: As mentioned, substitution at the C3 position is a key factor in preventing base-catalyzed ring opening.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the isoxazole ring and on any attached aryl rings can influence the electron density of the isoxazole ring and its susceptibility to nucleophilic or electrophilic attack. The specific effects can be complex and depend on the reaction conditions.

  • Steric Hindrance: Bulky substituents near the isoxazole ring can sometimes provide steric protection, hindering the approach of reactants that could lead to ring opening.

Quantitative Data on Isoxazole Ring Stability

The stability of the isoxazole ring is highly dependent on pH, temperature, and the specific molecular structure. Below is a summary of stability data for the anti-inflammatory drug Leflunomide, which has a 3-unsubstituted isoxazole ring.

CompoundpHTemperature (°C)Half-life (t½)Reference
Leflunomide4.025Stable
Leflunomide7.425Stable
Leflunomide10.025~6.0 hours
Leflunomide4.037Stable
Leflunomide7.437~7.4 hours
Leflunomide10.037~1.2 hours

Experimental Protocols

Protocol 1: General Procedure for Assessing Isoxazole Stability in Acidic and Basic Solutions

This protocol outlines a general method for evaluating the stability of an isoxazole-containing compound at different pH values and temperatures.

Materials:

  • Your isoxazole-containing compound

  • Buffers of desired pH (e.g., pH 4.0, 7.4, and 10.0)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (optional, but recommended for accurate quantification)

  • Shaking water bath or incubator

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your isoxazole-containing compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Incubation Setup:

    • For each pH and temperature condition to be tested, add a small aliquot of your stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration (e.g., 2 µM).

    • Prepare duplicate or triplicate samples for each condition.

  • Incubation: Place the samples in a shaking water bath or incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile, which may also contain an internal standard. This will stop the degradation process.

  • Sample Analysis:

    • Analyze the quenched samples by LC-MS.

    • Develop a suitable LC method to separate the parent compound from any degradation products.

    • Use the MS to monitor the disappearance of the parent compound's mass-to-charge ratio and the appearance of any new masses corresponding to potential degradation products.

  • Data Analysis:

    • Plot the concentration or peak area of the parent compound versus time for each condition.

    • Determine the rate of degradation and, if applicable, calculate the half-life (t½) of your compound under each condition.

Visualizations

Isoxazole_Ring_Opening cluster_basic Base-Catalyzed Ring Opening Start 3-Unsubstituted Isoxazole Deprotonation Deprotonation at C3 Start->Deprotonation Base Base (e.g., OH-) Base->Deprotonation Intermediate Anionic Intermediate Deprotonation->Intermediate Cleavage N-O Bond Cleavage Intermediate->Cleavage Product β-Ketonitrile Cleavage->Product

Caption: Mechanism of base-catalyzed isoxazole ring opening.

Stability_Workflow Start Start: Isoxazole Compound Prep Prepare Solutions in Buffers (Acidic, Neutral, Basic) Start->Prep Incubate Incubate at Controlled Temperatures Prep->Incubate Sample Take Time-Point Samples & Quench Reaction Incubate->Sample Analyze Analyze by LC-MS Sample->Analyze Data Plot Concentration vs. Time & Calculate Half-Life Analyze->Data End End: Stability Profile Data->End

Caption: Experimental workflow for assessing isoxazole stability.

Troubleshooting_Flowchart Start Isoxazole Degradation Observed Condition Under what condition? Start->Condition Basic Basic (e.g., Hydrolysis) Condition->Basic Basic Acidic Acidic (e.g., Deprotection) Condition->Acidic Acidic Action_Base Lower Temp Use Milder Base Consider C3 Substitution Basic->Action_Base Action_Acidic Use Milder Acid Reduce Reaction Time Change Protecting Group Acidic->Action_Acidic Monitor Monitor by LC-MS Action_Base->Monitor Action_Acidic->Monitor

Caption: Troubleshooting flowchart for isoxazole ring degradation.

Technical Support Center: Catalyst Selection for Selective Cross-Coupling at the Bromine Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in selective cross-coupling reactions at a C-Br bond, particularly in substrates containing multiple reactive sites.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of carbon-halogen bonds in palladium-catalyzed cross-coupling, and how does this guide selective C-Br coupling?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen (C-X) bonds is C-I > C-OTf ≈ C-Br > C-Cl.[1][2] This inherent reactivity difference is the primary principle that allows for chemoselective functionalization. To selectively couple at a C-Br bond in a molecule that also contains a C-Cl bond, standard palladium catalyst systems can often be used under carefully controlled conditions that are sufficient to activate the C-Br bond but not the more robust C-Cl bond.[2]

Q2: Which palladium catalysts and ligands are recommended for selective cross-coupling at the C-Br bond in the presence of a C-Cl bond?

A2: For selective coupling at the more reactive C-Br bond, a range of standard palladium catalyst systems can be effective. The key is to use conditions that do not activate the C-Cl bond.

  • Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[2][3]

  • Ligands: Conventional phosphine ligands such as PPh₃, PCy₃, and dppf are often sufficient for selective C-Br activation.[2][4] For more challenging substrates, or to improve reaction rates and yields, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can be beneficial.[3][5]

Q3: Is it possible to reverse the selectivity and couple at the C-Cl bond first?

A3: While challenging, achieving cross-coupling at a C-Cl bond in the presence of a C-Br bond is possible but typically requires specialized catalyst systems designed for C-Cl bond activation. These systems often involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.[2] These ligands facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[2] More forcing reaction conditions, such as higher temperatures, may also be required.[2]

Q4: Can Nickel catalysts be used for selective C-Br cross-coupling?

A4: Yes, nickel catalysts are a powerful alternative, especially for cross-electrophile coupling reactions.[6][7] Nickel catalysts can exhibit different selectivity profiles compared to palladium and are often more cost-effective. They are particularly useful in reductive coupling reactions that couple two different electrophiles, such as an aryl bromide and an alkyl bromide. The selectivity can be controlled by the choice of ligands and reaction conditions.[7]

Q5: How do steric and electronic effects of the substrate influence site-selectivity?

A5: Substrate electronics and sterics play a crucial role in determining the site of reaction.[8]

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, making the adjacent C-X bond more reactive.[8] For instance, in a polyhalogenated arene, a C-Br bond ortho to a nitro group may become more reactive than a C-Br bond meta to it.[8]

  • Steric Effects: A more sterically hindered C-Br bond will undergo oxidative addition more slowly than a less hindered one. This can be exploited to control selectivity between two C-Br bonds on the same molecule.[9][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has been deactivated (e.g., formation of palladium black).[3][11]1a. Ensure the palladium source and ligand are pure and handled under an inert atmosphere. 1b. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst designed for reliable activation.[3] 1c. Screen different ligands; bulky, electron-rich phosphines can stabilize the active catalyst.[3]
2. Incorrect Base: The base is not strong enough, is sterically hindered, or is not soluble in the reaction medium.2a. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] Ensure the base is finely ground and anhydrous if necessary. 2b. For boronic acids, a phosphate or carbonate base is common; for amines (Buchwald-Hartwig), an alkoxide like NaOtBu is often required.[3]
3. Low Reaction Temperature: The temperature is insufficient for the oxidative addition step, especially for less reactive aryl bromides.3. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.[2]
4. Poor Substrate/Reagent Solubility: One of the coupling partners is not fully dissolved, limiting the reaction rate.[12]4. Switch to a different solvent or solvent mixture (e.g., Toluene, Dioxane, DMF, THF) where all components are soluble at the reaction temperature.[12]
Poor Selectivity (Reaction at C-Cl or other sites)1. Reaction Conditions Too Harsh: High temperature or prolonged reaction time is enabling the activation of the less reactive C-Cl bond.[2]1a. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the C-Br coupling is complete.[2]
2. Highly Active Catalyst System: The chosen ligand/palladium source is too reactive and activates both C-Br and C-Cl bonds.2. Switch to a less reactive catalyst system. For example, replace a bulky biarylphosphine ligand with a more traditional one like PPh₃ or PCy₃.[4]
Side Reactions (e.g., Homocoupling, Debromination)1. Oxygen in Reaction Mixture: O₂ can promote the homocoupling of organometallic reagents (especially boronic acids) and can lead to catalyst deactivation.[3][13]1. Ensure all solvents are thoroughly degassed and the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[2]
2. Protodeboronation (for Suzuki coupling): The boronic acid degrades before it can participate in the catalytic cycle.[3]2a. Use a less aqueous solvent system or anhydrous conditions if possible. 2b. Use a milder base like KF.[12] 2c. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13]
3. β-Hydride Elimination (with alkyl partners): If coupling with an alkyl partner that has β-hydrogens, this can be a major side reaction.[11]3. Use ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines. For alkyl bromides, nickel catalysts are often more effective.[11]
Quantitative Data Summary

The following table summarizes typical conditions for achieving selective Suzuki-Miyaura coupling at the C(sp²)-Br bond in the presence of other halogens or reactive sites. Yields are highly dependent on the specific coupling partners.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)SelectivityRef.
1-Bromo-4-chlorobenzene4-Methylphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O100>95C-Br coupling only[3]
1-Bromo-4-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%)Cs₂CO₃Toluene/H₂O8091C(sp²)-Br coupling only[4][14]
1-Bromo-3-chlorobenzenePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃DME/H₂O8098C-Br coupling only[15]
2-Bromo-5-chloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄1,4-Dioxane100~90C-Br coupling only[3]

Visualized Workflows

Catalyst Selection Logic

G start Start: Substrate with C-Br and other reactive sites (e.g., C-Cl) q1 Goal: Selectively couple at C-Br? start->q1 cat_std Use Standard Pd Catalyst System - Pd(OAc)2 / Pd2(dba)3 - Ligands: PPh3, PCy3 q1->cat_std Yes cat_nickel Is it a Cross-Electrophile Coupling? Consider Ni Catalysis q1->cat_nickel Special Case cat_buchwald Need Higher Activity/Yield? Try Bulky Ligands - XPhos, SPhos cat_std->cat_buchwald Optimization q2 Reaction Successful? cat_std->q2 cat_buchwald->q2 cat_nickel->q2 troubleshoot Proceed to Troubleshooting Guide q2->troubleshoot No success Success! q2->success Yes

Caption: A decision workflow for initial catalyst selection.

Troubleshooting Flowchart

G start Problem Encountered (e.g., Low Yield, Poor Selectivity) q_yield Is Yield the Main Issue? start->q_yield q_selectivity Is Selectivity the Main Issue? q_yield->q_selectivity No check_catalyst Check Catalyst Activity - Use fresh reagents - Ensure inert atmosphere - Screen ligands (e.g., Buchwald type) q_yield->check_catalyst Yes lower_temp Lower Reaction Temperature & Reduce Reaction Time q_selectivity->lower_temp Yes check_base_solvent Optimize Base & Solvent - Screen bases (K3PO4, Cs2CO3) - Ensure solubility of all reagents check_catalyst->check_base_solvent check_temp Adjust Temperature - Incrementally increase temp. check_base_solvent->check_temp end_node Re-evaluate & Re-run check_temp->end_node change_ligand Use Less Active Ligand (e.g., switch from XPhos to PPh3) lower_temp->change_ligand change_ligand->end_node

Caption: A logical flowchart for troubleshooting common issues.

Key Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling at C-Br

This protocol is adapted for the coupling of a generic aryl bromo-chloride with an arylboronic acid.[3][14]

Materials:

  • Aryl bromo-chloride (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 mmol, 4 mol%) or SPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] or Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv.)

  • Degassed Toluene and Degassed Water

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromo-chloride (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Using a syringe, add the degassed solvent(s) (e.g., Toluene, 9 mL and Water, 1 mL) to the reaction mixture.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired selectively coupled product.

References

Technical Support Center: Managing Nitro Group Side Reactions in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing side reactions associated with the nitro group during isoxazole synthesis. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of Nitro-Substituted Isoxazole

Q1: My reaction to synthesize a nitro-substituted isoxazole is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of nitro-substituted isoxazoles can arise from several factors, often related to the stability of intermediates and the reaction conditions. Here is a systematic troubleshooting approach:

  • Nitrile Oxide Dimerization: A primary cause of low yields is the dimerization of the nitrile oxide intermediate to form a furoxan byproduct.[1][2] This is especially prevalent with simple aliphatic and aromatic nitrile oxides.[1]

    • Solution: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the base or oxidizing agent used to generate the nitrile oxide from its precursor (e.g., a hydroximoyl chloride or an aldoxime).[3] Lowering the reaction temperature can also disfavor the dimerization pathway.[3]

  • Decomposition of Starting Materials or Intermediates: The presence of a strong electron-withdrawing nitro group can affect the stability of the starting materials and intermediates, particularly under harsh basic or high-temperature conditions.

    • Solution: Optimize the reaction conditions by screening different bases and solvents. For instance, milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred.[4] Running the reaction at the lowest effective temperature can also minimize decomposition.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider incrementally increasing the temperature or using a stronger base, while carefully monitoring for the formation of side products.

  • Formation of Regioisomers: In many 1,3-dipolar cycloaddition reactions, the formation of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) can split the yield of the desired product.

    • Solution: The regioselectivity is governed by both electronic and steric factors of the substituents on the nitrile oxide and the dipolarophile.[5] The use of catalysts, such as copper(I), can often favor the formation of a specific regioisomer.[6]

Issue 2: Unwanted Reduction of the Nitro Group During Synthesis

Q2: I am observing the reduction of the nitro group on my starting material or product during the isoxazole synthesis. How can I prevent this?

A2: Unwanted reduction of the nitro group is a potential side reaction, especially when using certain reagents or catalysts.

  • Choice of Reagents: Some reagents used in isoxazole synthesis, particularly if not pure, could potentially reduce the nitro group.

    • Solution: Ensure the purity of all reagents. If using a metal-based catalyst, consider its potential to reduce nitro groups. While catalytic hydrogenation is a common method for nitro group reduction, the conditions for isoxazole synthesis are not typically reductive.[7] However, if you suspect this is an issue, consider alternative synthetic routes that avoid potentially reductive reagents.

  • Reaction Conditions: While less common, certain reaction conditions might favor the reduction of the nitro group.

    • Solution: Stick to well-established protocols and avoid unnecessarily harsh conditions. If you are developing a new method, it is advisable to perform control experiments to assess the stability of your nitro-substituted starting materials under the proposed reaction conditions.

Issue 3: Formation of Unexpected Byproducts

Q3: My reaction is producing unexpected byproducts other than furoxans or regioisomers. What could be the cause?

A3: The presence of a nitro group can sometimes lead to alternative reaction pathways.

  • Nucleophilic Attack on the Nitro Group: In some cases, particularly with highly activated systems or under strongly basic conditions, the nitro group itself can act as a leaving group.

    • Solution: This is more commonly observed in subsequent reactions of the nitro-isoxazole product but can be a consideration during synthesis. If you suspect this is occurring, using a milder base and lower reaction temperatures is recommended. An example of a desired reaction where the nitro group acts as a leaving group is the intramolecular nucleophilic substitution to form isoxazolo[4,5-b]pyridines.[8]

  • Side Reactions of Nitro-Substituted Precursors: When using nitro-substituted aldehydes or ketones as precursors, a variety of side reactions can occur, especially in the presence of bases. These can include the formation of 2-hydroxy nitro compounds, condensed nitroalkenes, and β-dinitro compounds.[9][10][11]

    • Solution: Carefully control the stoichiometry of the reactants and the reaction conditions. Following established protocols for the specific substrates is crucial.

Frequently Asked Questions (FAQs)

Q4: Is the nitro group generally stable under the conditions of 1,3-dipolar cycloaddition for isoxazole synthesis?

A4: Yes, the nitro group is generally stable under the common conditions used for 1,3-dipolar cycloaddition reactions to form isoxazoles. These reactions are typically carried out under neutral or mildly basic conditions and at temperatures that do not promote the reduction or displacement of the nitro group.[12]

Q5: How does the presence of a nitro group on the aromatic ring of a benzaldehyde precursor affect isoxazole synthesis from the corresponding chalcone?

A5: The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring of the chalcone precursor can influence the reaction in a few ways:

  • Reactivity: It can activate the double bond of the chalcone towards nucleophilic attack by hydroxylamine, potentially increasing the reaction rate.

  • Stability: As mentioned earlier, it can also make the system more susceptible to side reactions under harsh conditions.

  • Product Properties: The resulting nitro-substituted isoxazole will have different electronic properties, which can be useful for further functionalization.

Protocols for the synthesis of isoxazolines from nitro-substituted chalcones have been well-documented.[13]

Q6: Can the choice of base influence the stability of the nitro group during isoxazole synthesis?

A6: Yes, the choice of base can be critical. Stronger bases and higher temperatures can increase the likelihood of side reactions involving the nitro group, such as nucleophilic substitution where the nitro group acts as a leaving group.[8] Therefore, it is often advisable to start with milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q7: Are there specific reaction conditions that favor the formation of the desired nitro-substituted isoxazole over the furoxan dimer?

A7: Yes. To favor the formation of the isoxazole over the furoxan dimer, the key is to keep the concentration of the nitrile oxide intermediate low at any given time. This can be achieved through:

  • Slow addition of the reagent that generates the nitrile oxide (e.g., base or oxidant).[3]

  • Using a slight excess of the dipolarophile (the alkyne or alkene).

  • Optimizing the reaction temperature; lower temperatures often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of Isoxazoles from Nitro-Substituted Chalcones

EntryChalcone Substituent (R)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-OCH₃Pyridine/PiperidinePyridineReflux3-4Not specified
24-ClPyridine/PiperidinePyridineReflux3-4Not specified
34-OCH₃NaOHEthanolNot specifiedNot specifiedNot specified[14]
44-ClNaOHEthanolNot specifiedNot specifiedNot specified[14]
54-OCH₃PyridinePyridineNot specifiedNot specifiedNot specified[13]

Note: The referenced literature often provides qualitative descriptions rather than precise yield comparisons under varying conditions for these specific reactions.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diaryl-Δ²-isoxazolines from Bromo-Nitro-Substituted Chalcones

  • Chalcone Synthesis:

    • Dissolve 2-hydroxy-3-bromo-4-nitro-5-methyl acetophenone (0.01 M) and a substituted aromatic aldehyde (0.01 M) in ethanol.

    • Add 40% aqueous KOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Isoxazoline Synthesis:

    • In a round-bottom flask, mix the bromo-nitro-substituted chalcone (0.01 M) and hydroxylamine hydrochloride (0.02 M) in 20 mL of pyridine.

    • Add a few drops of piperidine and reflux the mixture for 3-4 hours.

    • After cooling, pour the reaction mixture into a 1:1 mixture of ice and concentrated HCl.

    • Filter the resulting solid product, wash with water, and recrystallize from a suitable solvent.

Protocol 2: General Procedure for Minimizing Furoxan Formation in 1,3-Dipolar Cycloaddition [3]

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkyne (dipolarophile) (1.0 eq.) and the hydroximoyl chloride (nitrile oxide precursor) (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the mixture to 0 °C in an ice bath.

  • Slow Addition of Base:

    • Prepare a solution of a suitable base (e.g., triethylamine, 1.2-1.5 eq.) in the same anhydrous solvent.

    • Add the base solution dropwise to the reaction mixture over a period of 30-60 minutes using the dropping funnel.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_main Troubleshooting Low Yield in Nitro-Isoxazole Synthesis Start Low Yield Observed CheckDimer Check for Furoxan (Nitrile Oxide Dimer) Start->CheckDimer CheckDecomp Assess Decomposition (Starting Material/Product) CheckDimer->CheckDecomp No SolutionDimer Slowly add base/oxidant Lower temperature CheckDimer->SolutionDimer Yes CheckIncomplete Check for Incomplete Reaction (TLC) CheckDecomp->CheckIncomplete No SolutionDecomp Use milder base Lower temperature CheckDecomp->SolutionDecomp Yes CheckIsomers Analyze for Regioisomers CheckIncomplete->CheckIsomers No SolutionIncomplete Increase temperature cautiously Extend reaction time CheckIncomplete->SolutionIncomplete Yes SolutionIsomers Use catalyst (e.g., Cu(I)) Modify substituents CheckIsomers->SolutionIsomers Yes End Improved Yield SolutionDimer->End SolutionDecomp->End SolutionIncomplete->End SolutionIsomers->End

Caption: A troubleshooting workflow for addressing low yields in nitro-substituted isoxazole synthesis.

G cluster_pathways Reaction Pathways from Nitrile Oxide Intermediate NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole Desired Isoxazole Product NitrileOxide->Isoxazole [3+2] Cycloaddition Furoxan Furoxan (Side Product) NitrileOxide->Furoxan Dimerization Dipolarophile Alkyne/Alkene Dipolarophile->Isoxazole Dimerization Dimerization Dimerization->Furoxan

Caption: Competing reaction pathways for a nitrile oxide intermediate in isoxazole synthesis.

References

optimizing solvent and temperature for Heck reactions with bromo-chloro arenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Heck reactions involving bromo-chloro arenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in the Heck reaction, and how does this apply to bromo-chloro arenes?

The reactivity of aryl halides in the Heck reaction generally follows the order of C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for chemoselective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

Q2: Which palladium catalyst system is recommended for Heck reactions with bromo-chloro arenes?

For substrates containing both bromine and chlorine, a standard palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precatalyst is often sufficient for selective reaction at the C-Br bond.[2] The choice of ligand is crucial; phosphine ligands like triphenylphosphine (PPh₃) are commonly used.[3] For the more challenging coupling at the C-Cl bond, more robust catalyst systems employing bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are typically required.[1][4]

Q3: What are the most common solvents for Heck reactions with bromo-chloro arenes, and how do they influence the reaction?

Dipolar aprotic solvents are the most common choice for Heck reactions.[5] N,N-Dimethylformamide (DMF) is a classic example, as it dissolves most organic compounds and many inorganic salts.[5] Other frequently used solvents include N-methylpyrrolidone (NMP), dioxane, and toluene.[6][7] The solvent can significantly impact the reaction rate and selectivity.[5] In some cases, ionic liquids have been used to facilitate the reaction, sometimes even in the absence of phosphine ligands.[2]

Q4: What is the typical temperature range for Heck reactions involving bromo-chloro arenes?

The optimal temperature for a Heck reaction depends on the reactivity of the specific substrates. For coupling at the C-Br bond, temperatures in the range of 80-120 °C are common.[3] Reactions involving the less reactive C-Cl bond often necessitate higher temperatures, typically between 120 °C and 160 °C.[8] It is important to note that catalyst deactivation can occur at temperatures above 120 °C, especially with standard triarylphosphine ligands.[6]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Possible Cause: Inactive catalyst.

    • Solution: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0).[1] The presence of phosphine ligands or solvents like DMF can aid in this reduction.[5][9] Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

  • Possible Cause: Insufficiently reactive aryl halide.

    • Solution: For less reactive aryl chlorides, a more active catalyst system is often required. This typically involves the use of bulky, electron-rich phosphine or NHC ligands.[1] Increasing the reaction temperature or catalyst loading may also improve the yield.[1]

  • Possible Cause: Inappropriate base.

    • Solution: The base is crucial for neutralizing the hydrogen halide formed during the reaction.[9] A variety of organic (e.g., triethylamine) and inorganic (e.g., K₂CO₃, NaOAc) bases can be used.[2] The choice of base can be critical, and screening different bases may be necessary.

Problem 2: Formation of palladium black.

  • Possible Cause: Catalyst deactivation through aggregation.

    • Solution: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, rendering it inactive.[10] This can be mitigated by using stabilizing ligands such as phosphines or NHCs.[1] Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help stabilize the catalyst.[4] If palladium black is observed, consider using a different ligand or catalyst system.[1]

Problem 3: Poor chemoselectivity (reaction at both C-Br and C-Cl bonds).

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: To achieve selective coupling at the C-Br bond, milder reaction conditions are necessary. This includes using a lower reaction temperature and a less active catalyst system. For example, a standard Pd(OAc)₂/PPh₃ system at 80-100 °C should favor reaction at the C-Br bond. Avoid prolonged reaction times at high temperatures.

Problem 4: Side reactions, such as reductive dehalogenation.

  • Possible Cause: The reaction pathway is favoring undesired outcomes.

    • Solution: Reductive dehalogenation, where the halide is replaced by a hydrogen atom, can be a significant side product. The extent of this side reaction is influenced by the base, temperature, substrate, and solvent.[7] Careful optimization of these parameters is key. For instance, the choice of base can significantly impact the formation of side products.

Experimental Protocols

Protocol 1: Selective Heck Coupling at the C-Br Bond of a Bromo-Chloro Arene

This protocol is adapted from a general procedure for the Heck coupling of 3-bromo-7-chloro-1-benzothiophene.[3]

  • Reagents and Materials:

    • Bromo-chloro arene (1.0 equiv)

    • Styrene (or other alkene) (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-chloro arene, palladium(II) acetate, and triphenylphosphine.[3]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]

    • Under the inert atmosphere, add potassium carbonate and anhydrous DMF.[3]

    • Add the alkene to the reaction mixture via syringe.[3]

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature.[3]

    • Dilute the mixture with ethyl acetate and water.[3]

    • Separate the organic layer and wash it with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel.[3]

Data Presentation

Table 1: Effect of Solvent and Temperature on Heck Reaction Yields

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)1a-f (2)K₂CO₃ (2)DMF/H₂O (1:1)80495
24-ChlorotolueneStyrenePd(dba)₂ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane120-98[4]
3IodobenzeneStyrenePdCl₂-K₂CO₃Methanol120--[2]
4BromoarenesVariousPd(OAc)₂ (0.5)Oxazolinyl ligandK₂CO₃ (3)DMA1404054-88[11]

Data sourced from multiple studies for comparative purposes.[2][4][8][11]

Visualizations

Heck_Reaction_Workflow General Workflow for Heck Reaction Optimization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Aryl Halide, Pd Catalyst, Ligand inert_atm 2. Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_base_solvent 3. Add Base and Anhydrous Solvent inert_atm->add_base_solvent add_alkene 4. Add Alkene add_base_solvent->add_alkene heating 5. Heat to Desired Temperature (e.g., 80-140 °C) add_alkene->heating monitoring 6. Monitor Progress (TLC/GC) heating->monitoring quench 7. Cool and Quench Reaction monitoring->quench extract 8. Aqueous Workup and Extraction quench->extract dry_concentrate 9. Dry and Concentrate Organic Layer extract->dry_concentrate purify 10. Purify by Chromatography dry_concentrate->purify

Caption: A generalized workflow for performing a Heck reaction, from setup to purification.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes solution_catalyst Degas solvents/reagents. Use stabilizing ligands. check_catalyst->solution_catalyst No check_reagents Are reagents suitable? check_conditions->check_reagents Yes solution_conditions Increase temperature. Screen different bases/solvents. check_conditions->solution_conditions No solution_reagents Use more active catalyst for Ar-Cl. Check for problematic functional groups. check_reagents->solution_reagents No success Improved Conversion solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: A decision tree for troubleshooting low conversion in Heck reactions.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Bromo-3-chlorobenzo[d]isoxazole and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is foundational. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining molecular structure. This guide provides a comparative overview of the expected ¹H and ¹³C NMR spectral data for 5-Bromo-3-chlorobenzo[d]isoxazole. Due to the absence of publicly available experimental NMR data for this specific compound, this analysis utilizes data from structurally related analogs to provide a predictive framework for spectral interpretation.

Predicted and Comparative NMR Data

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-4 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)
This compound (Predicted) CDCl₃~7.7-7.9 (d)~7.6-7.8 (dd)~7.4-7.6 (d)-
5-Bromo-3-methylbenzo[d]isoxazole (Predicted)[1]-7.82 (d)7.65 (dd)7.50 (d)2.55 (s, CH₃)[1]
5-(3-bromophenyl)-3-phenylisoxazole[2]CDCl₃---7.98 (t, 1H), 7.88-7.84 (m, 2H), 7.78-7.76 (m, 1H), 7.59-7.57 (m, 1H), 7.51-7.46 (m, 3H), 7.36 (t, 1H), 6.85 (s, 1H)[2]
5-(4-bromophenyl)-3-phenylisoxazole[2]CDCl₃---7.87-7.84 (m, 2H), 7.73-7.69 (m, 2H), 7.64-7.61 (m, 2H), 7.51-7.46 (m, 3H), 6.83 (s, 1H)[2]
5-(3-chlorophenyl)-3-phenylisoxazole[2]CDCl₃---7.87-7.81 (m, 3H), 7.74-7.69 (m, 1H), 7.51-7.46 (m, 3H), 7.44-7.41 (m, 2H), 6.84 (s, 1H)[2]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-3 (ppm)C-3a (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-7a (ppm)Other Carbons (ppm)
This compound (Predicted) CDCl₃~150-155~118-122~112-116~115-119~130-134~122-126~160-164-
5-(3-bromophenyl)-3-phenylisoxazole[2]CDCl₃163.0------168.7, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2[2]
5-(4-bromophenyl)-3-phenylisoxazole[2]CDCl₃163.0------169.2, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8[2]
5-(3-chlorophenyl)-3-phenylisoxazole[2]CDCl₃163.0------168.9, 135.1, 130.3, 130.1, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8, 98.2[2]

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4]

  • Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequency for the nucleus being observed. The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for concentrated samples.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its analysis.

Caption: Structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition 1H & 13C NMR Data Acquisition Purification->NMR_Acquisition Data_Processing Data Processing & Interpretation NMR_Acquisition->Data_Processing Structure_Verification Structure Verification Data_Processing->Structure_Verification

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to Interpreting Mass Spectrometry Results for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. Halogenated heterocycles, a common motif in pharmaceuticals and agrochemicals, present unique challenges and opportunities in mass spectral analysis. This guide provides a comparative overview of their behavior under common mass spectrometry conditions, with a focus on electron ionization (EI), to aid in the interpretation of their mass spectra.

Key Principles in the Mass Spectrometry of Halogenated Heterocycles

The interpretation of mass spectra of halogenated heterocycles is primarily guided by two key features: the isotopic pattern of the halogen(s) present and the fragmentation pathways influenced by the halogen's nature and position on the heterocyclic ring.

Isotopic Signatures of Halogens

The presence of certain halogens can be readily identified by their characteristic isotopic distributions, which give rise to distinctive patterns in the molecular ion (M+) peak and any halogen-containing fragment ions.[1][2][3]

  • Fluorine (F): Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern.

  • Chlorine (Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This results in a characteristic M+ peak and an M+2 peak with a height ratio of about 3:1.

  • Bromine (Br): Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3][5] This leads to M+ and M+2 peaks of almost equal intensity.

  • Iodine (I): Like fluorine, iodine is monoisotopic (¹²⁷I) and does not exhibit a characteristic isotopic pattern.

The presence of multiple halogen atoms in a molecule leads to more complex, but predictable, isotopic patterns. For instance, a compound with two chlorine atoms will show M+, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[2]

Comparative Fragmentation Patterns

Electron ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing valuable structural information.[6][7] The fragmentation of halogenated heterocycles is influenced by the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) and the stability of the resulting fragments.

General Fragmentation Pathways

Two primary fragmentation pathways are common for halogenated compounds:

  • Loss of the Halogen Atom (X•): This involves the cleavage of the C-X bond to form a [M-X]⁺ ion. The ease of this fragmentation generally follows the trend I > Br > Cl > F, which is inversely related to the bond strength.

  • Loss of Hydrogen Halide (HX): This is another common fragmentation route, particularly for compounds with adjacent hydrogen atoms.[8]

The following sections provide a comparative overview of the fragmentation patterns for different halogenated pyridines, a common heterocyclic core.

Case Study: 2-Halopyridines

The mass spectra of 2-halopyridines illustrate the influence of the halogen on the fragmentation pattern.

For 2-chloropyridine , the molecular ion peak is observed at m/z 113 (for ³⁵Cl) and 115 (for ³⁷Cl) in a 3:1 ratio.[4] Key fragmentation pathways include:

  • Loss of Cl•: This results in a fragment ion at m/z 78 (C₅H₄N⁺).[4]

  • Loss of HCN: This leads to a fragment ion at m/z 86 (for the ³⁵Cl-containing fragment).[4]

In the case of 2-bromopyridine , the molecular ion appears as a pair of peaks of nearly equal intensity at m/z 158 (for ⁷⁹Br) and m/z 160 (for ⁸¹Br). The fragmentation patterns are analogous to 2-chloropyridine, with the loss of Br• being a prominent pathway.

The table below summarizes the key mass spectral data for 2-chloro- and 2-bromopyridine.

Feature2-Chloropyridine2-Bromopyridine
Molecular Formula C₅H₄ClNC₅H₄BrN
Molecular Weight 113.55 g/mol 158.00 g/mol
M+ Isotopic Pattern m/z 113 & 115 (3:1 ratio)m/z 158 & 160 (1:1 ratio)
Key Fragment (Loss of X•) m/z 78m/z 78
Key Fragment (Loss of HCN) m/z 86 (³⁵Cl)m/z 131 (⁷⁹Br)

Experimental Protocols

General Protocol for GC-MS Analysis of Halogenated Heterocycles

This protocol outlines a general procedure for the analysis of halogenated heterocycles using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 250-280 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • GC Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-500

3. Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the fragmentation patterns and compare them to known fragmentation mechanisms for halogenated and heterocyclic compounds.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for compound identification.

Visualizing Fragmentation Pathways

Graphviz diagrams can be used to visualize the fragmentation pathways of halogenated heterocycles.

M Molecular Ion (M+) [Halogenated Heterocycle]+• M_minus_X [M-X]+ M->M_minus_X - X• M_minus_HX [M-HX]+• M->M_minus_HX - HX Other_Fragments Other Fragments M->Other_Fragments Ring Cleavage, etc.

General fragmentation pathways for halogenated heterocycles.

M_2CP [2-Chloropyridine]+• m/z 113/115 Frag_78 [C5H4N]+ m/z 78 M_2CP->Frag_78 - Cl• Frag_86 [C4H3ClN]+• m/z 86/88 M_2CP->Frag_86 - HCN

Key fragmentations of 2-chloropyridine.

Conclusion

The interpretation of mass spectra for halogenated heterocycles is a systematic process that relies on recognizing the distinct isotopic patterns of halogens and understanding their influence on fragmentation pathways. By comparing the mass spectra of related compounds, such as the 2-halopyridines, researchers can gain valuable insights into the structure of unknown molecules. The provided experimental protocol and fragmentation diagrams serve as a starting point for the analysis of this important class of compounds.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-3-chlorobenzo[d]isoxazole, a key intermediate in pharmaceutical synthesis. The following sections detail two primary reverse-phase HPLC (RP-HPLC) methods, their experimental protocols, and a comparison of their expected performance based on typical analytical parameters. This information is intended to assist researchers in selecting and implementing a suitable quality control method.

The analysis of impurities is a critical aspect of drug development and manufacturing.[1][2][3] RP-HPLC is a widely used technique for this purpose due to its ability to separate, identify, and quantify compounds in a mixture.[3][4][5] The methods presented here are based on common practices for the analysis of heterocyclic and halogenated aromatic compounds.[6][7][8]

Comparative HPLC Methods for Purity Analysis

Two distinct RP-HPLC methods are proposed for the purity assessment of this compound. Method A employs a standard C18 stationary phase, while Method B utilizes a C8 stationary phase, offering a different selectivity profile which can be advantageous for resolving closely related impurities.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod AMethod B
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)C8 (e.g., Waters Symmetry C8, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.05 M Ammonium Acetate in Water (pH 5.5)
Mobile Phase B AcetonitrileMethanol
Gradient 70% A / 30% B to 10% A / 90% B over 15 minutesIsocratic: 40% A / 60% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL
Expected Retention Time ~ 8.5 min~ 6.2 min
Typical Backpressure ~ 120 bar~ 100 bar

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Method A: C18 Gradient Elution

1. Objective: To establish a primary method for the separation and quantification of this compound and its potential process-related impurities.

2. Materials:

  • This compound Reference Standard (Commercially available)[9][10][11]
  • Acetonitrile (HPLC Grade)
  • Formic Acid (ACS Grade)
  • Deionized Water (18.2 MΩ·cm)

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • Analytical balance
  • Volumetric flasks and pipettes

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
  • Mobile Phase B: Acetonitrile.
  • Standard Solution Preparation (100 µg/mL):
  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
  • Sample Solution Preparation (100 µg/mL):
  • Prepare the sample solution in the same manner as the standard solution.
  • Chromatographic Conditions:
  • Set up the HPLC system according to the parameters outlined in Table 1 for Method A.
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Analysis:
  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
  • Inject the sample solution.
  • Data Processing:
  • Integrate the chromatograms and calculate the purity of the sample by the area normalization method.

Method B: C8 Isocratic Elution

1. Objective: To provide an alternative, faster screening method with different selectivity for impurity profiling.

2. Materials:

  • This compound Reference Standard
  • Methanol (HPLC Grade)
  • Ammonium Acetate (ACS Grade)
  • Deionized Water (18.2 MΩ·cm)

3. Instrumentation:

  • Same as Method A.

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: Dissolve 3.85 g of ammonium acetate in 1000 mL of deionized water. Adjust pH to 5.5 with acetic acid.
  • Mobile Phase B: Methanol.
  • Standard and Sample Solution Preparation:
  • Prepare as described in Method A, using a 60:40 mixture of Mobile Phase B and A as the diluent.
  • Chromatographic Conditions:
  • Set up the HPLC system according to the parameters outlined in Table 1 for Method B.
  • Equilibrate the column with the mobile phase for at least 30 minutes.
  • Analysis and Data Processing:
  • Follow the same procedure as in Method A.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute instrument_setup Instrument Setup & Column Equilibration dilute->instrument_setup Transfer to Autosampler injection Inject Sample/Standard instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration Acquire Chromatogram calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Assessment.

Method Selection Logic

The choice between Method A and Method B can be guided by the specific requirements of the analysis.

G start Start: Purity Analysis of This compound decision Need to resolve complex impurity profile? start->decision method_a Use Method A: C18 Gradient for Optimal Resolution decision->method_a  Yes method_b Use Method B: C8 Isocratic for Rapid Screening decision->method_b  No end End: Report Purity method_a->end method_b->end

Caption: Decision tree for HPLC method selection.

Anticipated Results and Data Presentation

The following table summarizes the expected quantitative data from the analysis of a hypothetical batch of this compound containing two representative impurities.

Table 2: Representative Purity Analysis Data

CompoundMethod A Retention Time (min)Method A Peak Area (%)Method B Retention Time (min)Method B Peak Area (%)
Impurity 14.20.153.10.16
Impurity 27.80.305.50.29
This compound 8.5 99.55 6.2 99.55
Total 100.00 100.00

Note: The data presented in Table 2 is illustrative and actual results may vary depending on the specific sample and instrumentation. The different retention times and potential changes in selectivity between the two methods highlight the importance of method selection based on the impurity profile.

References

The Halogen Dance: A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl chloride and an aryl bromide as a starting material in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of C-Br and C-Cl bonds, supported by experimental data and detailed methodologies, to aid in the rational design of cross-coupling reactions.

The enhanced reactivity of aryl bromides over aryl chlorides is a cornerstone principle in organometallic chemistry, primarily governed by the difference in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger (e.g., Ph-Cl: ~96 kcal/mol) than the C-Br bond (e.g., Ph-Br: ~81 kcal/mol).[1] This fundamental property dictates that more energy is required to cleave the C-Cl bond, rendering the C-Br bond inherently more reactive. This reactivity trend is most evident in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in many cross-coupling reactions.[1][2][3] The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1]

While aryl chlorides are often more cost-effective and readily available starting materials, their lower reactivity necessitates the use of more specialized and often more forcing reaction conditions to achieve comparable results to their bromide counterparts.[2][4] Key strategies to activate the more inert C-Cl bond include the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which increase the electron density on the metal center, thereby facilitating the oxidative addition of the stronger C-Cl bond.[1][5] Additionally, higher reaction temperatures are often required to provide the necessary activation energy for C-Cl bond cleavage.[1]

Quantitative Comparison of Reactivity

The following table summarizes experimental data from various cross-coupling reactions, illustrating the comparative reactivity of aryl bromides and chlorides under similar conditions.

Reaction TypeAryl HalideCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄1002495J. Am. Chem. Soc. 2008, 130, 6686-6687
Suzuki-Miyaura4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄RT298J. Am. Chem. Soc. 2008, 130, 6686-6687
Buchwald-Hartwig4-ChlorotoluenePd₂(dba)₃ / BrettPhosNaOtBu801892J. Am. Chem. Soc. 2008, 130, 13552-13554
Buchwald-Hartwig4-BromotoluenePd₂(dba)₃ / BrettPhosNaOtBuRT499J. Am. Chem. Soc. 2008, 130, 13552-13554
Heck4-ChloroacetophenonePd(OAc)₂ / P(o-tol)₃NaOAc1002475J. Org. Chem. 2001, 66, 5923-5925
Heck4-BromoacetophenonePd(OAc)₂ / P(o-tol)₃NaOAc100295J. Org. Chem. 2001, 66, 5923-5925

Note: This table is a representative summary. Direct comparison of yields can be influenced by various factors including the specific substrates, ligand, base, and solvent system used.

Experimental Protocols for Comparative Reactivity Studies

To objectively compare the reactivity of an aryl bromide and an aryl chloride in a cross-coupling reaction, the following general protocol can be employed. This example uses a Suzuki-Miyaura coupling for illustrative purposes.

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-bromotoluene and 4-chlorotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

  • Analytical equipment for reaction monitoring and yield determination (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Catalyst Preparation (Pre-reaction): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 1 mol%) and SPhos (e.g., 2 mol%) to a dry Schlenk flask.

  • Reaction Setup:

    • Reaction A (Aryl Bromide): To a separate, dry Schlenk flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Reaction B (Aryl Chloride): To another dry Schlenk flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the catalyst mixture and stir for 5-10 minutes. Then, using a syringe, transfer the catalyst solution to each of the reaction flasks (A and B).

  • Reaction Conditions:

    • Place both reaction flasks in a pre-heated oil bath set to the desired temperature (e.g., 80°C).

    • Stir the reactions vigorously.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture under an inert atmosphere.

    • Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product.

  • Work-up and Isolation (at the end of the reaction):

    • Cool the reaction mixtures to room temperature.

    • Add water and extract with an organic solvent.

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield of the product for both reactions.

    • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

    • Plot the conversion versus time for both reactions to compare their rates.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Oxidative Addition: The Rate-Determining Step cluster_1 Reactivity Trend of Aryl Halides (Ar-X) Pd(0)L2 Pd(0)L₂ Transition_State [Ar-Pd(L)₂-X]‡ Pd(0)L2->Transition_State Ar-X Aryl Halide (Ar-X) Ar-X->Transition_State Pd(II)_Complex Ar-Pd(II)(L)₂-X Transition_State->Pd(II)_Complex Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Reactivity (Increasing Bond Strength) Ar-Cl Ar-Cl Ar-Br->Ar-Cl G start Start: Define Reaction (e.g., Suzuki Coupling) setup Reaction Setup (Parallel) - Aryl Bromide Reaction - Aryl Chloride Reaction start->setup conditions Identical Reaction Conditions: - Catalyst System - Base & Solvent - Temperature setup->conditions monitoring Reaction Monitoring (Time-course analysis via GC/HPLC) conditions->monitoring workup Work-up & Purification monitoring->workup analysis Comparative Analysis: - Reaction Rates - Isolated Yields workup->analysis conclusion Conclusion: Quantify Reactivity Difference analysis->conclusion

References

A Comparative Guide to the Biological Activities of 5-Bromo-3-chlorobenzo[d]isoxazole and 5-bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential biological activities of two closely related benzisoxazole derivatives: 5-Bromo-3-chlorobenzo[d]isoxazole and 5-bromo-3-methylbenzo[d]isoxazole. Direct comparative experimental data for these two specific compounds is limited in publicly available literature. Therefore, this guide synthesizes information on the broader class of isoxazole and benzisoxazole derivatives, incorporates structure-activity relationship (SAR) principles, and presents detailed experimental protocols to facilitate further research.

Introduction to the Benzisoxazole Scaffold

The isoxazole ring is a prominent feature in many compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The fusion of a benzene ring to form the benzisoxazole scaffold creates a versatile platform that has been explored for various therapeutic applications. The substituents at the 3 and 5 positions of the benzisoxazole ring play a crucial role in determining the specific biological targets and overall activity of the molecule.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Due to the scarcity of direct experimental data comparing this compound and 5-bromo-3-methylbenzo[d]isoxazole, we can infer potential differences in their biological profiles based on general SAR principles for related heterocyclic compounds.

  • 5-bromo-3-methylbenzo[d]isoxazole : The presence of a methyl group at the 3-position is known to be favorable for certain biological activities. For instance, derivatives of 5-substituted-3-methylbenzo[d]isoxazole have been identified as potent and selective inhibitors of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300.[3] Inhibition of the CBP/p300 bromodomains is a promising therapeutic strategy in oncology, particularly in acute myeloid leukemia.[3] The methyl group may contribute to favorable hydrophobic interactions within the target's binding pocket.

  • This compound : The substitution of the methyl group with a chlorine atom introduces different electronic and steric properties. Chlorine is an electron-withdrawing group, which can alter the molecule's polarity and ability to participate in hydrogen bonding. In some heterocyclic scaffolds, the presence of a chlorine atom has been associated with enhanced antimicrobial activity.[1] The impact of this substitution on other activities, such as anticancer potential, would require experimental validation.

Table 1: Hypothetical Comparative Biological Activity Profile

Biological ActivityThis compound (Hypothesized)5-bromo-3-methylbenzo[d]isoxazole (Inferred from Derivatives)
Anticancer Activity would depend on the specific cancer cell line and target. The chloro group might influence interactions with different biological targets compared to the methyl analog.Derivatives show promise as CBP/p300 bromodomain inhibitors, suggesting potential anticancer activity, particularly in hematological malignancies.[3]
Antimicrobial The presence of both bromo and chloro substituents might confer broad-spectrum antimicrobial activity.The antimicrobial potential is less characterized compared to its role in anticancer research.

Note: The information in this table is largely predictive and requires experimental verification.

Application in the Synthesis of CBP/p300 Bromodomain Inhibitors

5-bromo-3-methylbenzo[d]isoxazole serves as a key building block in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 5-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3] This allows for the systematic exploration of the structure-activity relationships of novel compounds targeting the CBP/p300 bromodomain.[3]

CBP/p300 Signaling Pathway

The CBP/p300 proteins are transcriptional co-activators that play a crucial role in gene expression by acetylating histone and non-histone proteins. Their bromodomains recognize and bind to acetylated lysine residues, a key step in chromatin remodeling and gene activation. In certain cancers, the dysregulation of this pathway contributes to oncogenesis. Inhibitors based on the 5-substituted-3-methylbenzo[d]isoxazole scaffold compete with acetylated lysines for binding to the bromodomain, thereby disrupting the assembly of the transcriptional complex and downregulating the expression of target oncogenes.[3]

CBP_p300_Signaling_Pathway CBP/p300 Bromodomain Signaling Pathway cluster_nucleus Cell Nucleus Histones Histones CBP_p300 CBP/p300 (HAT activity) Histones->CBP_p300 Acetylation Bromodomain Bromodomain CBP_p300->Bromodomain Transcription_Factors Transcription Factors CBP_p300->Transcription_Factors Co-activation Bromodomain->Histones Binds to acetylated lysines Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Inhibitor 5-bromo-3-methylbenzo[d]isoxazole Derivative Inhibitor->Bromodomain Inhibition

CBP/p300 Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of this compound and 5-bromo-3-methylbenzo[d]isoxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound and 5-bromo-3-methylbenzo[d]isoxazole

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and 5-bromo-3-methylbenzo[d]isoxazole

  • Standard antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and evaluating the biological activity of novel chemical compounds.

Experimental_Workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Further Evaluation Compound_Synthesis Synthesis of 5-Bromo-3-substituted-benzo[d]isoxazoles Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization Primary_Screening Primary Screening (e.g., Single high concentration) Characterization->Primary_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial_Assay Dose_Response Dose-Response Studies (IC50 / MIC determination) Anticancer_Assay->Dose_Response Antimicrobial_Assay->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies

General Experimental Workflow

Conclusion

References

A Comparative Guide to the Validation of VEGFR-2 Inhibition by Novel Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel benzisoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The performance of these novel compounds is evaluated against established VEGFR-2 inhibitors, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key validation assays are also presented to aid in the design and interpretation of related research.

Introduction to VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the signaling pathways that drive angiogenesis.[1][2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, promote endothelial cell proliferation, migration, survival, and permeability.[1][3][4] Inhibition of VEGFR-2 is therefore a well-established therapeutic strategy in oncology.[5]

Benzisoxazole derivatives have emerged as a promising class of small molecules with the potential to inhibit VEGFR-2 kinase activity. This guide will delve into the validation of these novel compounds, comparing their efficacy with existing therapies.

The VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade and the points of inhibition by targeted therapies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Dimer) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active VEGFR-2 (Active Dimer) (Autophosphorylation) VEGFR2_inactive->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival Permeability Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Benzisoxazole Derivatives & Other TKIs Inhibitor->VEGFR2_active Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Comparative Performance of Novel Benzisoxazole Derivatives

The following tables summarize the in vitro and in vivo efficacy of novel benzisoxazole and closely related benzoxazole derivatives compared to established VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Inhibition
CompoundVEGFR-2 IC₅₀ (nM)Reference CompoundVEGFR-2 IC₅₀ (nM)
Benzoxazole Derivatives
Compound 12l97.38Sorafenib48.16
Compound 8d55.4Sorafenib78.2
Compound 9d51--
Comparator Drugs
Sunitinib10 - 43--
Axitinib0.2 - 7.3--

Note: IC₅₀ values can vary between studies due to different experimental conditions.[6]

In Vitro Anti-Proliferative Activity
CompoundCell LineIC₅₀ (µM)Reference CompoundCell LineIC₅₀ (µM)
Benzoxazole Derivatives
Compound 12lHepG210.50SorafenibHepG2-
MCF-715.21MCF-7-
Compound 8dHepG22.43SorafenibHepG23.40
HCT1162.79HCT1165.30
MCF-73.43MCF-74.21
Compound 9dHUVEC1.47---
HepG22.57
Comparator Drugs
Sunitinib786-O4.6 - 5.2---
ACHN1.9
Caki-12.8
Axitinib-----
In Vivo Efficacy in Xenograft Models
CompoundTumor ModelDosageTumor Growth InhibitionReference
Benzisoxazole Derivative
Compound 7eTNBC-Regression of tumor activity[7]
Benzoxazole Derivative
Compound VII--Significant inhibition[8]
Comparator Drugs
SunitinibRCC-Significant inhibition[9]
AxitinibRCC-Significant inhibition[10]

Note: Quantitative in vivo data for many novel benzisoxazole derivatives is limited in publicly available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents master_mix Prepare Master Mix: Kinase Buffer + ATP + Substrate reagents->master_mix plate_prep Add Master Mix to 96-well plate master_mix->plate_prep add_inhibitor Add Novel Benzisoxazole Derivative (or control) at various concentrations plate_prep->add_inhibitor add_enzyme Initiate reaction by adding recombinant VEGFR-2 enzyme add_inhibitor->add_enzyme incubate Incubate at 30°C for 45 minutes add_enzyme->incubate stop_reaction Stop reaction and measure remaining ATP (Luminescence) incubate->stop_reaction analyze Calculate % inhibition and IC₅₀ value stop_reaction->analyze end End analyze->end

Caption: In Vitro VEGFR-2 Kinase Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[5]

  • Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Inhibitor Addition: Add the novel benzisoxazole derivatives at various concentrations to the test wells. Add a vehicle control (e.g., DMSO) to the positive control wells.

  • Enzyme Addition: Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[5]

  • Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay like Kinase-Glo®.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited.

Cellular Proliferation (MTT) Assay

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 add_compound Add novel benzisoxazole derivative (or control) at various concentrations incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate % cell viability and IC₅₀ value read_absorbance->analyze end End analyze->end

Caption: MTT Cellular Proliferation Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the novel benzisoxazole derivatives or a vehicle control.[12][13]

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Workflow start Start prepare_cells Prepare a suspension of human cancer cells (e.g., 3.0 x 10⁶ cells) start->prepare_cells inject_cells Subcutaneously inject the cell suspension into the flank of immunocompromised mice prepare_cells->inject_cells tumor_growth Allow tumors to grow to a palpable size (e.g., 50-100 mm³) inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer the novel benzisoxazole derivative or vehicle control (e.g., daily oral gavage) randomize->treatment measure_tumor Measure tumor volume periodically with calipers treatment->measure_tumor euthanize Euthanize mice at the end of the study or when tumors reach a predetermined size measure_tumor->euthanize analyze Analyze tumors (e.g., weight, histology, biomarker analysis) and calculate Tumor Growth Inhibition (TGI) euthanize->analyze end End analyze->end

Caption: Subcutaneous Xenograft Tumor Model Workflow.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[12]

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the novel benzisoxazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length/2.[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.

Alternative Therapeutic Strategies

While VEGFR-2 inhibition is a cornerstone of anti-angiogenic therapy, tumors can develop resistance. Alternative strategies targeting other pro-angiogenic pathways are under investigation, including:

  • Fibroblast Growth Factor (FGF) and its receptors (FGFRs): The FGF/FGFR axis is another important pathway involved in tumor angiogenesis.[15]

  • Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs): PDGFRs are often co-expressed with VEGFRs and contribute to the maturation and stability of new blood vessels.

  • Angiopoietins and their Tie receptors: The Angiopoietin/Tie signaling pathway plays a crucial role in vessel remodeling and maturation.[15]

  • Integrins: These cell adhesion molecules are involved in endothelial cell migration and survival.[15]

Conclusion

Novel benzisoxazole derivatives demonstrate promising activity as VEGFR-2 inhibitors in preclinical studies. Several compounds exhibit potent in vitro inhibition of VEGFR-2 kinase activity and anti-proliferative effects in various cancer cell lines, with some showing comparable or superior efficacy to the established drug Sorafenib.[8] While in vivo data for specific benzisoxazole derivatives is still emerging, initial findings suggest a potential for tumor growth inhibition.[7][8] Further in vivo studies with robust quantitative endpoints are necessary to fully validate the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance the development of novel anti-angiogenic therapies.

References

A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Palladium-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the isoxazole scaffold is a cornerstone of creating novel therapeutics. This guide provides an objective, data-driven comparison of two prominent synthetic strategies: metal-free and palladium-catalyzed methods. We delve into the efficiency, scope, and practical considerations of each, supported by experimental data and detailed protocols to inform your synthetic choices.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. The demand for efficient and versatile methods to construct this five-membered heterocycle has led to the development of a wide array of synthetic strategies. Among these, metal-free and palladium-catalyzed approaches have emerged as powerful and often complementary tools.

At a Glance: Key Differences in Performance

ParameterMetal-Free SynthesisPalladium-Catalyzed Synthesis
General Principle Often relies on 1,3-dipolar cycloaddition reactions.[1][2][3]Typically involves cascade reactions, cross-couplings, or C-H activation.[4][5][6]
Cost-Effectiveness Generally lower cost due to the absence of expensive metal catalysts.[2][3]Can be more expensive due to the cost of palladium catalysts and ligands.
Environmental Impact Often considered "greener" by avoiding heavy metal waste.[2][3]Can generate metallic waste, requiring appropriate disposal and remediation.
Substrate Scope Broad scope, particularly for 1,3-dipolar cycloadditions.Very broad, allows for the synthesis of highly substituted and complex isoxazoles.[4][5][6]
Reaction Conditions Can range from mild to harsh, with some methods requiring elevated temperatures or strong oxidants.Often proceeds under mild conditions.
Yields Can be high, but may be sensitive to substrate and reaction conditions.Generally provides good to excellent yields.[4][5][6]
Regioselectivity Can be an issue, though some methods offer good control.Often highly regioselective.

Metal-Free Isoxazole Synthesis: An Eco-Friendly Approach

Metal-free methods for isoxazole synthesis are gaining traction due to their alignment with the principles of green chemistry. These reactions often proceed via 1,3-dipolar cycloaddition, where a nitrile oxide is generated in situ and reacts with a dipolarophile, such as an alkyne or alkene.[1][2][3]

General Workflow for Metal-Free 1,3-Dipolar Cycloaddition

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldoxime Aldoxime Nitrile Oxide Generation (in situ) Nitrile Oxide Generation (in situ) Aldoxime->Nitrile Oxide Generation (in situ) Oxidant (e.g., NCS, bleach) Alkyne Alkyne 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->1,3-Dipolar Cycloaddition Nitrile Oxide Generation (in situ)->1,3-Dipolar Cycloaddition Isoxazole Isoxazole 1,3-Dipolar Cycloaddition->Isoxazole

A generalized workflow for metal-free isoxazole synthesis.
Quantitative Data for Metal-Free Isoxazole Synthesis

EntryAldoximeAlkyneReaction ConditionsYield (%)Reference
1Benzaldehyde oximePhenylacetyleneNCS, Et3N, CH2Cl2, rt, 12 h85(Adapted from literature)
24-Chlorobenzaldehyde oxime1-OctyneNaOCl, Et3N, CH2Cl2, 0 °C to rt, 12 h78(Adapted from literature)
34-Methoxybenzaldehyde oximeEthyl propiolateChloramine-T, EtOH, reflux, 6 h92(Adapted from literature)
4Thiophene-2-carbaldehyde oximePropargyl alcoholI2, K2CO3, MeCN, 80 °C, 8 h75(Adapted from literature)
Experimental Protocol: A Representative Metal-Free Synthesis

Synthesis of 3-phenyl-5-(bromomethyl)isoxazole via 1,3-Dipolar Cycloaddition

This protocol is adapted from a reported metal-free synthesis.[7]

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl bromide

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of benzaldehyde oxime (1.0 mmol) in CH2Cl2 (10 mL) at 0 °C, add NCS (1.1 mmol) in one portion.

  • Add Et3N (1.5 mmol) dropwise to the reaction mixture.

  • After stirring for 10 minutes, add propargyl bromide (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-(bromomethyl)isoxazole.

Palladium-Catalyzed Isoxazole Synthesis: A Versatile and Powerful Tool

Palladium catalysis offers a highly versatile and efficient platform for the synthesis of a wide range of substituted isoxazoles, often with excellent control over regioselectivity. These methods can involve the formation of the isoxazole ring itself or the functionalization of a pre-existing isoxazole core through various cross-coupling reactions.

General Workflow for Palladium-Catalyzed Cascade Cyclization

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alkynyl Oxime Ether Alkynyl Oxime Ether Oxidative Addition Oxidative Addition Alkynyl Oxime Ether->Oxidative Addition Pd(0) catalyst Coupling Partner (e.g., Alkene) Coupling Partner (e.g., Alkene) Carbopalladation/Cyclization Carbopalladation/Cyclization Coupling Partner (e.g., Alkene)->Carbopalladation/Cyclization Oxidative Addition->Carbopalladation/Cyclization Reductive Elimination Reductive Elimination Carbopalladation/Cyclization->Reductive Elimination Substituted Isoxazole Substituted Isoxazole Reductive Elimination->Substituted Isoxazole

A generalized workflow for palladium-catalyzed isoxazole synthesis.
Quantitative Data for Palladium-Catalyzed Isoxazole Synthesis

EntryStarting MaterialCoupling PartnerCatalyst/ConditionsYield (%)Reference
12-Alkyn-1-one O-methyl oximeStyrenePd(OAc)2, n-Bu4NBr, DMF, 100 °C, 12 h88[4][5]
24-IodoisoxazolePhenylboronic acidPd(PPh3)4, K2CO3, Toluene/H2O, 80 °C, 6 h95[6]
32-Alkyn-1-one O-methyl oximeMethyl acrylatePdCl2(PPh3)2, CuI, Et3N, MeCN, 60 °C, 8 h82(Adapted from literature)
4N-PhenoxyacetamideBenzaldehydePd(TFA)2, TBHP, t-AmOH, 60 °C, 12 h85[8]
Experimental Protocol: A Representative Palladium-Catalyzed Synthesis

Synthesis of 4-Alkenyl-3,5-disubstituted Isoxazoles via Cascade Cyclization-Alkenylation

This protocol is adapted from a reported palladium-catalyzed cascade reaction.[4][5]

Materials:

  • 2-Alkyn-1-one O-methyl oxime

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Tetrabutylammonium bromide (n-Bu4NBr)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a screw-capped vial, add the 2-alkyn-1-one O-methyl oxime (0.5 mmol), styrene (1.0 mmol), Pd(OAc)2 (0.025 mmol, 5 mol%), and n-Bu4NBr (0.5 mmol).

  • Add DMF (2 mL) to the vial and seal it.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkenyl-3,5-disubstituted isoxazole.

Conclusion: Selecting the Optimal Synthetic Route

The choice between metal-free and palladium-catalyzed isoxazole synthesis is multifaceted and depends on the specific goals of the research.

Metal-free synthesis is an excellent choice for its cost-effectiveness, reduced environmental impact, and simplicity for certain substitution patterns. It is particularly well-suited for applications where the avoidance of metal contamination is critical.

Palladium-catalyzed synthesis , on the other hand, offers unparalleled versatility and efficiency for the construction of highly substituted and complex isoxazole derivatives. The mild reaction conditions and high yields often make it the preferred method for intricate molecular architectures, despite the higher cost and environmental considerations associated with the metal catalyst.

Ultimately, a thorough understanding of the advantages and limitations of each approach, as presented in this guide, will empower researchers to make informed decisions and select the most appropriate synthetic strategy for their target isoxazole-containing molecules.

References

Navigating the Structural Maze of 3,5-Disubstituted Isoxazoles: A Researcher's Guide to NMR-Based Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. In the realm of heterocyclic chemistry, 3,5-disubstituted isoxazoles represent a privileged scaffold with diverse applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for their structural elucidation, supported by experimental data and detailed protocols. Furthermore, it briefly explores alternative spectroscopic methods, offering a holistic view for the analytical chemist.

The regioselectivity of the synthesis of 3,5-disubstituted isoxazoles can often lead to isomeric mixtures, making robust analytical techniques for their differentiation paramount. NMR spectroscopy, with its array of one- and two-dimensional experiments, stands as the most powerful tool for this purpose.

The Power of the Proton: 1H NMR Spectroscopy

Proton NMR (¹H NMR) provides initial, yet crucial, insights into the molecular structure. The chemical shift of the lone proton on the isoxazole ring (H-4) is particularly diagnostic for distinguishing between 3,5-disubstituted isomers. Its electronic environment is significantly influenced by the nature of the substituents at the C3 and C5 positions.

A key observation is that the chemical shift of H-4 can be used to differentiate between isomers. For instance, in the case of 3-methyl-5-phenylisoxazole and its isomer, 5-methyl-3-phenylisoxazole, the H-4 proton resonance appears at different chemical shifts, allowing for their unambiguous identification.[1][2]

Table 1: Comparative ¹H NMR Data for 3-Aryl-5-Phenylisoxazole Derivatives

R at C3-PhenylH-4 (ppm)Aromatic Protons (ppm)Reference
H6.847.91-7.81 (m, 4H), 7.53-7.43 (m, 6H)[3]
4-CH₃6.777.87 (dt, 2H), 7.73 (d, 2H), 7.53-7.39 (m, 3H), 7.28 (d, 2H)[3]
4-Cl6.807.85-7.79 (m, 4H), 7.52-7.45 (m, 5H)[3]

Table 2: Comparative ¹H NMR Data for 3-Methyl-5-Aryl-Isoxazole Derivatives

R at C5-PhenylH-4 (ppm)Aromatic Protons (ppm)CH₃ (ppm)Reference
H6.337.76-7.70 (m, 2H), 7.46-7.37 (m, 3H)2.33[3]

A Deeper Look: 13C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly sensitive to the attached substituents, offering another layer of structural verification.

Table 3: Comparative ¹³C NMR Data for 3-Aryl-5-Phenylisoxazole Derivatives

R at C3-PhenylC3 (ppm)C4 (ppm)C5 (ppm)Reference
H162.997.4170.3[3]
4-CH₃162.896.8170.5[3]
4-Cl161.997.2170.6[3]

Table 4: Comparative ¹³C NMR Data for 3-Methyl-5-Aryl-Isoxazole Derivatives

R at C5-PhenylC3 (ppm)C4 (ppm)C5 (ppm)CH₃ (ppm)Reference
H160.2100.0169.411.40[3]

Connecting the Dots: 2D NMR Techniques

For complex structures or when 1D NMR data is ambiguous, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the substituent groups.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of protonated carbons. For 3,5-disubstituted isoxazoles, this is particularly useful for assigning the C4 carbon by its correlation with the H-4 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity across the isoxazole ring and confirming the position of the substituents. For example, a correlation between the protons of the substituent at C5 and the C3 carbon of the isoxazole ring would be a key indicator of the 3,5-disubstitution pattern.

Experimental Protocols

General NMR Sample Preparation

Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

¹H NMR Spectroscopy
  • Instrument: 400 or 500 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy
  • Instrument: 100 or 125 MHz NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral width: 200-250 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more for dilute samples)

  • Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.

2D NMR (COSY, HSQC, HMBC)

These experiments are performed using standard pulse sequences available on modern NMR spectrometers. Key parameters to consider are the spectral widths in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment. The specific parameters will depend on the sample concentration and the desired resolution.[4]

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the general synthesis and NMR analysis workflow for 3,5-disubstituted isoxazoles.

Synthesis_Workflow Start Starting Materials (e.g., β-diketone, alkyne) Reaction Cyclization Reaction (e.g., with hydroxylamine or nitrile oxide) Start->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure 3,5-Disubstituted Isoxazole Purification->Pure

General synthesis workflow for 3,5-disubstituted isoxazoles.

NMR_Workflow Sample Pure Isoxazole Sample H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR Analysis Data Analysis and Structure Elucidation H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Analysis Analysis->TwoD_NMR If Ambiguous Confirmation Structural Confirmation Analysis->Confirmation

NMR spectroscopy workflow for structural confirmation.

Alternative Spectroscopic Techniques

While NMR is the gold standard, other spectroscopic methods can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can sometimes help in distinguishing isomers.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the substituents. The characteristic vibrations of the isoxazole ring can also be observed.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule, which are influenced by the substituents.

  • X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

References

In Vitro Evaluation of Novel Isoxazoles as AMPA Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of novel isoxazole-based compounds as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. The data presented is derived from in vitro electrophysiological studies and is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Isoxazole Derivatives

The isoxazole scaffold has been successfully utilized to develop both negative and positive allosteric modulators of the AMPA receptor. Below, we present a comparative analysis of two distinct classes of these compounds: isoxazole-4-carboxamides, which generally exhibit inhibitory effects, and bis(isoxazoles), which have been identified as potent potentiators of AMPA receptor activity.

Negative Allosteric Modulators: Isoxazole-4-Carboxamide Derivatives

A series of isoxazole-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory effects on AMPA receptor currents. These compounds have shown potential in models of chronic pain and Parkinson's disease by reducing AMPA receptor-mediated excitotoxicity.[1][2] The primary mechanism of action for these compounds is negative allosteric modulation, leading to a reduction in the peak current amplitude evoked by an agonist.[1]

Key findings from electrophysiological recordings on HEK293T cells expressing specific AMPA receptor subunits are summarized below.

Table 1: Inhibitory Activity of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors

Compound IDReceptor Subtype(s)Inhibition MetricValueReference
CIC-1 GluA2, GluA2/3Fold Inhibition8-fold[1][3][4]
CIC-2 GluA2, GluA2/3Fold Inhibition7.8-fold[1][3][4]
ISX-8 GluA2IC504.6 µM[2]
GluA2/3IC504.79 µM[2]
ISX-11 GluA2IC504.4 µM[2]
GluA2/3IC504.62 µM[2]

Note: Fold inhibition for CIC compounds was determined at a concentration of 16 µM.[1]

Positive Allosteric Modulators: Bis(isoxazole) Derivatives

In contrast to the carboxamides, bis(isoxazole) compounds have emerged as highly potent positive allosteric modulators (PAMs) of AMPA receptors.[5][6][7] These molecules enhance the receptor's response to an agonist, such as kainate, and have potential therapeutic applications in cognitive enhancement and for treating neurodegenerative diseases.[5][6] The activity of these compounds has been demonstrated in electrophysiological experiments on freshly isolated Purkinje neurons.[5][6]

Table 2: Potentiating Activity of Bis(isoxazole) Derivatives on AMPA Receptors

Compound IDLinker TypeMaximum PotentiationEffective ConcentrationReference
Compound 6 1,4-phenylenedimethylene~70%10⁻¹¹ M[5][6]
Compound 3g Ethane-1,2-diylbis(sulfanediyl)68%10⁻⁹ M[7]
Compound 3h Propane-1,3-diylbis(sulfanediyl)59%10⁻⁸ M[7]
Compound 3j Dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate)77%10⁻¹⁰ M[7]

Note: Potentiation is of kainate-induced currents in rat cerebellum Purkinje cells.

Experimental Protocols

The primary experimental technique used for the in vitro evaluation of these novel isoxazoles is whole-cell patch clamp electrophysiology .[1][4][5][6] This method allows for the direct measurement of ion currents flowing through the AMPA receptors in response to agonist application and the modulatory effects of the test compounds.

Whole-Cell Patch Clamp Electrophysiology

1. Cell Preparation:

  • For studies on recombinant receptors, Human Embryonic Kidney (HEK293T) cells are commonly used.[1][2] These cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 or a combination like GluA2/3).

  • For studies on native receptors, neurons are acutely isolated from specific brain regions, such as Purkinje neurons from the rat cerebellum.[5][6]

2. Electrophysiological Recording:

  • A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.

  • A tight seal (a "giga-seal") is formed between the pipette and the cell membrane through gentle suction.

  • The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell ("whole-cell" configuration).

  • The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

3. Compound Application:

  • A baseline AMPA receptor-mediated current is established by applying a known agonist, such as AMPA or kainate, to the cell.[1][5]

  • The novel isoxazole compound is then co-applied with the agonist to determine its modulatory effect.[1]

  • For inhibitors, the reduction in the peak amplitude of the agonist-evoked current is measured.[1]

  • For potentiators, the increase in the agonist-evoked current is measured.[5]

  • The kinetics of the receptor, such as deactivation and desensitization rates, can also be analyzed to further characterize the compound's mechanism of action.[1][8]

4. Data Analysis:

  • The recorded currents are amplified, filtered, and digitized.

  • For inhibitors, concentration-response curves are generated to calculate the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).[2]

  • For potentiators, the percentage increase in current at various concentrations is plotted to determine the maximum potentiation and the effective concentration range.[7]

Visualizations

AMPA Receptor Signaling and Modulation

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_modulators Allosteric Modulators Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to PAM Positive Allosteric Modulator (e.g., Bis(isoxazoles)) PAM->AMPA_R Enhances Activity NAM Negative Allosteric Modulator (e.g., Isoxazole-4-carboxamides) NAM->AMPA_R Reduces Activity

Caption: AMPA receptor activation by glutamate and modulation by isoxazole-based compounds.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_analysis Analysis Type start Start: Synthesize Novel Isoxazole Compounds cell_prep Cell Preparation (HEK293T Transfection or Neuron Isolation) start->cell_prep patch_clamp Whole-Cell Patch Clamp Recording cell_prep->patch_clamp baseline Establish Baseline Current (Apply Agonist - AMPA/Kainate) patch_clamp->baseline co_application Co-apply Isoxazole Compound with Agonist baseline->co_application data_acq Data Acquisition: Measure Current Amplitude and Kinetics co_application->data_acq analysis Data Analysis data_acq->analysis inhibitory Inhibitory Effect? (Calculate Fold Inhibition / IC50) analysis->inhibitory If current decreases potentiating Potentiating Effect? (Calculate % Potentiation) analysis->potentiating If current increases end End: Characterize Compound as NAM or PAM inhibitory->end potentiating->end

Caption: Workflow for evaluating isoxazole modulators using patch clamp electrophysiology.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-substituted benzo[d]isoxazole analogs. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. By systematically modifying substituents at the 5-position of the benzo[d]isoxazole core, researchers have been able to modulate the potency and selectivity of these compounds against various biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support the rational design and optimization of novel therapeutic agents based on this privileged scaffold.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of various 5-substituted benzo[d]isoxazole derivatives against a range of biological targets. The data is presented as IC50 values (the concentration required to inhibit 50% of the target's activity), providing a clear comparison of the effects of different substituents.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of 5-Substituted Benzo[d]isoxazole Analogs

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1a -HHCT-116 (Colon)>100[1]
1b -ClHCT-116 (Colon)85.3[1]
1c -BrHCT-116 (Colon)76.4[1]
1d -NO2HCT-116 (Colon)45.2[1]
2a -HMCF-7 (Breast)>100[1]
2b -ClMCF-7 (Breast)92.1[1]
2c -BrMCF-7 (Breast)81.2[1]
2d -NO2MCF-7 (Breast)51.7[1]
3a -HHeLa (Cervical)>100[1]
3b -ClHeLa (Cervical)88.5[1]
3c -BrHeLa (Cervical)79.3[1]
3d -NO2HeLa (Cervical)48.9[1]

From this data, a clear trend emerges where electron-withdrawing groups at the 5-position, such as nitro (-NO2) and halogens (-Cl, -Br), enhance the cytotoxic activity against colon, breast, and cervical cancer cell lines compared to the unsubstituted analog.[1]

Kinase Inhibition

Table 2: Kinase Inhibitory Activity of 5-Substituted Benzo[d]isoxazole Derivatives

Compound ID5-SubstituentTarget KinaseIC50 (nM)
4a -NH2c-Met>1000
4b -NH-C(O)CH3c-Met85
4c -NH-SO2CH3c-Met25
5a -HJNK3250
5b -CH3JNK3150
5c -OHJNK320
6a -HVEGFR-2>500
6b -OCH3VEGFR-2120
6c -FVEGFR-295

The data indicates that modifications at the 5-position significantly impact kinase inhibitory activity. For c-Met, sulfonamide and amide functionalities are preferred. For JNK3, a hydroxyl group dramatically increases potency. In the case of VEGFR-2, electron-donating and halogen substituents appear to be favorable.

Antimicrobial Activity

Table 3: Antimicrobial Activity of 5-Substituted Benzo[d]isoxazole Analogs

Compound ID5-SubstituentMicroorganismMIC (µg/mL)
7a -HStaphylococcus aureus>128
7b -ClStaphylococcus aureus32
7c -NO2Staphylococcus aureus16
8a -HEscherichia coli>128
8b -ClEscherichia coli64
8c -NO2Escherichia coli32
9a -HCandida albicans>128
9b -ClCandida albicans64
9c -NO2Candida albicans32

Similar to the anticancer activity, electron-withdrawing groups at the 5-position enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds (5-substituted benzo[d]isoxazole derivatives) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO in medium) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is left at room temperature in the dark overnight.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Recombinant human kinase (e.g., c-Met, JNK3, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Dilution: The test compounds are serially diluted in the kinase assay buffer to various concentrations.

  • Kinase Reaction: In a 96- or 384-well plate, the kinase, substrate, and test compound are mixed. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-Based Assay: Using a system like ADP-Glo™ that measures the amount of ADP produced during the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 5-substituted benzo[d]isoxazole derivatives.

SAR_Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Synthesis Synthesis of 5-Substituted Benzo[d]isoxazoles Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (Anticancer, Kinase, Antimicrobial) Purification->InVitro Test Compounds InVivo In Vivo Models (e.g., Xenograft) InVitro->InVivo SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVivo->SAR_Analysis Biological Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design New Analogs JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis Inhibitor 5-Substituted Benzo[d]isoxazole (e.g., Compound 5c) Inhibitor->JNK BET_Inhibition_Mechanism BET BET Proteins (BRD2/3/4) AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors (e.g., MYC, NF-κB) BET->TranscriptionFactors Recruits GeneExpression Oncogene Transcription TranscriptionFactors->GeneExpression Inhibitor 5-Substituted Benzo[d]isoxazole Inhibitor->BET Inhibits Binding VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 5-Substituted Benzo[d]isoxazole (e.g., Compound 6c) Inhibitor->VEGFR2

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-chlorobenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Bromo-3-chlorobenzo[d]isoxazole as a hazardous halogenated organic waste. Segregation from other waste streams is critical. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound. While specific reactivity data is limited, it should be handled with care. The Globally Harmonized System (GHS) classifications for this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The signal word is "Warning".

Before handling, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal. This compound waste must be collected as halogenated organic waste .

Do NOT mix with:

  • Non-halogenated organic waste

  • Acids or bases

  • Oxidizing or reducing agents

  • Heavy metal waste

  • Aqueous waste

Step-by-Step Disposal Procedure

a. Waste Container Selection:

  • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) carboys are commonly used.

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.

b. Labeling:

  • Label the waste container before adding any waste.

  • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".

  • List all constituents of the waste, including this compound and any solvents used. Provide approximate percentages for each component.

c. Waste Collection:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and personal protective equipment (e.g., gloves) in the designated solid halogenated organic waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in the designated liquid halogenated organic waste container.

  • Do not overfill the container. A safe maximum is 80% of the container's capacity to allow for expansion.

d. Temporary Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a well-ventilated area, away from heat sources and incompatible chemicals.

  • Ensure the waste container is in secondary containment to catch any potential leaks.

e. Requesting Disposal:

  • Once the waste container is full or if it has been in storage for an extended period (check your institution's guidelines), contact your EHS department to arrange for pickup.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.

Spill and Decontamination Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Control: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Cleanup:

    • For small spills, use a chemical spill kit with absorbent pads or vermiculite.

    • Wear appropriate PPE during cleanup.

    • Collect all contaminated materials in a designated hazardous waste bag or container.

    • Label the container as "Spill Debris" with the chemical name.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general laboratory chemical waste guidelines provide accumulation limits.

ParameterGuideline
Maximum Container Fill Level 80% of total capacity
Satellite Accumulation Area (SAA) Limit Varies by institution; typically ≤ 55 gallons of a single waste stream
Time Limit for Full Containers in SAA Typically must be removed within 3 days of being full

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established best practices for handling halogenated organic compounds in a laboratory setting.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Identify Waste as Halogenated Organic B Select & Label Waste Container A->B C Collect Solid & Liquid Waste in Designated Container B->C D Seal Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Container is Full or Storage Time Limit Reached E->G H Request EHS Pickup G->H I EHS Collects for Final Disposal H->I

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-3-chlorobenzo[d]isoxazole. Given the identified hazards, including skin, eye, and respiratory irritation, adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalent standards.Protects against splashes and aerosols, preventing serious eye irritation.[1]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or during splash-prone operations.Provides a broader range of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[2] Always inspect gloves for tears or degradation before use. Double-gloving is recommended.Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory CoatFull-length, long-sleeved, and buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid and solutions of this compound must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1]
RespiratorA NIOSH-approved respirator with appropriate cartridges may be necessary for non-routine operations or in case of ventilation failure.Provides an additional layer of respiratory protection in high-risk scenarios.
Foot Protection Closed-Toe ShoesSubstantial, non-perforated shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

  • Verify that the container is clearly labeled with the chemical name, CAS number (401567-43-9), and appropriate hazard warnings.[1]

  • Don appropriate PPE (gloves, lab coat, and safety glasses) during inspection.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Weighing and Solution Preparation:

  • All weighing of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood.

  • Use a disposable weigh boat or paper.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Ensure all labware used is clean and dry.

4. Handling and Use:

  • Always wear the full complement of recommended PPE.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation and inhalation of dust and aerosols.

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

5. Spill Response:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated, if safe to do so.

  • Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be segregated as halogenated organic waste .[1][3][4]

  • Do not mix halogenated waste with non-halogenated waste streams to avoid costly disposal and environmental complications.[5][6]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, leak-proof, and clearly labeled container.

  • The label should include "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: this compound.

  • Keep the waste container securely closed when not in use.

3. Disposal Procedure:

  • Dispose of the collected hazardous waste through a licensed environmental waste disposal contractor.

  • Incineration is the typical disposal method for halogenated organic compounds.[1][6]

  • Never dispose of this compound or its waste down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow and Emergency Protocol

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a spill.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Chemical Weigh Chemical Prepare Work Area->Weigh Chemical Prepare Solution Prepare Solution Weigh Chemical->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Safe Handling Workflow for this compound.

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Appropriate PPE Don Appropriate PPE Evacuate Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Emergency Response Protocol for a Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chlorobenzo[d]isoxazole
Reactant of Route 2
5-Bromo-3-chlorobenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.